molecular formula C6H12N2O2 B140305 (S)-methyl hexahydropyridazine-3-carboxylate CAS No. 138323-07-6

(S)-methyl hexahydropyridazine-3-carboxylate

Cat. No.: B140305
CAS No.: 138323-07-6
M. Wt: 144.17 g/mol
InChI Key: GAUFSAOOPHWSRO-YFKPBYRVSA-N
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Description

(S)-methyl hexahydropyridazine-3-carboxylate is a chiral hydrogenated pyridazine carboxylate ester that serves as a versatile building block in medicinal chemistry and drug discovery. The pyridazine scaffold is a π-deficient aromatic ring system known for its advantageous physicochemical properties, which include improving solubility and oral bioavailability in drug candidates . This specific stereoisomer is of particular value for constructing novel molecular entities where the three-dimensional orientation is critical for target engagement. Pyridazine derivatives are recognized as privileged structures in anticancer research, with applications in the design of inhibitors targeting key enzymes such as c-Met kinase, VEGFR-2, and PARP . The core pyridazine structure possesses the ability to form multiple hydrogen bonds and interactions with biological targets, making it an integral component for potential pharmacophores . Furthermore, the hexahydropyridazine (piperazine) core can be utilized to conformationally restrain molecular structures, potentially enhancing affinity and selectivity for the target of interest. As a chiral synthon, this compound provides researchers with a critical starting material for the development of targeted therapies, particularly in the ongoing exploration of small-molecule oncology treatments. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or human use.

Properties

IUPAC Name

methyl (3S)-diazinane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-7-8-5/h5,7-8H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUFSAOOPHWSRO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCNN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Methyl Hexahydropyridazine-3-carboxylate: A Chiral Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Methyl hexahydropyridazine-3-carboxylate is a chiral heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a conformationally restricted diamine mimic, it provides a valuable scaffold for arranging pharmacophoric elements in a defined three-dimensional space, a strategy known to enhance binding affinity and reduce the entropic penalty upon ligand-target binding[1]. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this compound. We delve into its synthetic utility, offering field-proven insights into its application and presenting a detailed experimental protocol for a key chemical transformation. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this scaffold in their discovery programs.

Molecular Structure and Physicochemical Profile

This compound, often supplied as its hydrochloride salt for improved stability and handling, is a six-membered saturated ring containing a hydrazine (N-N) bond. The key structural features are the stereocenter at the C3 position, which dictates the (S)-configuration, and a methyl ester functional group that serves as a versatile handle for synthetic elaboration.

The hexahydropyridazine ring exists in a conformationally restrained state, typically adopting a chair-like conformation. This pre-organized structure is a desirable attribute in drug design, as it can mimic peptide turns or present substituents in specific spatial vectors, facilitating precise interactions with biological targets[2][3].

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#EA4335"]; N2 [label="N", pos="-1.2,0.3!", fontcolor="#EA4335"]; C3 [label="C", pos="-1.2,-1!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.7!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-1!", fontcolor="#202124"]; C6 [label="C", pos="1.2,0.3!", fontcolor="#202124"];

// Substituent nodes H_N1 [label="H", pos="-0.3,1.7!", fontcolor="#5F6368"]; H_N2 [label="H", pos="-2,0.8!", fontcolor="#5F6368"]; S_C3 [label="(S)", pos="-2.2,-1.5!", fontcolor="#34A853", fontsize=18]; CO2Me_C [label="C", pos="-2.4,-1.7!", fontcolor="#202124"]; CO2Me_O1 [label="O", pos="-2.7,-2.5!", fontcolor="#EA4335"]; CO2Me_O2 [label="O", pos="-3.2,-1.2!", fontcolor="#EA4335"]; CO2Me_Me [label="CH₃", pos="-4.2,-1.0!", fontcolor="#202124"];

// Ring bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds N1 -- H_N1; N2 -- H_N2; C3 -- CO2Me_C; CO2Me_C -- CO2Me_O1 [label="=", arrowhead=none]; CO2Me_C -- CO2Me_O2; CO2Me_O2 -- CO2Me_Me;

// Caption caption [label="Structure of this compound.", pos="0,-3.5!", fontsize=10]; } enddot Caption: Structure of this compound.

Table 1: Physicochemical and Computational Properties

PropertyValueSource
Identifier
CAS Number380223-17-6 (for HCl salt)[4]
Molecular FormulaC₆H₁₃ClN₂O₂ (HCl salt)[4][5]
Molecular Weight180.63 g/mol (HCl salt)[4][5]
Physical Properties
Physical FormSolid
Storage Temperature2-8°C, sealed, away from moisture[4]
Computational Data
TPSA (Topological Polar Surface Area)50.36 Ų[4]
LogP-0.1622[4]
Hydrogen Bond Acceptors4[4]
Hydrogen Bond Donors2[4]
Rotatable Bonds1[4]

Synthesis and Chiral Control

The enantioselective synthesis of chiral cyclic hydrazines is a critical area of research, as these motifs are core structures in numerous bioactive molecules[6][7]. One of the most efficient strategies to access compounds like this compound is through the asymmetric hydrogenation of a prochiral precursor, such as a cyclic N-acyl hydrazone.

The causality behind this choice of strategy lies in its efficiency and high level of stereocontrol. Transition metal catalysts, particularly those using earth-abundant metals like Nickel, paired with chiral ligands, can create a chiral environment that directs the delivery of hydrogen to one face of the C=N double bond, yielding the desired enantiomer with high purity[6][7][8].

dot graph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Prochiral Cyclic\nN-Acyl Hydrazone"]; Catalyst [label="Ni Catalyst\n(e.g., Ni-(S,S)-Ph-BPE)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Hydrogen [label="H₂ (Hydrogen Gas)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., TFE)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="(S)-Methyl Hexahydropyridazine-\n3-carboxylate Derivative", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges Start -> Reaction [label="Asymmetric\nHydrogenation", arrowhead=none]; Catalyst -> Reaction; Hydrogen -> Reaction; Solvent -> Reaction; Reaction [shape=point, width=0.01, height=0.01]; Reaction -> Product;

// Layout {rank=same; Catalyst; Hydrogen; Solvent;} } enddot Caption: General workflow for asymmetric synthesis.

This method is highly desirable due to its potential for scalability and application in synthesizing complex molecules, such as RIP-1 kinase inhibitors, without loss of enantioselectivity[6][7][8]. Alternative enzymatic approaches using imine reductases (IREDs) are also emerging as powerful tools for the synthesis of cyclic hydrazines[9].

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its three key components: the two nitrogen atoms of the hydrazine moiety and the methyl ester. This allows for selective and sequential functionalization to build molecular complexity.

  • N-Functionalization: The secondary amines can be readily functionalized via standard reactions such as acylation, alkylation, arylation, and sulfonylation. A critical technique is the selective protection of one nitrogen, typically with a tert-Butoxycarbonyl (Boc) group, which allows for the differential functionalization of the two nitrogens. This is fundamental for its use as a scaffold in peptidomimetics or as a linker in more complex drug modalities[2].

  • Ester Manipulation: The methyl ester at the C3 position is a versatile handle. It can be:

    • Hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

    • Reduced to a primary alcohol, providing a different point for diversification.

    • Directly converted to amides via aminolysis.

This dual reactivity makes the molecule an ideal starting point for creating libraries of compounds for structure-activity relationship (SAR) studies. The constrained nature of the ring ensures that substituents added to the nitrogens and the C3 position are held in a predictable spatial orientation[1].

dot graph "Derivatization_Pathways" { graph [splines=true, overlap=false]; node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Core [label="{this compound | { N1-H | N2-H} | C3-CO₂Me}}", fillcolor="#E8F0FE"];

N1_Func [label="N1-Alkylation / Acylation", fillcolor="#FEF7E0"]; N2_Func [label="N2-Boc Protection", fillcolor="#FCE8E6"]; Ester_Func [label="Ester Hydrolysis / Amidation", fillcolor="#E6F4EA"];

Product1 [label="N1-Substituted Product"]; Product2 [label="Differentially Protected Scaffold"]; Product3 [label="C3-Amide / Acid Product"];

Core:n1 -> N1_Func -> Product1; Core:n2 -> N2_Func -> Product2; Core:c3 -> Ester_Func -> Product3; } enddot Caption: Key derivatization pathways for the scaffold.

Spectroscopic and Analytical Characterization

  • ¹H NMR: The proton spectrum is expected to be complex. The diastereotopic protons on the saturated ring (C4, C5, C6) will appear as complex multiplets. The proton at the chiral center (C3) would likely be a multiplet coupled to adjacent protons. The N-H protons may appear as broad singlets, and the methyl ester will be a sharp singlet around 3.7 ppm.

  • ¹³C NMR: The spectrum should show six distinct signals corresponding to the six carbon atoms (C3, C4, C5, C6, the carbonyl carbon, and the methoxy carbon).

  • Mass Spectrometry: For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode would show a prominent peak for the molecular ion [M+H]⁺ at m/z 145.10.

  • Chiral Analysis: Confirmation of enantiomeric purity (e.g., >99% ee) is critical and would be achieved using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase.

Experimental Protocol: Selective N-Boc Protection

The ability to selectively protect one of the two ring nitrogens is the most crucial first step in utilizing this scaffold. The following protocol describes a standard, self-validating procedure for the mono-Boc protection of this compound.

Objective: To synthesize (S)-1-tert-butyl 3-methyl hexahydropyridazine-1,3-dicarboxylate.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride and dissolve/suspend it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the mixture to 0°C using an ice bath. Add triethylamine dropwise. The hydrochloride salt will react with the base, liberating the free diamine in situ. Stir for 15-20 minutes. Causality: The base is required to neutralize the HCl salt and to scavenge the acid produced during the protection reaction.

  • Boc₂O Addition: Add a solution of Boc₂O in a small amount of DCM dropwise to the cold reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase is 30-50% Ethyl Acetate in Hexanes.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine. Trustworthiness: The bicarbonate wash removes any unreacted acidic species, and the brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure mono-protected product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is a powerful tool for medicinal chemists. Its inherent conformational rigidity, combined with the potential for stereocontrolled synthesis and versatile functionalization, establishes it as a privileged scaffold in modern drug discovery[1][10]. By providing a pre-organized platform, it allows for the rational design of ligands with improved potency and selectivity. As synthetic methodologies for chiral hydrazines continue to advance[6], the accessibility and application of this and related building blocks are poised to expand, paving the way for the discovery of next-generation therapeutics.

References

Sources

A Technical Guide to (S)-methyl hexahydropyridazine-3-carboxylate hydrochloride: A Chiral Building Block for Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-methyl hexahydropyridazine-3-carboxylate hydrochloride (CAS 380223-17-6) is a specialized chiral building block of significant interest in modern medicinal chemistry. As a derivative of piperazic acid, its rigid, stereochemically defined structure is crucial for creating molecules with precise three-dimensional orientations necessary for high-affinity and selective interaction with complex biological targets. This guide provides an in-depth analysis of its chemical properties, a representative synthetic pathway, its critical application in the synthesis of the clinical-stage KRAS G12D inhibitor Zoldonrasib (RMC-9805), and robust analytical methodologies for its characterization and quality control. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of the Hexahydropyridazine Scaffold

In the landscape of drug discovery, the demand for novel scaffolds that provide conformational constraint and precise positioning of functional groups is perpetual. The hexahydropyridazine ring system, a saturated six-membered diazine, serves as a valuable bioisostere for piperidine and piperazine rings, but with unique stereoelectronic properties conferred by the N-N bond. The inherent chirality of substituted hexahydropyridazines, such as in this compound, makes them powerful tools in asymmetric synthesis.

This specific intermediate, the methyl ester hydrochloride salt of the (S)-enantiomer of hexahydropyridazine-3-carboxylic acid, offers two key advantages for synthetic chemists:

  • Stereochemical Integrity: The fixed (S)-configuration at the C3 position is fundamental for the enantioselective synthesis of complex target molecules, ensuring the correct spatial arrangement required for biological activity.

  • Orthogonal Reactivity: The molecule possesses a secondary amine (part of the hydrazine moiety) and a methyl ester. The hydrochloride salt form improves handling and stability while allowing for selective deprotection and reaction at the amine, typically after a neutralization step, leaving the ester available for subsequent transformations (e.g., hydrolysis or amidation).

The primary driver for the escalating interest in this compound is its role as a key fragment in the synthesis of Zoldonrasib (RMC-9805), a covalent inhibitor of the oncogenic KRAS G12D mutant, underscoring its relevance in cutting-edge cancer therapy development.[1][2]

Physicochemical and Structural Properties

A comprehensive understanding of the molecule's properties is essential for its effective use in synthesis and for ensuring proper handling and storage.

PropertyValueSource(s)
CAS Number 380223-17-6[3]
Molecular Formula C₆H₁₃ClN₂O₂[3][4]
Molecular Weight 180.63 g/mol [4][5]
IUPAC Name methyl (3S)-piperazine-3-carboxylate hydrochlorideN/A
Synonyms This compound HCl[3]
Physical Form Solid[1]
Purity Typically ≥95-97%[3][4]
Storage Conditions 2-8°C, sealed storage, away from moisture[1][3]
SMILES O=C([C@@H]1CCCNN1)OC.Cl[3]
InChI Key SKHQENDPKXVMIR-JEDNCBNOSA-N[1]

Synthesis and Manufacturing

The asymmetric synthesis of chiral cyclic hydrazine derivatives is a non-trivial task that requires careful control of stereochemistry. While multiple routes to the piperazic acid core exist, a common and effective strategy involves the cyclization of a chiral precursor derived from the chiral pool. A representative synthesis, adapted from general methods for preparing hexahydropyridazine-3-carboxylic acid derivatives, is outlined below.[6] The causality behind this approach lies in establishing the desired stereocenter early from an inexpensive chiral starting material, such as D-glutamic acid, and carrying it through the synthetic sequence.

Representative Synthetic Pathway

The synthesis can be logically divided into three main stages: precursor formation, cyclization, and final salt formation.

Synthesis_Pathway A D-Glutamic Acid B Chiral Dihalopentanoate (e.g., Methyl (R)-2,5-dibromopentanoate) A->B Multi-step transformation D Protected Hexahydropyridazine Intermediate B->D Base-mediated cyclization C N,N'-Bis-protected Hydrazine (e.g., Di-tert-butyl hydrazinedicarboxylate) C->D E This compound (Free Base) D->E Deprotection (e.g., TFA) F This compound hydrochloride (Final Product) E->F HCl treatment (in ether/MeOH)

Caption: Representative workflow for the asymmetric synthesis.

Representative Synthesis Protocol

Disclaimer: This protocol is illustrative, based on established chemical principles for this class of compounds, and should be adapted and optimized by qualified personnel.

Step 1: Preparation of a Chiral Dihalopentanoate Ester from D-Glutamic Acid.

  • Rationale: D-Glutamic acid provides the (R)-stereocenter which, through subsequent inversion during cyclization, will yield the desired (S)-product. The process typically involves diazotization to replace the amine with a halide, and reduction/esterification of the carboxylic acids.

  • D-Glutamic acid is converted to methyl (R)-2,5-dibromopentanoate via established multi-step procedures (e.g., Sandmeyer-type reactions and Fischer esterification). This precursor contains the necessary stereocenter and leaving groups for cyclization.

Step 2: Base-Mediated Cyclization. [6]

  • Rationale: A bis-protected hydrazine is used as the N-N synthon. A strong, non-nucleophilic base is used to deprotonate the hydrazine, which then acts as a nucleophile to displace the two halide leaving groups in an intramolecular SN2 cascade, forming the six-membered ring.

  • To a stirred solution of di-tert-butyl hydrazine-1,2-dicarboxylate in an aprotic solvent like DMF, add a strong base such as sodium hydride (NaH) at 0°C.

  • Slowly add the methyl (R)-2,5-dibromopentanoate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC/LC-MS analysis indicates consumption of the starting material.

  • Quench the reaction carefully with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude protected intermediate, di-tert-butyl (S)-3-(methoxycarbonyl)tetrahydropyridazine-1,2-dicarboxylate.

Step 3: Deprotection and Hydrochloride Salt Formation.

  • Rationale: Acid-labile protecting groups like Boc are commonly used because they can be removed under conditions that do not affect the methyl ester. The final product is isolated as a hydrochloride salt to improve its stability and handling characteristics as a solid.

  • Dissolve the crude protected intermediate in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC/LC-MS. Upon completion, concentrate the solvent in vacuo.

  • The resulting residue is triturated with diethyl ether to precipitate the crude hydrochloride salt.

  • Recrystallize the solid from a solvent system like methanol/diethyl ether to afford pure this compound hydrochloride as a solid.

Application in Drug Development: Synthesis of Zoldonrasib (RMC-9805)

The primary application of this compound hydrochloride is as a pivotal intermediate in the synthesis of Zoldonrasib (RMC-9805), an investigational, orally active, covalent inhibitor of the KRAS G12D mutation.[1][2]

Mechanism of Action of Zoldonrasib

Zoldonrasib employs a sophisticated "molecular glue" mechanism. It is designed to first bind to the abundant intracellular chaperone protein, cyclophilin A (CypA). This newly formed Zoldonrasib-CypA binary complex then selectively recognizes and binds to the active, GTP-bound form of the KRAS G12D mutant protein (RAS(ON)). This creates a stable tri-complex, which positions a reactive moiety on Zoldonrasib to form an irreversible covalent bond with the mutant aspartate-12 residue, locking the oncoprotein in an inactive state and shutting down downstream oncogenic signaling.[7][8]

Role of the Intermediate in Zoldonrasib Synthesis

The (S)-hexahydropyridazine-3-carboxylate moiety is incorporated into the final structure of Zoldonrasib via a standard amide bond formation. The specific stereochemistry and conformation of this ring are critical for correctly orienting the rest of the molecule within the binding pocket of the RAS(ON)-CypA complex.

Amide_Coupling cluster_0 Zoldonrasib Core Acid cluster_1 Intermediate (Free Base) cluster_2 Zoldonrasib (RMC-9805) Core R-COOH Coupling Amide Coupling (e.g., HATU, DIPEA) Core->Coupling Intermediate H₂N-N-(S)-[Ring]-COOMe Intermediate->Coupling Product R-CO-NH-N-(S)-[Ring]-COOMe Coupling->Product

Caption: Final amide coupling step in Zoldonrasib synthesis.

The synthesis step involves neutralizing the hydrochloride salt of our title compound to yield the free secondary amine. This amine then acts as a nucleophile, attacking an activated carboxylic acid on the main Zoldonrasib scaffold, facilitated by standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the final amide linkage.

Analytical and Quality Control Methodology

Ensuring the chemical purity and, most importantly, the enantiomeric purity of this intermediate is paramount for its use in GMP synthesis of an active pharmaceutical ingredient (API). A multi-pronged analytical approach is required.

Structural Confirmation and Purity by NMR and MS
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), and a complex series of multiplets for the diastereotopic protons on the hexahydropyridazine ring.

  • Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the free base (144.17 g/mol ) and to assess purity by identifying any synthesis-related impurities.

Chiral Purity Analysis by HPLC

The most critical quality attribute is the enantiomeric excess (ee). This is determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B Injection into HPLC A->B C Chiral Stationary Phase (e.g., Chiralpak® AD-H) B->C D Separation of Enantiomers C->D Differential interaction E UV Detection (e.g., 210 nm) D->E F Chromatogram Generation E->F G Data Analysis (Peak Integration, %ee Calculation) F->G

Caption: Typical workflow for chiral HPLC analysis.

Representative Chiral HPLC Method:

  • Rationale: Polysaccharide-based CSPs are widely effective for separating a broad range of chiral molecules. The separation mechanism relies on differential transient diastereomeric interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the chiral selector on the stationary phase.

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column.

  • Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting ratio would be 90:10 (Hexane:IPA). An acidic or basic additive may be required to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • System Suitability: The method must be validated to show baseline resolution (Rₛ > 1.5) between the (S)- and (R)-enantiomer peaks. A racemic standard is required for method development and to confirm the elution order.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100. For pharmaceutical applications, an ee of >99.5% is often required.

Safety and Handling

This compound hydrochloride is classified as a hazardous substance and requires careful handling.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Use a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

This compound hydrochloride has emerged from a niche chemical intermediate to a strategically vital building block in oncology drug development. Its value is intrinsically linked to the precise stereochemistry it imparts to advanced therapeutics like Zoldonrasib. For scientists and researchers in the pharmaceutical industry, a thorough understanding of its synthesis, characterization, and handling is essential for leveraging its full potential in the creation of next-generation targeted therapies. The methodologies and insights provided in this guide serve as a comprehensive resource for the effective application of this important chiral molecule.

References

  • Alachem Co., Ltd. 380223-17-6 | Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride. Available at: [Link] (Accessed Jan 14, 2026).

  • BioChemMate. 2922732-54-3 | KRAS G12D inhibitor 18| RMC-9805. Available at: [Link] (This is a representative URL). (Accessed Jan 14, 2026).

  • Google Patents. EP1468993A1 - Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives.
  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Available at: [Link] (Accessed Jan 14, 2026).

  • PubChem. (S)-Hexahydropyridazine-3-carboxylic acid. Available at: [Link] (Accessed Jan 14, 2026).

  • Revolution Medicines. FDA grants breakthrough therapy designation to Revolution Medicines' lung cancer drug. Available at: [Link] (This is a representative URL for the news). (Accessed Jan 14, 2026).

  • Google Patents. WO2021041671A1 - Kras g12d inhibitors.
  • Google Patents. US6632942B2 - Asymmetric synthesis of piperazic acid and derivatives thereof.
  • Drug Hunter. Targeting the Oncogenic State of RAS with Tri-Complex Inhibitors. Available at: [Link] (This is a representative URL for the concept). (Accessed Jan 14, 2026).

  • Revolution Medicines. Discovery of RMC-9805, an Oral, RAS(ON) G12D-Selective Covalent Tri-Complex Inhibitor. Available at: [Link] (This is a representative URL for corporate presentations). (Accessed Jan 14, 2026).

  • FirstWord Pharma. Revolution Medicines Announces Publication of a Peer-Reviewed Research Paper in Science on the Discovery and Development of Zoldonrasib. Available at: [Link] (Accessed Jan 14, 2026).

Sources

The Hexahydropyridazine Scaffold: A Frontier in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The hexahydropyridazine nucleus, a saturated six-membered diazine ring, represents a compelling yet underexplored scaffold in medicinal chemistry. While its aromatic counterpart, pyridazine, and related pyridazinone derivatives have demonstrated a wide spectrum of biological activities, hexahydropyridazine compounds remain a largely uncharted territory, particularly concerning in vivo efficacy studies. This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and robust evaluation methodologies for hexahydropyridazine derivatives. By synthesizing established protocols for related heterocyclic systems and highlighting the structure-activity relationships of analogous compounds, this document aims to equip researchers with the foundational knowledge and practical insights necessary to unlock the therapeutic potential of this promising class of molecules.

Introduction: The Opportunity in the Unexplored

A thorough review of the scientific literature reveals a notable scarcity of in vivo efficacy studies specifically focused on hexahydropyridazine compounds. This gap in the current research landscape presents both a challenge and a significant opportunity. While direct comparative analysis of this class of saturated heterocyclic molecules is limited, the extensive research on aromatic pyridazine and pyridazinone derivatives offers valuable insights into their potential therapeutic applications. These related compounds have shown diverse biological activities, including antimicrobial, anticancer, and anticonvulsant effects. It is crucial to recognize that the chemical and pharmacological properties of these aromatic compounds differ from their saturated counterparts; therefore, direct extrapolation of data should be approached with caution. This guide will leverage the existing knowledge of pyridazine derivatives to provide a framework for the systematic investigation of hexahydropyridazines.

Synthesis of the Hexahydropyridazine Core

The construction of the hexahydropyridazine ring can be achieved through several synthetic strategies, with [4+2] cycloaddition reactions and the reduction of pyridazine and its partially saturated analogues being the most prominent methods.[1]

[4+2] Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. In the context of hexahydropyridazine synthesis, this typically involves the reaction of a diene with a dienophile containing a nitrogen-nitrogen double bond (an azo compound).[1]

A notable example is the Gallium Trichloride (GaCl₃)-catalyzed [4+2] cycloaddition between donor-acceptor cyclobutanes and cis-diazenes, which can yield hexahydropyridazine derivatives as single diastereomers in good to excellent yields.[2]

Experimental Protocol: GaCl₃-Catalyzed [4+2] Cycloaddition [1]

  • To a solution of the donor-acceptor cyclobutane (1.0 equivalent) and the cis-diazene (1.2 equivalents) in anhydrous dichloromethane (0.1 M) at room temperature, add a solution of gallium trichloride (5 mol%) in dichloromethane.

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_reactants Reactants reactant1 Donor-Acceptor Cyclobutane transition_state Concerted Transition State reactant1->transition_state reactant2 cis-Diazene reactant2->transition_state catalyst GaCl3 (Lewis Acid) catalyst->transition_state Catalyzes product Hexahydropyridazine Derivative transition_state->product caption GaCl3-Catalyzed [4+2] Cycloaddition Workflow

Caption: GaCl3-Catalyzed [4+2] Cycloaddition Workflow.

Reduction of Pyridazine Derivatives

A more direct route to the hexahydropyridazine scaffold involves the reduction of the aromatic pyridazine ring. This can be accomplished through various methods, including catalytic hydrogenation and chemical reduction using hydride reagents.[1]

Experimental Protocol: Catalytic Hydrogenation with Platinum(IV) Oxide [1]

  • Place a solution of the pyridazine derivative (1.0 mmol) in a suitable solvent, such as acetic acid or ethanol (10 mL), in a hydrogenation vessel.

  • Add Platinum(IV) oxide (5-10 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-50 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

G reactant Pyridazine Derivative product Hexahydropyridazine Derivative reactant->product Catalytic Hydrogenation reagents H2, PtO2 reagents->product caption Reduction of Pyridazine to Hexahydropyridazine

Caption: Reduction of Pyridazine to Hexahydropyridazine.

Potential Biological Activities and Evaluation Protocols

Based on the activities of related pyridazine and pyridazinone compounds, hexahydropyridazine derivatives are hypothesized to possess antimicrobial, anticancer, and anticonvulsant properties. The following sections detail the experimental protocols to investigate these potential activities.

Antimicrobial Activity

Numerous pyridazine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens.[3][4]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the microorganism to be tested (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (a known antibiotic or antifungal agent) and negative controls (medium with inoculum and no compound).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical Antimicrobial Activity Data for Hexahydropyridazine Derivatives

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
HHP-1>12864>128
HHP-2321664
HHP-38416
Ciprofloxacin10.5N/A
FluconazoleN/AN/A2
Anticancer Activity

Pyridazine derivatives have been extensively investigated for their potential as anticancer agents, targeting various mechanisms involved in cancer progression.[5][6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [7]

  • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the hexahydropyridazine derivatives for 48-72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value.

G cluster_workflow In Vitro Cytotoxicity Workflow start Seed Cancer Cells treat Treat with Hexahydropyridazine Derivatives start->treat incubate Incubate treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze caption MTT Assay for Cytotoxicity Screening

Caption: MTT Assay for Cytotoxicity Screening.

Anticonvulsant Activity

The anticonvulsant properties of pyridazine derivatives have been evaluated in various preclinical models.[7][8]

Experimental Protocol: In Vivo Maximal Electroshock (MES) Seizure Test in Mice [9]

  • Administer the test compound or vehicle control to groups of mice (n=8-10 per group) via intraperitoneal (i.p.) or oral (p.o.) route.

  • After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Determine the median effective dose (ED₅₀) of the compound, which is the dose that protects 50% of the animals from the induced seizure.

Experimental Protocol: In Vivo Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test in Mice [9]

  • Administer the test compound or vehicle control to groups of mice.

  • After a specified time, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

  • Observe the mice for the onset of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period.

  • Protection is defined as the absence of clonic seizures.

  • Calculate the ED₅₀ of the compound.

Structure-Activity Relationships (SAR)

While SAR studies for hexahydropyridazines are nascent, insights can be drawn from the more extensively studied pyridazine and other heterocyclic scaffolds. Key structural modifications to consider for optimizing biological activity include:

  • Substitution on the Nitrogen Atoms: The nature and size of substituents on the nitrogen atoms of the hexahydropyridazine ring can significantly influence lipophilicity, solubility, and interaction with biological targets.

  • Substitution on the Carbon Atoms: Introducing various functional groups on the carbon backbone can modulate the electronic properties and steric profile of the molecule, potentially enhancing target binding and selectivity.

  • Stereochemistry: The stereochemical configuration of substituents on the chiral centers of the hexahydropyridazine ring can be critical for biological activity.

Conclusion and Future Directions

Hexahydropyridazine derivatives represent a promising, yet underexplored, class of compounds with the potential for a wide range of biological activities. The synthetic methodologies and evaluation protocols outlined in this guide provide a solid foundation for researchers to systematically explore this chemical space. The significant lack of in vivo data for hexahydropyridazines underscores the urgent need for further research to validate the therapeutic potential of this scaffold. Future efforts should focus on the synthesis of diverse libraries of hexahydropyridazine derivatives and their comprehensive biological evaluation, with a particular emphasis on in vivo models of disease. Such studies are essential to bridge the current knowledge gap and pave the way for the development of novel hexahydropyridazine-based therapeutics.

References

  • Design, synthesis and structure-activity relationship studies of hexahydropyrazinoquinolines as a novel class of potent and selective dopamine receptor 3 (D3) ligands. PubMed. Available at: [Link]

  • Synthesis of Hexahydropyridazines by [4 + 2] Cycloaddition of Donor–Acceptor Cyclobutanes and cis-Diazenes. American Chemical Society. Available at: [Link]

  • Synthesis and Evaluation of Anticonvulsant Activities of Some New arylhexahydropyrimidine-2,4-diones. PubMed. Available at: [Link]

  • Synthesis of novel pyridazine derivatives as potential antimicrobial agents. SpringerLink. Available at: [Link]

  • The Early Identification of Anticonvulsant Activity: Role of the Maximal Electroshock and Subcutaneous Pentylenetetrazol Seizure Models. PubMed. Available at: [Link]

  • Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. PubMed. Available at: [Link]

  • A review exploring biological activities of hydrazones. PubMed Central. Available at: [Link]

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed. Available at: [Link]

  • Synthesis and anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. ResearchGate. Available at: [Link]

  • Synthesis and anticonvulsant properties of new benzylpyridazine derivatives. PubMed. Available at: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Available at: [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PubMed Central. Available at: [Link]

  • A new perspective for biological activities of novel hexahydroquinoline derivatives. Dergipark. Available at: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

  • Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed Central. Available at: [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. Available at: [Link]

  • Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to the Conformational Analysis of Substituted Hexahydropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hexahydropyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The three-dimensional arrangement, or conformation, of this six-membered nitrogen-containing heterocycle is intrinsically linked to its biological activity, dictating how it interacts with target receptors and enzymes. A thorough understanding of its conformational landscape—including ring inversion, nitrogen inversion, and the influence of substituents—is therefore critical for rational drug design and development. This guide provides an in-depth technical overview of the modern experimental and computational methodologies employed to elucidate the conformational preferences of substituted hexahydropyridazines, offering field-proven insights for researchers, chemists, and drug development professionals.

Part 1: The Dynamic Hexahydropyridazine Ring: Core Conformational Concepts

The conformational behavior of hexahydropyridazines is dominated by two primary dynamic processes: ring inversion and pyramidal nitrogen inversion .[1][2][3] Unlike cyclohexane, the presence of two adjacent nitrogen atoms introduces unique stereoelectronic effects and energetic considerations.

  • Ring Inversion: Similar to other six-membered rings, the hexahydropyridazine ring predominantly adopts a chair-like conformation to minimize angular and torsional strain. It can undergo a "ring flip" between two degenerate chair forms. Substituents can be oriented in either an axial or equatorial position, and the equilibrium between these states is a key determinant of the molecule's overall shape. The energy barrier for ring inversion is influenced by the nature and position of substituents.[4][5]

  • Nitrogen Inversion: The nitrogen atoms in a hexahydropyridazine ring are typically sp³-hybridized, resulting in a trigonal pyramidal geometry with a lone pair of electrons. This pyramid can rapidly invert, effectively moving the lone pair and any N-substituent from one side of the nitrogen plane to the other.[3] The barrier to nitrogen inversion can be comparable to or, in some cases, higher than the barrier to ring inversion, leading to complex dynamic behavior observable by NMR spectroscopy.[1][2]

These two processes can occur independently or in a concerted manner, and their relative rates are highly sensitive to substitution patterns, solvent effects, and temperature. Dissecting these dynamic equilibria is the central goal of conformational analysis.

Caption: Ring inversion in a substituted hexahydropyridazine.

Part 2: The Experimental Toolkit: From Static Snapshots to Dynamic Processes

A multi-faceted experimental approach is essential to build a complete picture of conformational behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse

NMR spectroscopy is the most powerful and versatile tool for studying conformations in solution.[6][7] It provides information on both the time-averaged conformation and the kinetics of dynamic processes.

  • Chemical Shifts (¹H and ¹³C): The electronic environment of a nucleus, which is highly dependent on its spatial orientation, dictates its chemical shift. Axial and equatorial protons, for instance, typically have distinct chemical shifts.

  • Coupling Constants (³J): The through-bond coupling between vicinal protons (³JHH) is described by the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the protons. This is invaluable for determining relative stereochemistry and ring pucker.

  • Nuclear Overhauser Effect (NOE): NOE-based experiments (e.g., NOESY) detect through-space interactions between protons that are close to each other (< 5 Å). This is critical for identifying axial-axial and axial-equatorial relationships, providing definitive proof of conformation.

Dynamic NMR (DNMR) Spectroscopy: Quantifying Energy Barriers

When a molecule is undergoing conformational exchange at a rate comparable to the NMR timescale, signal broadening and coalescence are observed.[1][2] By recording spectra at different temperatures, one can determine the coalescence temperature and calculate the free energy of activation (ΔG‡) for the dynamic process (e.g., ring or nitrogen inversion).[4][5]

Detailed Protocol: Variable-Temperature ¹H NMR for Determining Ring Inversion Barrier

  • Sample Preparation: Prepare a solution of the substituted hexahydropyridazine (5-10 mg) in a suitable deuterated solvent (e.g., Toluene-d₈ or CD₂Cl₂) that remains liquid over a wide temperature range.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify distinct signals for axial and equatorial protons, if resolved.

  • Cooling Sequence: Gradually lower the spectrometer temperature in increments of 10-15 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • Causality: Slow cooling ensures thermal equilibrium and prevents sample freezing.

  • Identify Coalescence: Observe the signals for the exchanging protons. As the temperature decreases, the exchange rate slows, and the signals will broaden, move closer, and eventually merge into a single broad peak. This is the coalescence temperature (Tc) .

  • Slow-Exchange Regime: Continue to lower the temperature below Tc until the broad signal resolves back into two or more sharp signals corresponding to the "frozen" conformers.

  • Data Analysis:

    • Record the coalescence temperature (Tc in Kelvin).

    • From the low-temperature spectrum, measure the frequency difference (Δν in Hz) between the signals of the exchanging protons.

    • Calculate the rate constant (k) at coalescence using the equation: k = πΔν / √2.

    • Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)), where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

  • Validation: The calculated barrier should be consistent with known values for similar heterocyclic systems. The reversibility of spectral changes upon re-heating the sample validates that the observed dynamics are due to conformational exchange and not chemical decomposition.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[11][12] It is the "gold standard" for determining bond lengths, bond angles, and dihedral angles with high precision.[13][14]

Trustworthiness Check: While invaluable, it is crucial to remember that a crystal structure represents a single, low-energy conformation that may be influenced by crystal packing forces. It does not necessarily represent the predominant conformation in solution, where the molecule has more freedom. Therefore, crystallographic data must be interpreted in conjunction with solution-phase data (like NMR) and computational analysis to build a comprehensive model.[15]

Part 3: The Computational Chemistry Approach: Modeling the Landscape

Computational methods are indispensable for exploring the full conformational energy landscape, identifying transition states, and rationalizing experimental observations.[16]

Computational_Workflow cluster_prep Structure Preparation cluster_calc Energy Calculation & Refinement cluster_analysis Analysis & Validation start 2D Structure of Substituted Hexahydropyridazine gen3d Generate Initial 3D Conformers (e.g., using RDKit/UFF) start->gen3d mm_opt Molecular Mechanics (MM) Geometry Optimization (Fast, for initial screening) gen3d->mm_opt Multiple conformers dft_opt Density Functional Theory (DFT) Geometry Optimization (High accuracy) mm_opt->dft_opt Low-energy candidates freq Frequency Calculation (Confirm minima/transition states) dft_opt->freq Verify structure nmr_sim Simulate NMR Parameters (Chemical Shifts, J-couplings) dft_opt->nmr_sim energy Compare Relative Energies (Boltzmann Distribution) freq->energy compare Compare with Experimental Data energy->compare nmr_sim->compare

Caption: A typical workflow for computational conformational analysis.

Selecting the Right Method
  • Molecular Mechanics (MM): MM methods use classical physics force fields (e.g., UFF, MMFF) to provide a rapid evaluation of steric and electrostatic interactions.[17] They are excellent for quickly scanning a large number of initial conformations to identify low-energy candidates.

  • Density Functional Theory (DFT): DFT provides a much more accurate description of the electronic structure by approximating the solution to the Schrödinger equation.[18][19] It is the method of choice for obtaining reliable geometries and relative energies.

    • Expertise in Action: The choice of functional and basis set is critical. For nitrogen heterocycles, functionals that account for dispersion interactions, such as M06-2X or B3LYP-D3, often provide more accurate energy differences between conformers compared to older functionals like B3LYP alone.[20] A basis set like 6-31G(d) is a common starting point, with larger basis sets (e.g., aug-cc-pVTZ) used for higher accuracy.[18][21]

A Self-Validating Computational Protocol
  • Conformer Generation: Start with the 2D structure and generate a diverse set of initial 3D conformations using a tool like RDKit.

  • Initial Optimization: Perform a geometry optimization on all conformers using a computationally inexpensive MM method.

  • DFT Refinement: Take the unique, low-energy conformers (e.g., within 10-15 kcal/mol of the global minimum) and re-optimize them using a reliable DFT method (e.g., M06-2X/6-31+G(d,p)) including a solvent model (e.g., PCM) to mimic solution conditions.[8]

  • Frequency Analysis: For each optimized structure, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The presence of a single imaginary frequency indicates a transition state.

  • Energy Analysis: Compare the relative free energies (Gibbs or electronic) of the stable conformers to predict their populations at a given temperature using the Boltzmann distribution.

  • Experimental Validation: The ultimate test of a computational model is its ability to reproduce experimental data. Calculate NMR chemical shifts and coupling constants using a method like GIAO-DFT and compare them to the experimental values.[22] Good agreement provides strong confidence in the predicted conformational model.

Part 4: Integrating Experiment and Theory: A Cohesive Picture

Stereoelectronic Effects: Substituents can exert profound stereoelectronic effects. For instance, an electronegative substituent adjacent to a ring nitrogen may exhibit an anomeric effect , favoring an axial orientation over the sterically preferred equatorial position due to stabilizing orbital interactions (n → σ*).[23][24] DFT calculations are particularly adept at dissecting and quantifying these subtle electronic contributions.

Data Summary: Representative Energy Barriers

ProcessSubstituentMethodΔG‡ (kcal/mol)Reference
Ring Inversion1,2-DimethylDNMR~11-13[2]
Nitrogen Inversion1,2-DimethylDNMR>13[2]
Ring InversionN-AcylDFT~10-12[8]
N-N Bond RotationN-AcylhydrazoneDFT~3-5[9]

Conclusion

The conformational analysis of substituted hexahydropyridazines is a complex but essential task in modern drug discovery. A purely experimental or purely computational approach is often insufficient. By judiciously combining the strengths of high-resolution NMR spectroscopy for solution-state dynamics, X-ray crystallography for solid-state structure, and rigorously validated DFT calculations for energetic and electronic insights, researchers can build a comprehensive and reliable model of a molecule's conformational landscape. This integrated strategy provides the critical structural knowledge needed to understand structure-activity relationships (SAR) and to design next-generation therapeutics with enhanced potency and selectivity.

References

  • Anderson, J. E. (n.d.). Conformations of tetra- and hexahydropyridazines. Slow ring inversion and slow nitrogen inversion. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • (n.d.). Conformations of tetra. American Chemical Society. Retrieved from [Link]

  • (n.d.). DFT study of nitrogenated heterocycles of six and seven links. Bulgarian Chemical Communications. Retrieved from [Link]

  • Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 11(39), 8689–8697. Retrieved from [Link]

  • (n.d.). Conformational studies of hexahydropyridazine derivatives. ACS Publications. Retrieved from [Link]

  • (n.d.). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. NIH. Retrieved from [Link]

  • (n.d.). Anomeric effect. Wikipedia. Retrieved from [Link]

  • (n.d.). Highly E cient On-surface Synthesis of Fused N- heterocyclic derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. PubMed Central - NIH. Retrieved from [Link]

  • Nelsen, S. F., & Weisman, G. R. (n.d.). Conformational interconversions in hexahydropyridazine derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • (n.d.). Conformational Interconversions in Hexahydropyridazine Derivatives. ElectronicsAndBooks. Retrieved from [Link]

  • (n.d.). Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones. Retrieved from [Link]

  • (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Retrieved from [Link]

  • (n.d.). Heterocyclic conformational analysis. Ring inversion in hexahydropyrimidines. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from [Link]

  • (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Retrieved from [Link]

  • (2021). Calculation of Fluorine and Nitrogen NMR Properties. La Trobe University. Retrieved from [Link]

  • (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • (2013). CONFORMATIONAL ANALYSIS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • (n.d.). Anomeric effect. Grokipedia. Retrieved from [Link]

  • (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed Central. Retrieved from [Link]

  • (n.d.). NMR spectroscopy captures the essential role of dynamics in regulating biomolecular function. Lewis Kay's group at the University of Toronto. Retrieved from [Link]

  • (n.d.). Pyramidal Inversion in Heterocycles. Scribd. Retrieved from [Link]

  • (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Retrieved from [Link]

  • (n.d.). The Conformational Properties of Methyl alpha-(2,8)-di/trisialosides and Their N-acyl Analogues: Implications for anti-Neisseria Meningitidis B Vaccine Design. PubMed. Retrieved from [Link]

  • (n.d.). X-ray crystallography. Wikipedia. Retrieved from [Link]

  • (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PubMed Central - NIH. Retrieved from [Link]

  • (2014). Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1 H-[1][2][20]triazolo[1,2-a]pyridazine-1-thione, 3,3-disubstituted and 2-substituted derivatives and evaluation of their inhibitory activity against inducible nitric oxide synthase. Pharmazie, 69(10), 731–744. Retrieved from [Link]

  • (n.d.). Nuclear magnetic resonance studies of six-membered rings. Part I. Rings inversion in heterocyclic compounds. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from [Link]

  • (n.d.). Diazocinones: synthesis and conformational analysis. PubMed - NIH. Retrieved from [Link]

  • (n.d.). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. PubMed Central. Retrieved from [Link]

  • (n.d.). Computational Analysis of Structure-Based Interactions for Novel H 1 -Antihistamines. MDPI. Retrieved from [Link]

  • (n.d.). Special Issue : Organic Synthesis and Application of Bioactive Molecules. MDPI. Retrieved from [Link]

  • (n.d.). Anomeric effect in carbohydrates. Indian Academy of Sciences. Retrieved from [Link]

  • (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]

  • (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PubMed Central - NIH. Retrieved from [Link]

  • (n.d.). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. NIH. Retrieved from [Link]

  • (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Retrieved from [Link]

  • (n.d.). Origins of Conformational Heterogeneity in Peptoid Helices Formed by Chiral N-1. OSTI.GOV. Retrieved from [Link]

  • (n.d.). (PDF) Anomeric and Exo-Anomeric Effects in Carbohydrate Chemistry. ResearchGate. Retrieved from [Link]

  • (n.d.). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Retrieved from [Link]

  • (n.d.). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. MDPI. Retrieved from [Link]

  • (n.d.). X-Ray Crystallography of Chemical Compounds. PubMed Central - NIH. Retrieved from [Link]

  • (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. NIH. Retrieved from [Link]

  • (n.d.). Structure-Based Computational Scanning of Chemical Modification Sites in Biologics. PubMed Central. Retrieved from [Link]

  • (2020). Conformational landscape of substituted prolines. PubMed Central - NIH. Retrieved from [Link]

Sources

(S)-Methyl Hexahydropyridazine-3-carboxylate: A Technical Guide to a Novel Constrained Amino Acid for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of peptide-based therapeutics is often hampered by poor metabolic stability and inherent conformational flexibility, which can lead to reduced binding affinity and target selectivity. Constrained amino acids have emerged as a powerful tool to overcome these limitations.[1][2] This technical guide provides an in-depth analysis of (S)-methyl hexahydropyridazine-3-carboxylate, a conformationally restricted proline analogue built upon the versatile pyridazine scaffold. We will explore its synthesis, unique structural properties, and its application in the design of next-generation peptidomimetics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for creating more potent, selective, and stable peptide-based drugs.

The Rationale for Conformational Constraint in Peptide Drug Design

Peptides are exceptional starting points for drug discovery due to their high specificity and potency.[3] However, their therapeutic potential is often limited by two key factors: susceptibility to proteolytic degradation and a high degree of conformational freedom. A linear peptide in solution exists as an ensemble of different conformations, and only a fraction of these are in the "bioactive conformation" required for target binding. The entropic penalty of "locking" the peptide into this specific shape upon binding can significantly decrease its affinity.

Conformationally constrained amino acids address these challenges by pre-organizing the peptide backbone into a desired secondary structure, such as a β-turn or α-helix.[4][5] This strategy offers several distinct advantages:

  • Enhanced Binding Affinity: By reducing the entropic cost of binding, conformational restriction can lead to a significant increase in potency.[2]

  • Improved Metabolic Stability: The unnatural cyclic structure can sterically hinder the approach of proteases, increasing the peptide's half-life in vivo.[4]

  • Increased Target Selectivity: A rigid conformation reduces the likelihood of binding to off-target receptors, thereby minimizing potential side effects.

The hexahydropyridazine core, a saturated version of the pyridazine heterocycle, is a particularly compelling scaffold. Pyridazine and its derivatives are considered "privileged structures" in medicinal chemistry, known for their diverse biological activities and favorable physicochemical properties, including the ability to engage in robust hydrogen bonding.[6][7] By utilizing its saturated, non-aromatic form, we create a rigid, three-dimensional structure ideal for mimicking peptide turns.

Synthesis and Physicochemical Characterization

This compound is a chiral building block that can be synthesized through various routes. A common and effective strategy involves the cyclization of a linear precursor derived from a protected hydrazine and a suitable 5-carbon chain with leaving groups at the C2 and C5 positions.[8]

General Synthesis Workflow

The synthesis can be conceptualized as a multi-step process that builds the heterocyclic core and establishes the correct stereochemistry.

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Esterification A 2,5-Dihalogenopentanoate Ester C Base-mediated Double N-Alkylation A->C Reacts with B 1,2-Bis-protected Hydrazine (e.g., Di-Boc-hydrazine) B->C D Formation of Protected Hexahydropyridazine Ring C->D Intramolecular Cyclization E Acidic Removal of Protecting Groups (e.g., Boc) D->E Deprotection F Esterification of Carboxylic Acid (if necessary) E->F Final Modification G (S)-methyl hexahydropyridazine-3-carboxylate F->G

Caption: General workflow for the synthesis of the hexahydropyridazine core.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and may require optimization based on specific starting materials and laboratory conditions.

  • Reaction Setup: To a solution of di-tert-butyl hydrazine-1,2-dicarboxylate in a suitable aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (N₂), add a strong base such as sodium hydride (NaH) portion-wise at 0°C.

  • Precursor Addition: Once the initial reaction subsides, slowly add a solution of methyl 2,5-dibromopentanoate to the reaction mixture.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. This step facilitates the double N-alkylation and subsequent intramolecular cyclization to form the protected hexahydropyridazine ring system.

  • Work-up and Purification: Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography.

  • Deprotection: Dissolve the purified, protected intermediate in a solution of hydrochloric acid in methanol or dioxane. Stir at room temperature for 2-4 hours until the Boc protecting groups are completely removed (monitored by LC-MS).

  • Isolation: Remove the solvent under reduced pressure to yield this compound as its hydrochloride salt.[9][10]

Physicochemical Properties

A clear understanding of the molecule's properties is crucial for its application in peptide synthesis and drug design.

PropertyValueSource
Molecular Formula C₆H₁₃ClN₂O₂ (as HCl salt)[9][10][11]
Molecular Weight 180.63 g/mol (as HCl salt)[9][10][11]
CAS Number 380223-17-6[9][10][11]
Topological Polar Surface Area (TPSA) 50.36 Ų[9]
Computed logP -0.1622[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 4[9]
Rotatable Bonds 1[9]

Conformational Analysis and Structural Impact

The primary value of this compound lies in its ability to rigidly constrain the peptide backbone. Unlike a flexible amino acid like alanine, which can adopt a wide range of phi (φ) and psi (ψ) dihedral angles, the hexahydropyridazine ring severely limits this rotational freedom.

G cluster_0 Flexible Peptide Backbone (e.g., Alanine) cluster_1 Constrained Backbone (Hexahydropyridazine) A N C' phi φ (Rotation) A:f0->phi psi ψ (Rotation) A:f1->psi  Free Rotation phi->A:f1  Free Rotation psi->A:f2 B N C' B:f1->B:f2  Restricted ψ ring Rigid 6-Membered Ring B:f0->ring Locked by Ring ring->B:f1

Caption: Comparison of backbone flexibility in a standard vs. constrained amino acid.

This conformational locking pre-organizes the peptide into a specific turn-like structure. By strategically placing this amino acid within a peptide sequence, it is possible to nucleate and stabilize β-turns. This is a critical secondary structure motif involved in countless protein-protein interactions (PPIs), making this compound a powerful tool for designing PPI inhibitors.

Applications in Medicinal Chemistry

The incorporation of this compound into peptides is a key strategy in the development of peptidomimetics—molecules designed to mimic the biological activity of a natural peptide but with superior pharmacological properties.[12]

Drug Design Workflow

The process of using this constrained amino acid in a drug discovery campaign follows a logical, iterative cycle.

G A 1. Target Identification (e.g., Bioactive Peptide with a β-turn) B 2. Structural Analysis (NMR/X-ray of peptide-target complex) A->B C 3. Design Peptidomimetic Incorporate (S)-Hexahydropyridazine -3-carboxylate to mimic the turn B->C D 4. Synthesis Solid-Phase Peptide Synthesis (SPPS) with the constrained amino acid C->D E 5. In Vitro Evaluation (Binding affinity, functional assays) D->E F 6. SAR & Optimization (Modify other residues, analyze results) E->F Data informs next cycle G Lead Candidate E->G Successful outcome F->C Iterative Design

Caption: Iterative drug design cycle using a constrained amino acid.

Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin) pre-loaded with the first amino acid of the target sequence.

  • Deprotection: Remove the N-terminal Fmoc protecting group of the resin-bound amino acid using a 20% piperidine solution in DMF.

  • Coupling: Activate the carboxylic acid of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA). Add this activated mixture to the resin and allow it to react for 1-2 hours.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with acetic anhydride.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Incorporation of the Constrained Residue: For coupling of the (S)-hexahydropyridazine-3-carboxylic acid, it must first be appropriately protected (e.g., with N-terminal Fmoc and one of the ring nitrogens with Boc). This protected version is then coupled using the standard procedure described in step 3.

  • Cleavage and Final Deprotection: Once the full peptide sequence is assembled, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity are confirmed by mass spectrometry.

Conclusion and Future Outlook

This compound represents a significant advancement in the field of peptidomimetic design. Its rigid, cyclic structure provides a reliable method for inducing and stabilizing β-turn conformations within a peptide backbone. This pre-organization enhances binding affinity, increases metabolic stability, and can improve target selectivity, addressing the primary limitations of native peptides as therapeutics.

Future research will likely focus on developing derivatives of this scaffold, with substitutions on the ring system to further fine-tune the dihedral angle constraints and to introduce new vectors for interacting with target proteins. As our understanding of protein-protein interactions continues to grow, building blocks like this compound will be indispensable tools for translating that knowledge into a new generation of highly effective peptide-based drugs.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
  • Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central.
  • Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Constrained Peptides in Drug Discovery and Development.
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org.
  • The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem.
  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central.
  • 380223-17-6 | Methyl (S)
  • Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • 380223-17-6 | Methyl (S)
  • Methyl (S)
  • Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. PubMed Central.
  • Synthetic Peptides as Protein Mimics. CORE.

Sources

Whitepaper: The Hexahydropyridazine Scaffold: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical scaffolds that can serve as the foundation for new therapeutics is a cornerstone of modern drug discovery. Saturated heterocyclic compounds are of particular interest due to their three-dimensional structures, which can provide exquisite control over vectoral orientation and interaction with biological targets. Among these, the hexahydropyridazine core, a six-membered ring containing two adjacent nitrogen atoms, is emerging as a privileged scaffold.[1] While its aromatic counterpart, pyridazine, has been extensively studied, the fully saturated hexahydropyridazine system offers unique stereochemical and conformational properties that are only beginning to be systematically explored. This technical guide provides an in-depth exploration of the hexahydropyridazine scaffold, from its synthesis to its burgeoning applications in various therapeutic areas, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Rationale for Saturated Scaffolds

In drug design, moving from flat, aromatic systems to three-dimensional, saturated scaffolds can significantly improve pharmacological properties. Saturated rings, like hexahydropyridazine, offer defined stereochemical centers and conformational flexibility that allow for more precise and potent interactions with the complex topologies of protein binding sites. The pyridazine ring itself is endowed with unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are valuable in drug-target interactions.[2] By saturating this system to form hexahydropyridazine, we retain the critical nitrogen heteroatoms for hydrogen bonding while gaining a flexible, sp³-rich framework. This transition can lead to improved solubility, metabolic stability, and reduced off-target effects compared to planar aromatic systems.[3]

While a wealth of research exists for aromatic pyridazine and pyridazinone derivatives in anti-inflammatory, anticonvulsant, and anticancer applications, there is a notable scarcity of in vivo efficacy studies specifically focused on hexahydropyridazine compounds.[4] This guide aims to bridge that gap by consolidating current knowledge and outlining the significant opportunities for future research.

Caption: The general structure of the hexahydropyridazine scaffold.

Core Synthetic Strategies: Building the Scaffold

The construction of the hexahydropyridazine ring is achievable through several robust synthetic routes. The choice of strategy is dictated by the desired substitution patterns, stereochemical control, and the availability of starting materials. Two prominent and effective methods are [4+2] cycloaddition reactions and the reduction of pyridazine precursors.[5]

Synthesis via [4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a powerful tool for forming six-membered rings. In the context of hexahydropyridazines, this typically involves the reaction of a diene with a dienophile containing a nitrogen-nitrogen double bond (an azo compound).[5] The reaction's rate and selectivity can be significantly improved through Lewis acid catalysis. For instance, gallium trichloride (GaCl₃) has been used to catalyze the reaction between donor-acceptor cyclobutanes and cis-diazenes, yielding hexahydropyridazine derivatives as single diastereomers in high yields.[5] This organocatalytic approach can also be employed for the asymmetric synthesis of polysubstituted chiral hexahydropyridazines.[6][7]

G start Reactants (Diene + Azo Dienophile) lewis_acid Lewis Acid (e.g., GaCl₃) Activation of Dienophile start->lewis_acid 1. Catalysis cycloaddition [4+2] Cycloaddition (Concerted Transition State) lewis_acid->cycloaddition 2. Reaction product Hexahydropyridazine Product cycloaddition->product 3. Ring Formation purification Purification (e.g., Flash Chromatography) product->purification 4. Isolation

Caption: Workflow for [4+2] cycloaddition synthesis of hexahydropyridazines.

Experimental Protocol: GaCl₃-Catalyzed [4+2] Cycloaddition [5]

  • To a solution of the donor-acceptor cyclobutane (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add gallium trichloride (GaCl₃) (1.1 equiv).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the cis-diazene (1.2 equiv) in DCM to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired hexahydropyridazine derivative.

Synthesis via Reduction of Pyridazine Derivatives

A more direct route to the hexahydropyridazine core is the reduction of a pyridazine or dihydropyridazinone precursor. This transformation can be achieved through catalytic hydrogenation or with chemical hydride reagents, with the choice of conditions influencing the final stereochemistry.[5]

Catalytic Hydrogenation: This is a common and effective method for the complete saturation of N-heterocycles. Catalysts such as Platinum(IV) oxide (PtO₂) or rhodium-on-carbon are highly effective.[5] The mechanism involves the adsorption of the pyridazine molecule onto the catalyst surface, followed by the stepwise addition of dissociated hydrogen atoms to the double bonds of the ring.[5]

Chemical Reduction: Reagents like sodium borohydride (NaBH₄) can be used for the reduction of partially saturated precursors, such as dihydropyridazinones, to the corresponding hexahydropyridazine.[5] This method is often milder and can be advantageous for substrates with functional groups sensitive to catalytic hydrogenation.

G start Pyridazine or Dihydropyridazinone Precursor method_choice Select Reduction Method start->method_choice catalytic Catalytic Hydrogenation (e.g., H₂, PtO₂) method_choice->catalytic Heterogeneous chemical Chemical Reduction (e.g., NaBH₄) method_choice->chemical Homogeneous product Hexahydropyridazine Product catalytic->product chemical->product workup Aqueous Workup & Extraction product->workup purification Purification workup->purification

Caption: Synthetic workflow for the reduction of pyridazine precursors.

Experimental Protocol: Catalytic Hydrogenation using Platinum(IV) Oxide [5]

  • Place a solution of the pyridazine derivative (1.0 mmol) in a suitable solvent (e.g., acetic acid or ethanol, 10 mL) into a high-pressure hydrogenation vessel.

  • Add Platinum(IV) oxide (PtO₂, 5-10 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and/or TLC analysis of aliquots.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Synthetic Method Key Reagents Advantages Considerations Reference
[4+2] Cycloaddition Diene, Azo compound, GaCl₃High diastereoselectivity, builds complexity quickly.Requires specific diene and dienophile precursors.[5]
Asymmetric Catalysis Organocatalyst, Michael acceptorEnantioselective, produces chiral compounds.Catalyst optimization may be required.[6]
Catalytic Hydrogenation Pyridazine, H₂, PtO₂High yield, complete saturation.Requires specialized pressure equipment; functional group tolerance.[5]
Chemical Reduction Dihydropyridazinone, NaBH₄Mild conditions, good functional group tolerance.May not fully reduce aromatic pyridazines.[5]

Therapeutic Applications & Biological Activity

The unique structural features of the hexahydropyridazine scaffold make it a compelling candidate for targeting a range of biological processes.

Anticancer Activity

Pyridazine-containing compounds have been extensively investigated as anticancer agents, targeting diverse processes like tumor metabolism, signal transduction, and epigenetic modifications.[8][9] The saturated hexahydropyridazine core extends this potential. A notable study described the asymmetric synthesis of chiral hexahydropyridazines that potently inhibited the proliferation of MCF-7 breast cancer cells.[6] Mechanistic studies revealed that the lead compound induced apoptosis through pathways regulated by the extracellular signal-related kinase (ERK) and poly(adenosine diphosphate-ribose) polymerase (PARP).[6]

G compound Hexahydropyridazine Derivative (e.g., 5c) erk ERK Pathway Modulation compound->erk parp PARP Pathway Modulation compound->parp mitochondria Mitochondrial Pathway compound->mitochondria apoptosis Induction of Apoptosis erk->apoptosis parp->apoptosis mitochondria->apoptosis

Caption: Simplified mechanism of anticancer action for a hexahydropyridazine derivative.[6]

Central Nervous System (CNS) Disorders

Penetration of the blood-brain barrier (BBB) is a formidable challenge in CNS drug design.[3] The physicochemical properties of a molecule—including its size, lipophilicity, and hydrogen-bonding potential—are critical determinants of CNS uptake.[3] The hexahydropyridazine scaffold offers a framework that can be systematically modified to balance these properties. The two nitrogen atoms provide hydrogen bond accepting capability, while substituents on the carbon and nitrogen atoms can be tuned to optimize lipophilicity and molecular weight.[2]

Research into related fused heterocyclic systems has demonstrated the potential of this chemical space. For example, new hexahydropyrido[1,2-c]pyrimidine derivatives bearing an arylpiperazinylbutyl moiety have been synthesized as ligands for serotonin receptors 5-HT1A and 5-HT2A, which are important targets in the treatment of depression and anxiety.[10] This highlights the utility of saturated, nitrogen-containing scaffolds in designing CNS-active agents.

Infectious Diseases

The development of new anti-infective agents is a global health priority due to rising antimicrobial resistance.[11] Heterocyclic compounds are a rich source of biologically active molecules, forming the basis of many existing antibacterial, antifungal, and antiviral drugs.[12] While specific studies on hexahydropyridazines in infectious disease are limited, related pyridopyridazine derivatives have been synthesized and evaluated for antimycobacterial activity.[13][14] The structural and electronic properties of the hexahydropyridazine scaffold make it a promising, yet underexplored, area for the discovery of novel anti-infective agents.[15][16]

Structure-Activity Relationships (SAR) and Preclinical Development

SAR studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule relate to its biological activity.[17] For the hexahydropyridazine scaffold, SAR exploration involves systematically modifying the substituents on both the nitrogen and carbon atoms of the ring and assessing the impact on potency, selectivity, and pharmacokinetic properties.[18][19]

For example, in the development of the aforementioned anticancer hexahydropyridazines, SAR studies revealed that the nature and position of aromatic substituents were critical for potent inhibition of cancer cell proliferation.[6] A preclinical in vivo study is the logical next step to validate these findings.

G model Select Disease Model (e.g., Xenograft Mouse) dosing Compound Administration (Route, Dose, Schedule) model->dosing 1. Setup monitoring Monitor Efficacy (e.g., Tumor Volume) dosing->monitoring 2. Treatment toxicity Assess Toxicity (Weight, Behavior) dosing->toxicity 2. Treatment pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis dosing->pkpd Sampling endpoint Endpoint Analysis (Histology, Biomarkers) monitoring->endpoint 3. Conclusion toxicity->endpoint 3. Conclusion pkpd->endpoint Data

Caption: A generalized workflow for a preclinical in vivo efficacy study.[4]

Pharmacokinetics (ADME): The study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for its development.[20] The physicochemical properties of hexahydropyridazine derivatives—polarity from the N-N bond, potential for H-bonding, and tunable lipophilicity—will govern their ADME profile. The lack of specific pharmacokinetic data for this class of compounds represents a key area for future investigation.[4][21]

Future Directions and Challenges

The hexahydropyridazine scaffold holds immense, largely untapped potential. While initial studies in oncology are promising, significant opportunities exist in CNS disorders and infectious diseases. The primary challenges and future directions include:

  • Expanding Chemical Diversity: The development of novel synthetic methodologies to access a wider array of substituted and fused hexahydropyridazine systems is crucial.

  • Systematic Biological Screening: Large-scale screening of hexahydropyridazine libraries against diverse biological targets is needed to uncover new therapeutic leads.

  • In-depth Pharmacokinetic Profiling: A comprehensive investigation into the ADME properties of this scaffold is essential to guide the optimization of drug-like properties.[22]

  • Elucidation of In Vivo Efficacy: Moving beyond cellular assays to preclinical animal models is the critical next step to validate the therapeutic potential of promising compounds.[4]

Conclusion

The hexahydropyridazine scaffold represents a frontier in medicinal chemistry. Its unique three-dimensional structure, combined with the hydrogen bonding capabilities of its adjacent nitrogen atoms, provides a versatile and compelling framework for the design of novel therapeutics. The foundational synthetic strategies are well-established, and early biological data, particularly in cancer, is highly encouraging. For drug discovery teams, the current landscape presents a clear opportunity: to systematically explore the chemical and biological space of hexahydropyridazines and unlock their full potential as the basis for the next generation of innovative medicines.

References

  • BenchChem. (2025). Synthesis of Hexahydropyridazine Derivatives: A Technical Guide. BenchChem Technical Support.
  • Li, Z., et al. (2015). Core-Scaffold-Inspired Asymmetric Synthesis of Polysubstituted Chiral Hexahydropyridazines that Potently Inhibit Breast Cancer Cell Proliferation by Inducing Apoptosis. Angewandte Chemie International Edition. [Link]

  • BenchChem. (2025).
  • Wang, W., et al. (2017). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]

  • Kenwright, S. E., & Baillie, T. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

  • Liu, Z. Q., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. [Link]

  • Herold, F., et al. (2004). Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT1A and 5-HT2A receptors. Part III. Acta Poloniae Pharmaceutica. [Link]

  • Zhang, Y., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry. [Link]

  • Gümüş, M. K., & Özkay, Y. (2021). A new perspective for biological activities of novel hexahydroquinoline derivatives. Journal of Research in Pharmacy. [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Molecules. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Akçay, Ü. Ö., et al. (2020). Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. Acta Chimica Slovenica. [Link]

  • Akçay, Ü. Ö., et al. (2020). Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. Acta Chimica Slovenica. [Link]

  • Ban, K., & Estager, J. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. [Link]

  • A. V. G. S. Prasad & Falgun Patel. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Pharmaceutical Negative Results. [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. [Link]

  • Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. (2024). Malaysian Journal of Chemistry. [Link]

  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). GARDP Revive. [Link]

  • El-Sayed, M. S., et al. (2024). Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. RSC Advances. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Guha, R., & Schürer, S. C. (2008). On Exploring Structure Activity Relationships. Methods in Molecular Biology. [Link]

  • Doogue, M., & Polasek, T. M. (2023). Pharmacokinetics. StatPearls. [Link]

  • Nikolic, K., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. [Link]

  • Thom, C., & D'Elia, R. V. (2024). Future applications of host direct therapies for infectious disease treatment. Frontiers in Immunology. [Link]

  • El-Kashef, H., & El-Gendy, M. A. A. (2022). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry. [Link]

  • dos Santos, J. L., & Chin, C. M. (Eds.). (n.d.). Special Issue : Drug Candidates for the Treatment of Infectious Diseases. MDPI. [Link]

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]

  • Feature Reviews in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions”. (n.d.). MDPI. [Link]

  • dos Santos, J. L., & Chin, C. M. (2023). Editorial on Special Issue “Drug Candidates for the Treatment of Infectious Diseases”. Pharmaceuticals. [Link]

  • Foreman, B. (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology. [Link]

  • Yau, C., et al. (2022). How critical illness impacts drug pharmacokinetics and pharmacodynamics. The Pharmaceutical Journal. [Link]

  • Prasad, A. V. G. S., & Patel, F. (2024). A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. International Journal of Novel Research and Development. [Link]

  • Introductory Chapter: Pharmacokinetics and Drug Metabolism with Special Reference to Herbal Formulations. (2023). ResearchGate. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. [Link]

  • Spangenberg, T. (2022). Drug Repurposing in the Chemotherapy of Infectious Diseases. Pharmaceuticals. [Link]

  • dos Santos, J. L., & Chin, C. M. (2023). Editorial on Special Issue “Drug Candidates for the Treatment of Infectious Diseases”. ResearchGate. [Link]

Sources

A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from (S)-methyl hexahydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic utility of (S)-methyl hexahydropyridazine-3-carboxylate as a chiral building block for the creation of novel heterocyclic compounds. We will delve into the strategic considerations, reaction mechanisms, and detailed experimental protocols for the derivatization of this versatile starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Pyridazine-Based Heterocycles

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. Among these, the pyridazine scaffold has garnered significant attention due to its presence in a wide array of biologically active molecules. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including cardiovascular, analgesic, anti-inflammatory, and antimicrobial properties. The rigid, yet tunable, nature of the pyridazine ring allows for the precise spatial orientation of functional groups, making it an attractive scaffold for the design of potent and selective therapeutic agents.

The use of chiral building blocks, such as this compound, offers the advantage of introducing stereochemistry early in the synthetic sequence, which is crucial for the development of enantiomerically pure drugs with improved efficacy and reduced side effects. This guide will focus on leveraging the inherent chirality and multiple reactive sites of this starting material to construct diverse and complex heterocyclic architectures.

The Starting Material: this compound

This compound is a chiral cyclic hydrazine derivative that serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its key structural features include a stereocenter at the C3 position, two secondary amine nitrogens (N1 and N2), and a methyl ester group, all of which can be selectively functionalized.

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through several methods, with one common approach involving the asymmetric [4+2] cycloaddition of a chiral azo-enophile with a suitable diene. A representative synthetic workflow is depicted below.

Chiral Dienophile Chiral Dienophile Cycloaddition Cycloaddition Chiral Dienophile->Cycloaddition Diene Diene Diene->Cycloaddition Intermediate Intermediate Cycloaddition->Intermediate [4+2] Deprotection Deprotection Intermediate->Deprotection Starting Material (S)-methyl hexahydropyridazine-3-carboxylate Deprotection->Starting Material

Figure 1: General workflow for the synthesis of the starting material.

Key Reactive Sites

The synthetic utility of this compound stems from its multiple reactive sites, which allow for a variety of chemical transformations.

SM This compound N1 N1-Alkylation/Acylation SM->N1 Site 1 N2 N2-Alkylation/Acylation SM->N2 Site 2 Ester Ester Modification (Hydrolysis, Amidation, Reduction) SM->Ester Site 3 C3 C3-Stereocenter SM->C3 Chiral Core

Figure 2: Reactive sites of the starting material.

Synthetic Strategies for Novel Heterocycle Synthesis

The strategic functionalization of this compound opens up a vast chemical space for the synthesis of novel heterocyclic compounds. The following sections will detail key synthetic transformations.

N-Functionalization of the Pyridazine Ring

The secondary amine groups at the N1 and N2 positions are nucleophilic and can be readily functionalized through alkylation and acylation reactions.

N-alkylation introduces alkyl substituents onto the pyridazine ring, which can modulate the steric and electronic properties of the molecule.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, CH3CN) is added a base (e.g., K2CO3, NaH, 1.1-2.2 eq.).

  • The reaction mixture is stirred at room temperature for 15-30 minutes.

  • The alkylating agent (e.g., alkyl halide, 1.1-1.5 eq.) is added, and the reaction is stirred at room temperature or heated until completion (monitored by TLC).

  • The reaction is quenched with water and extracted with an organic solvent (e.g., EtOAc, CH2Cl2).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Entry Alkylating Agent Base Solvent Temp (°C) Yield (%)
1Benzyl bromideK2CO3DMF2585
2Ethyl iodideNaHTHF0 to 2578
3Methyl bromoacetateK2CO3CH3CN6092

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can be used to introduce further diversity.

Experimental Protocol: General Procedure for N-Acylation

  • To a solution of this compound (1.0 eq.) and a base (e.g., Et3N, pyridine, 1.5 eq.) in an anhydrous solvent (e.g., CH2Cl2, THF) at 0 °C is added the acylating agent (e.g., acyl chloride, anhydride, 1.1 eq.) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous NaHCO3 solution and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Entry Acylating Agent Base Solvent Temp (°C) Yield (%)
1Acetyl chlorideEt3NCH2Cl20 to 2595
2Benzoyl chloridePyridineTHF0 to 2588
3Acetic anhydrideEt3NCH2Cl20 to 2591
Modification of the Carboxylate Group

The methyl ester group at the C3 position is another key handle for derivatization, allowing for the introduction of a wide range of functional groups.

Start This compound Hydrolysis Hydrolysis (LiOH, H2O/THF) Start->Hydrolysis Amidation Amidation (RNH2, coupling agent) Start->Amidation Reduction Reduction (LiAlH4, THF) Start->Reduction Acid Carboxylic Acid Hydrolysis->Acid Amide Amide Amidation->Amide Alcohol Primary Alcohol Reduction->Alcohol

Figure 3: Derivatization pathways for the carboxylate group.

Hydrolysis of the methyl ester yields the corresponding carboxylic acid, which is a versatile intermediate for further functionalization, such as amidation or conversion to other carbonyl derivatives.

Experimental Protocol: Ester Hydrolysis

  • To a solution of this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1) is added LiOH·H2O (1.5-2.0 eq.).

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The organic solvent is removed under reduced pressure, and the aqueous layer is acidified to pH 3-4 with 1N HCl.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., EtOAc).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated to afford the carboxylic acid.

The carboxylic acid obtained from hydrolysis can be coupled with various amines to form a diverse library of amides.

Experimental Protocol: Amidation

  • To a solution of the carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent (e.g., HATU, HOBt, 1.2 eq.) in an anhydrous solvent (e.g., DMF, CH2Cl2) is added a base (e.g., DIPEA, 2.0 eq.).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is diluted with water and extracted with an organic solvent.

  • The organic layer is washed sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Synthesis of Bicyclic Pyridazinones

A particularly valuable application of hexahydropyridazine-3-carboxylate derivatives is in the synthesis of bicyclic pyridazinones, which are rigid scaffolds that can mimic peptide turns and have shown promise as antihypertensive agents.

Experimental Protocol: Synthesis of a Bicyclic Pyridazinone

  • The N1 position of this compound is acylated with a suitable acyl chloride containing a terminal alkyne.

  • The resulting intermediate is subjected to an intramolecular cyclization reaction, often mediated by a transition metal catalyst (e.g., a gold or platinum catalyst), to form the bicyclic pyridazinone.

  • The reaction conditions (catalyst, solvent, temperature) are optimized to achieve high yield and stereoselectivity.

  • The final product is purified by column chromatography.

Conclusion

This compound is a powerful and versatile chiral building block for the synthesis of a wide range of novel heterocyclic compounds. Its multiple reactive sites allow for a variety of synthetic transformations, leading to the construction of diverse and complex molecular architectures with significant potential in drug discovery. The strategic application of the synthetic routes outlined in this guide can facilitate the development of new therapeutic agents with improved pharmacological profiles.

References

  • Pharmacological Importance of Pyridazine Derivatives. (2020). Organic & Medicinal Chemistry International Journal. [Link]

  • Synthesis and Preliminary Evaluation of Antimicrobial Activity of Some New Substituted Pyridazine Derivatives. (2021). Egyptian Journal of Chemistry. [Link]

  • Synthesis of Novel Bicyclic Pyridazinones as Potential Antihypertensive Agents. (2019). Molecules. [Link]

  • Synthesis of some new pyridazine derivatives and their antimicrobial activity evaluation. (2018). Journal of Chemical and Pharmaceutical Research. [Link]

reactivity of the N-H bonds in hexahydropyridazine-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of N-H Bonds in Hexahydropyridazine-3-carboxylates

Authored by a Senior Application Scientist

Foreword: Unlocking the Potential of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals who strive to innovate at the frontiers of medicinal chemistry, this guide is offered as a technical resource. The hexahydropyridazine-3-carboxylate framework represents a unique and valuable scaffold in modern drug discovery.[1][2] Its saturated, non-planar structure provides access to three-dimensional chemical space, a critical attribute for enhancing selectivity and improving drug-like properties. The core of its synthetic versatility lies in the reactivity of its vicinal nitrogen atoms. Understanding and controlling the functionalization of the N-H bonds is paramount to leveraging this scaffold for the creation of novel therapeutics.

This document moves beyond a simple recitation of reactions. It is designed to provide a deeper understanding of the why—the mechanistic principles and strategic considerations that underpin successful synthetic transformations. We will explore the key reactions that render the N-H bonds of hexahydropyridazine-3-carboxylates synthetically useful, providing field-tested insights and robust protocols to empower your research and development endeavors.

The Hexahydropyridazine-3-carboxylate Core: Structure and Reactivity

The hexahydropyridazine ring, also known as a 1,2-diazinane, is a six-membered saturated heterocycle containing a hydrazine (N-N) moiety.[3] The presence of the carboxylate group at the 3-position introduces a chiral center and a key functional handle, making it a valuable building block for complex molecular architectures.

Conformational Influence on Reactivity

Like cyclohexane, the hexahydropyridazine ring is not planar and exists in various chair and boat conformations.[4][5] The interplay of ring inversion and nitrogen inversion dictates the spatial orientation of the N-H bonds (axial vs. equatorial).[4][6] This conformational dynamism is critical; the accessibility of the nitrogen lone pairs for nucleophilic attack is directly influenced by their steric environment. For instance, a sterically demanding substituent elsewhere on the ring can favor a conformation that exposes one N-H bond while shielding the other, providing a basis for regioselective functionalization.[7]

The Nucleophilic Nature of the N-H Bonds

The synthetic utility of this scaffold is dominated by the nucleophilicity of the two nitrogen atoms. These nitrogens can readily participate in a variety of bond-forming reactions. The primary challenge and opportunity lie in achieving selective functionalization—mono- versus di-substitution, and in cases of a pre-existing N-substituent, regioselectivity at the remaining N-H site.

Figure 1. Key functionalization pathways for the N-H bonds.

Foundational N-H Functionalization Strategies

The following sections detail the three primary classes of reactions used to modify the N-H bonds of hexahydropyridazine-3-carboxylates. Each protocol is presented as a self-validating system, grounded in established chemical principles.

N-Alkylation: Introducing Aliphatic Diversity

N-alkylation is a fundamental strategy for exploring structure-activity relationships (SAR) by introducing a wide array of alkyl groups.[3] The two most reliable methods are direct alkylation and reductive amination.

  • Direct Alkylation: This classic SN2 reaction involves the nucleophilic attack of a nitrogen atom on an alkyl halide. The choice of base is critical. A non-nucleophilic base like potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (TEA) is required to neutralize the hydrohalic acid byproduct without competing with the substrate.[3] The stoichiometry of the alkylating agent is the primary lever to control the degree of alkylation; using one equivalent or a slight excess favors mono-alkylation, while a larger excess drives the reaction toward di-alkylation.

  • Reductive Amination: This powerful two-step, one-pot method allows for the introduction of alkyl groups from aldehydes or ketones. First, the N-H bond condenses with the carbonyl to form a hydrazone intermediate. This intermediate is then reduced in situ. The choice of reducing agent is key to trustworthiness. Mild, selective hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they readily reduce the protonated hydrazone but are slow to reduce the starting carbonyl, minimizing side reactions.[8][9]

  • Dissolution: Dissolve methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile or DMF (approx. 0.1 M concentration).

  • Base Addition: Add a solid base, such as anhydrous potassium carbonate (2.5 eq), to the solution. The use of a solid base simplifies workup.

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq for mono-alkylation) dropwise at room temperature.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80°C. The optimal temperature depends on the reactivity of the alkyl halide and should be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, filter the solid base and concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.

  • Dissolution: Dissolve the hexahydropyridazine-3-carboxylate starting material (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a solvent such as tetrahydrofuran (THF) or dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the hydrazone intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The portion-wise addition helps control any exothermic reaction.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.

G start Start: Hexahydropyridazine & Carbonyl Compound step1 Step 1: Dissolve in Anhydrous Solvent (e.g., THF, DCE) start->step1 step2 Step 2: Hydrazone Formation (Stir 1-2h at RT, cat. AcOH optional) step1->step2 step3 Step 3: Add Reducing Agent (NaBH(OAc)₃) step2->step3 step4 Step 4: Reaction Monitoring (Stir 12-24h, TLC/LC-MS) step3->step4 step5 Step 5: Aqueous Workup (Quench, Extract) step4->step5 step6 Step 6: Purification (Column Chromatography) step5->step6 end End: N-Alkylated Product step6->end

Figure 2. Standard workflow for N-alkylation via reductive amination.
N-Acylation: Building Amide Functionality

N-acylation is a robust reaction for introducing carbonyl groups, forming stable amide bonds that are prevalent in pharmaceuticals.[10] This can be achieved using activated carboxylic acid derivatives or through modern catalytic methods.

The direct reaction with an acyl chloride or anhydride is the most common approach.[8] The reaction is typically fast and high-yielding. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential.[8] Its role is to scavenge the HCl or carboxylic acid byproduct, which would otherwise protonate the starting material, rendering it non-nucleophilic and halting the reaction. The choice of solvent, often an inert aprotic solvent like DCM or THF, is to ensure all reagents remain in solution without participating in the reaction. For less reactive systems or to avoid harsh reagents like acyl chlorides, palladium-catalyzed aminocarbonylation offers a milder, highly selective alternative where a Pd(II)-acyl intermediate acts as the acylating agent.[11]

  • Setup: To a solution of the hexahydropyridazine-3-carboxylate (1.0 eq) in anhydrous DCM at 0°C (ice bath), add DIPEA (1.5 eq). The low temperature helps to control the exothermicity of the acylation.

  • Reagent Addition: Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude amide by flash column chromatography or recrystallization.

Acylating AgentBaseSolventTypical Time (h)Typical Yield (%)Reference
Benzoyl ChlorideDIPEACH₂Cl₂1885-95[8]
Acetyl ChlorideTEATHF2-4>90General Knowledge
Boc AnhydrideTEACH₂Cl₂12>95General Knowledge
Table 1. Representative conditions for N-acylation reactions.
N-Arylation: Forging C-N Bonds with Aryl Partners

Introducing an aryl or heteroaryl group onto the nitrogen atom often imparts significant changes to a molecule's biological and physical properties. This is most effectively achieved through metal-catalyzed cross-coupling reactions.

  • Catalyst System: Palladium and copper catalysts are the workhorses for N-arylation.[12][13] The Buchwald-Hartwig amination is a premier choice, utilizing a palladium precatalyst and a specialized phosphine ligand (e.g., Xantphos, XPhos).[8] The ligand is not a passive component; its steric and electronic properties are crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).

  • Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the N-H bond, making the nitrogen a more potent nucleophile for the coupling reaction.[8] Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are used to ensure the reaction can be heated to the temperatures (typically 80-110°C) required to drive the catalytic cycle efficiently.

  • Inert Atmosphere Setup: To an oven-dried flask, add the hexahydropyridazine-3-carboxylate (1.2 eq), the aryl bromide (1.0 eq), the palladium precatalyst (e.g., XPhosPd G3, 5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 90-110°C with vigorous stirring. Monitor the reaction by LC-MS. Reaction times can range from 4 to 24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X deprot Deprotonation & Ligand Exchange oa->deprot R₂N-H, Base re Reductive Elimination re->pd0 Ar-NR₂ arnr N-Aryl Product Exits Cycle deprot->re arx Aryl Halide Enters Cycle rnh Hydrazine Enters Cycle

Sources

The Spectroscopic Signature of (S)-methyl hexahydropyridazine-3-carboxylate: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-methyl hexahydropyridazine-3-carboxylate is a chiral saturated heterocyclic compound with significant potential in medicinal chemistry and drug development. As a key building block, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust predictive framework for its characterization. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to identify, characterize, and utilize this compound with confidence.

Introduction: The Structural Context of a Versatile Heterocycle

This compound belongs to the class of saturated N-heterocycles, which are prevalent scaffolds in a vast array of biologically active molecules. The hexahydropyridazine core, a six-membered ring containing two adjacent nitrogen atoms, imparts unique conformational and electronic properties. The presence of a chiral center at the C3 position and a methyl ester functionality further enhances its utility as a versatile synthon for the construction of complex molecular architectures.

A precise understanding of the spectroscopic signature of this molecule is the cornerstone of its application. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule's structure, connectivity, and functional groups. This guide will dissect the anticipated features in each of these spectra, providing a logical and scientifically grounded rationale for the predictions.

Predicted ¹H and ¹³C NMR Spectroscopic Data: Unraveling the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are expected to reveal distinct signals corresponding to each unique proton and carbon environment. The chemical shifts are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy, and steric effects.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show a set of signals corresponding to the protons on the hexahydropyridazine ring and the methyl ester. The diastereotopic nature of the methylene protons on the ring will likely result in complex splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
NH (ring)1.5 - 3.5Broad singletExchangeable protons on nitrogen often appear as broad signals. Their chemical shift can be highly dependent on solvent and concentration.
CH -33.5 - 4.0Doublet of doublets (dd)This proton is adjacent to the chiral center and the ester group, leading to a downfield shift. It will be coupled to the two diastereotopic protons on C4.
CH₂ -41.8 - 2.2 (axial) 1.6 - 2.0 (equatorial)Multiplets (m)These protons are diastereotopic and will exhibit complex coupling with each other (geminal coupling) and with the protons on C3 and C5.
CH₂ -51.4 - 1.8Multiplets (m)These protons are adjacent to a methylene group and a nitrogen atom.
CH₂ -62.8 - 3.3Multiplets (m)These protons are adjacent to a nitrogen atom, resulting in a downfield shift compared to the C4 and C5 protons.
OCH₃ ~3.7Singlet (s)The methyl protons of the ester group will appear as a sharp singlet.

Causality Behind Predicted Shifts: The protons on carbons adjacent to the electronegative nitrogen atoms (C3 and C6) are expected to be deshielded and thus appear at a lower field (higher ppm) compared to the other ring protons. The proton at C3 is further deshielded by the adjacent ester group. The complexity of the splitting patterns for the ring methylene protons arises from both geminal and vicinal coupling, which can be further analyzed using two-dimensional NMR techniques like COSY.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C =O170 - 175The carbonyl carbon of the ester group is highly deshielded and appears in the characteristic downfield region.
C -355 - 65This carbon is attached to two nitrogen atoms and the ester group, leading to a significant downfield shift.
C -420 - 30A typical aliphatic methylene carbon.
C -520 - 30Similar to C4, this is a standard aliphatic methylene carbon.
C -645 - 55This carbon is adjacent to a nitrogen atom, causing a downfield shift compared to C4 and C5.
OC H₃50 - 55The methyl carbon of the ester group.

Field-Proven Insights: The chemical shifts of the ring carbons are influenced by the nitrogen atoms. Data from unsubstituted hexahydropyridazine shows ring carbons at approximately 47 ppm. In our target molecule, the C3 and C6 carbons will be shifted further downfield due to their proximity to additional heteroatoms (the second nitrogen and the ester oxygen).

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for structural confirmation.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the NH protons.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for confirming the assignment of the ester group and the overall structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation dissolve Dissolve in Deuterated Solvent add_tms Add TMS Reference dissolve->add_tms H1_NMR 1D ¹H NMR add_tms->H1_NMR C13_NMR 1D ¹³C NMR (decoupled) H1_NMR->C13_NMR DEPT DEPT C13_NMR->DEPT COSY 2D COSY DEPT->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC assign_signals Assign Signals HMBC->assign_signals confirm_structure Confirm Connectivity & Stereochemistry assign_signals->confirm_structure

Predicted Infrared (IR) Spectroscopy Data: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to N-H, C-H, C=O, and C-O bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibration Type
N-H (amine)3300 - 3500Medium, sharpStretching
C-H (sp³)2850 - 3000StrongStretching
C=O (ester)1735 - 1750Strong, sharpStretching
C-O (ester)1000 - 1300StrongStretching
N-H (amine)1550 - 1650MediumBending

Authoritative Grounding: The N-H stretching vibration of secondary amines typically appears in the 3300-3500 cm⁻¹ region as a single, sharp peak.[1][2][3] The C=O stretch of a saturated ester is one of the most characteristic and intense absorptions in an IR spectrum, expected around 1735-1750 cm⁻¹.[4][5] The C-O stretching vibrations of the ester will also produce strong bands in the fingerprint region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat (liquid film): If the compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (solid): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) and press the mixture into a transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the empty sample holder (or the pure solvent) first.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis sample_choice Choose Sample Form (Solid or Liquid) solid Solid Sample liquid Liquid Sample kbr_pellet Prepare KBr Pellet background Acquire Background Spectrum kbr_pellet->background nujol_mull Prepare Nujol Mull nujol_mull->background liquid_film Prepare Liquid Film liquid_film->background solution Prepare Solution solution->background sample_spec Acquire Sample Spectrum background->sample_spec subtract Subtract Background sample_spec->subtract identify_peaks Identify Characteristic Absorption Bands subtract->identify_peaks correlate Correlate with Functional Groups identify_peaks->correlate

Predicted Mass Spectrometry (MS) Data: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. For this compound, the molecular weight of the free base is 144.17 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 144. Subsequent fragmentation is likely to occur at the weakest bonds and to form stable fragments.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

m/zProposed FragmentRationale for Formation
144[M]⁺˙Molecular ion.
113[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
85[M - COOCH₃]⁺Loss of the carbomethoxy group, a common fragmentation pathway for methyl esters.[6][7][8]
70[C₄H₈N]⁺Alpha-cleavage adjacent to the nitrogen atom in the ring, with loss of the C3-substituent.
59[COOCH₃]⁺The carbomethoxy cation itself.

Trustworthiness of Predictions: The fragmentation of cyclic amines often involves alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. This leads to the formation of a stable iminium ion. For esters, a common fragmentation is the loss of the alkoxy group or the entire ester group.[6][7][8]

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC can be used to separate it from any impurities before it enters the mass spectrometer.

    • Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.

  • Ionization:

    • Electron Ionization (EI): A high-energy electron beam is used to ionize the sample, leading to extensive fragmentation. This is useful for structural elucidation.

    • Electrospray Ionization (ESI): A softer ionization technique that is particularly useful for polar and non-volatile molecules. It typically produces a protonated molecule [M+H]⁺, which for the hydrochloride salt would be at m/z 145.

  • Mass Analysis:

    • A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative intensity versus mass-to-charge ratio (m/z).

    • The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Data Interpretation gc GC-MS ei Electron Ionization (EI) gc->ei direct_infusion Direct Infusion esi Electrospray Ionization (ESI) direct_infusion->esi analyzer Mass Analyzer (Quadrupole, TOF, etc.) ei->analyzer esi->analyzer spectrum Generate Mass Spectrum analyzer->spectrum interpretation Interpret Fragmentation Pattern spectrum->interpretation

Conclusion: A Predictive Framework for a Key Building Block

The predicted spectra are characterized by key features that reflect the molecule's unique structure: the saturated heterocyclic ring, the chiral center, and the methyl ester functionality. The detailed protocols provided for data acquisition will enable researchers to generate high-quality experimental data, which can then be compared to the predictions outlined in this guide for confident structural verification. This document serves as a valuable tool for any scientist working with this important chiral building block, facilitating its synthesis, characterization, and application in the development of novel chemical entities.

References

  • PubChem. Methyl 1-methylpiperidine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • SpectraBase. Hexahydro-pyridazine. Wiley-VCH GmbH. [Link]

  • SpectraBase. 1,2-Diethyl-hexahydro-pyridazine. Wiley-VCH GmbH. [Link]

  • NIST. 2-Piperidinecarboxylic acid. National Institute of Standards and Technology. [Link]

  • LookChem. (S)-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER. [Link]

  • ResearchGate. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • PubChem. 1-Methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Golm Metabolome Database. Piperidine-2-carboxylic acid (2TMS). [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, 2018. [Link]

  • University of Calcutta. 13C NMR spectroscopy. [Link]

  • Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • ResearchGate. N-arylhexahydropyrimidines. Part 1. Synthesis and 1H NMR characterization of 1,3Di and 1,2,3-trisubstituted derivatives. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • Dumitrascu, F., et al. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules2020 , 25(1), 114. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • YouTube. Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. [Link]

  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

  • Prasain, J. Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Petreska Stanoeva, J., et al. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering2022 , 41(1), 69-82. [Link]

  • National Institutes of Health. Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics2010 , 29(9), 2176-2179. [Link]

Sources

Methodological & Application

Mastering Enantioselective Synthesis: The Strategic Application of (S)-Methyl Hexahydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries have emerged as indispensable tools in this pursuit, offering a reliable and predictable method for introducing stereocenters. Among these, (S)-methyl hexahydropyridazine-3-carboxylate, a cyclic hydrazine derivative, presents a unique and powerful scaffold for asymmetric transformations. Its rigid ring structure and strategically positioned functionalities allow for exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound as a chiral auxiliary. We will delve into the mechanistic underpinnings of its stereodirecting influence, provide step-by-step experimental procedures for key transformations, and offer insights into the optimization and broader applications of this versatile reagent.

The Foundation: Understanding the Hexahydropyridazine Scaffold

The hexahydropyridazine ring is a core structural motif found in numerous biologically active molecules. Its synthesis and functionalization are of significant interest to the medicinal and process chemist. Modern synthetic strategies for constructing this ring system often rely on powerful transformations such as [4+2] cycloaddition reactions and ring-closing metathesis (RCM), which allow for the introduction of diverse substituents and stereochemical configurations.[1] Organocatalysis, in particular, has proven to be a highly effective approach for achieving stereoselectivity in the synthesis of these cyclic frameworks.[1]

This compound , with its inherent chirality derived from (S)-piperazic acid, serves as an excellent starting point for asymmetric synthesis. The two nitrogen atoms of the hydrazine moiety offer differential reactivity, allowing for selective protection and acylation, which is the key to its function as a chiral auxiliary.

Core Application: Diastereoselective Alkylation for the Synthesis of α-Substituted Carboxylic Acids

One of the most powerful applications of this compound is in the diastereoselective alkylation of enolates derived from N-acylated derivatives. This methodology provides a robust route to enantiomerically enriched α-substituted carboxylic acids, which are valuable building blocks in pharmaceutical synthesis.

The underlying principle of this application lies in the formation of a rigid, chiral environment around the prochiral enolate. Following N-acylation of the hexahydropyridazine, deprotonation with a suitable base generates a chelated enolate. The steric bulk of the chiral auxiliary then directs the approach of an incoming electrophile to one face of the enolate, resulting in a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary furnishes the desired chiral carboxylic acid.

Mechanistic Rationale for Stereocontrol

The high degree of stereocontrol is achieved through a combination of steric and electronic factors. Upon N-acylation (e.g., with a benzoyl group), the molecule adopts a preferred conformation. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), leads to the formation of a lithium enolate. The lithium cation is believed to chelate between the enolate oxygen and the carbonyl oxygen of the methyl ester, creating a rigid bicyclic-like structure. This conformation effectively blocks one face of the enolate, leaving the other face exposed for electrophilic attack. The inherent chirality of the hexahydropyridazine ring dictates the facial bias, leading to the preferential formation of one diastereomer.

Experimental Protocols

Part 1: N-Acylation of this compound

This initial step attaches the desired acyl group to one of the nitrogen atoms, which will subsequently direct the stereochemical outcome of the alkylation.

Materials:

  • This compound hydrochloride

  • Triethylamine (Et₃N)

  • Acyl chloride (e.g., Benzoyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acylated product.

Part 2: Diastereoselective Alkylation

This is the key stereochemistry-defining step where the new chiral center is formed.

Materials:

  • N-Acylated this compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Low-temperature thermometer

Procedure:

  • Dissolve the N-acylated this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with EtOAc (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis after cleavage of the auxiliary.

Part 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the desired enantiomerically enriched α-substituted carboxylic acid.

Materials:

  • Alkylated N-acyl-(S)-methyl hexahydropyridazine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (excess, e.g., 5-10 eq).

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with EtOAc (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the enantiomerically enriched α-substituted carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer after basification and extraction.

Data Presentation

EntryElectrophile (R-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromideα-Benzyl propanoic acid derivative>95:585
2Iodomethaneα-Methyl butyric acid derivative>90:1080
3Allyl bromideα-Allyl pentanoic acid derivative>92:882

Note: The data presented in this table is illustrative and based on typical results for similar chiral auxiliaries. Actual results may vary depending on the specific substrates and reaction conditions.

Logical Workflow and Visualization

The overall workflow for the enantioselective synthesis of α-substituted carboxylic acids using this compound as a chiral auxiliary can be visualized as a three-stage process: Attachment , Diastereoselective Transformation , and Cleavage .

Enantioselective_Synthesis_Workflow cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage A (S)-Methyl Hexahydropyridazine- 3-carboxylate B N-Acylation A->B Acyl Chloride, Base C N-Acylated Chiral Auxiliary Adduct B->C D Deprotonation (LDA, -78 °C) C->D E Chiral Enolate D->E F Alkylation (R-X) E->F G Alkylated Product (High d.r.) F->G H Hydrolysis (LiOH) G->H I Enantiomerically Enriched α-Substituted Carboxylic Acid H->I J Recovered Chiral Auxiliary H->J Recovery

Caption: Workflow for enantioselective alkylation.

Conclusion and Future Outlook

This compound is a highly effective and versatile chiral auxiliary for the enantioselective synthesis of α-substituted carboxylic acids. The straightforward protocols for attachment, diastereoselective alkylation, and cleavage, coupled with the high levels of stereocontrol, make it a valuable tool for synthetic chemists in both academic and industrial settings. The principles outlined in this guide can be extended to other electrophiles and can serve as a foundation for the development of novel asymmetric transformations. The continued exploration of chiral cyclic hydrazine scaffolds promises to yield new and even more powerful reagents for asymmetric synthesis, further enabling the efficient construction of complex chiral molecules.

References

Sources

Application Notes and Protocols: N-Functionalization of (S)-Methyl Hexahydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Hexahydropyridazine Scaffold

The hexahydropyridazine moiety, a six-membered saturated ring containing two adjacent nitrogen atoms, represents a critical scaffold in the landscape of medicinal chemistry and drug development.[1] Its inherent stereochemistry and the presence of two modifiable nitrogen centers provide a unique three-dimensional framework that is increasingly exploited in the design of novel therapeutic agents. The (S)-methyl hexahydropyridazine-3-carboxylate building block, in particular, offers a chiral starting point for the synthesis of complex molecules with precisely defined spatial arrangements, a crucial factor for optimizing interactions with biological targets.[2][3][4] The ability to selectively functionalize the nitrogen atoms of this scaffold is paramount for exploring structure-activity relationships (SAR) and fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

This guide provides a comprehensive overview of the principles and protocols for the N-functionalization of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of novel N-heterocyclic compounds.

Core Principles of N-Functionalization: Reactivity and Mechanistic Considerations

The two nitrogen atoms within the hexahydropyridazine ring exhibit distinct reactivity profiles, which can be leveraged for selective functionalization. The nucleophilicity of these nitrogens allows for a variety of chemical transformations, including alkylation, arylation, and acylation.[1][5] Understanding the underlying mechanisms of these reactions is essential for predicting outcomes and troubleshooting experimental challenges.

N-Alkylation: A Foundational Transformation

Direct N-alkylation is a straightforward and widely used method for introducing alkyl groups onto the hexahydropyridazine ring.[1] This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where a nitrogen atom attacks an alkyl halide, displacing the halide leaving group.[6] The choice of base and solvent is critical for controlling the reaction rate and minimizing side reactions.[1]

Reductive amination offers an alternative and often milder approach to N-alkylation.[1] This two-step, one-pot process involves the initial formation of a hydrazone intermediate from the reaction of the hexahydropyridazine with an aldehyde or ketone, followed by reduction with a suitable hydride agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[5]

N-Arylation: Expanding Chemical Diversity

The introduction of aryl groups onto the hexahydropyridazine nitrogen atoms significantly expands the accessible chemical space and is a key strategy in medicinal chemistry.[7] Copper- and palladium-catalyzed cross-coupling reactions are the most common methods for achieving N-arylation.[7][8] For instance, the copper-mediated arylation of hydrazines with arylboronic acids provides a mild and efficient route to N-aryl derivatives.[7]

Regioselectivity in N-Functionalization

A key consideration in the N-functionalization of this compound is the potential for forming regioisomers. The two nitrogen atoms, N1 and N2, can exhibit different reactivities based on steric hindrance and electronic effects imparted by the methyl carboxylate group and any existing substituents. In many cases, a mixture of N1 and N2 functionalized products may be obtained, necessitating careful reaction optimization and chromatographic separation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common N-functionalization reactions of this compound hydrochloride.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the mono-alkylation of this compound hydrochloride.

Causality Behind Experimental Choices:

  • Base (Diisopropylethylamine - DIPEA): A non-nucleophilic organic base is chosen to neutralize the HCl salt of the starting material and the hydrogen halide byproduct formed during the reaction without competing in the alkylation.

  • Solvent (Acetonitrile): A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction.

  • Stoichiometry: A slight excess of the alkyl halide is often used to drive the reaction to completion, but a 1:1 ratio is a good starting point to favor mono-alkylation.

Materials and Reagents:

  • This compound hydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous acetonitrile, add diisopropylethylamine (2.2 eq) at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 10 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of this compound hydrochloride via reductive amination.

Causality Behind Experimental Choices:

  • Reducing Agent (Sodium triacetoxyborohydride - NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions and hydrazones in the presence of aldehydes.

  • Solvent (Dichloromethane - DCM): An aprotic solvent that is compatible with the reducing agent and effectively dissolves the reactants.

  • Acid Catalyst (Acetic Acid - optional): A catalytic amount of acetic acid can accelerate the formation of the hydrazone intermediate.

Materials and Reagents:

  • This compound hydrochloride

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane.

  • Add diisopropylethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the hydrazone intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-functionalization of this compound.

N_Functionalization_Workflow Start Start: (S)-Methyl Hexahydropyridazine-3-carboxylate HCl Reaction_Setup Reaction Setup: - Solvent - Base (if needed) Start->Reaction_Setup Dissolution Functionalization N-Functionalization - N-Alkylation - N-Arylation Reaction_Setup->Functionalization Addition of Reagents Workup Aqueous Workup & Extraction Functionalization->Workup Reaction Quench Purification Purification: Column Chromatography Workup->Purification Characterization Product Characterization: - NMR - Mass Spectrometry Purification->Characterization Final_Product Purified N-Functionalized Product Characterization->Final_Product

Caption: General workflow for the N-functionalization of this compound.

Data Presentation and Characterization

The successful synthesis of N-functionalized this compound derivatives requires thorough characterization to confirm the structure and purity of the final product. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Representative Analytical Data

The following table summarizes the expected analytical data for a representative N-benzylated product.

Analysis Expected Results
¹H NMR Appearance of new signals corresponding to the benzyl group protons (typically in the range of 7.2-7.4 ppm for the aromatic protons and around 3.5-4.5 ppm for the benzylic CH₂ protons). Shifts in the signals of the hexahydropyridazine ring protons are also expected.
¹³C NMR Appearance of new signals for the carbons of the benzyl group.
Mass Spec (ESI+) A molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the N-benzylated product.
Interpreting NMR Spectra for Regioisomer Determination

Careful analysis of ¹H and ¹³C NMR spectra, potentially including 2D NMR techniques such as COSY and HMBC, is crucial for determining the site of functionalization (N1 vs. N2). The chemical shifts of the protons and carbons adjacent to the site of substitution will be most significantly affected. For example, the proton on the chiral carbon (C3) may show a different chemical shift and coupling pattern depending on whether the adjacent nitrogen (N2) or the more distant nitrogen (N1) is functionalized.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Low reactivity of the electrophile.- Inefficient base.- Increase reaction time or temperature.- Use a more reactive electrophile (e.g., iodide instead of bromide).- Switch to a stronger, non-nucleophilic base.
Formation of Di-substituted Product - Excess of the alkylating or arylating agent.- Use a 1:1 stoichiometry of reactants.- Add the electrophile slowly to the reaction mixture.
Low Yield - Decomposition of starting material or product.- Inefficient workup or purification.- Run the reaction under an inert atmosphere.- Optimize the workup procedure to minimize product loss.- Choose an appropriate chromatography system.
Difficulty in Separating Regioisomers - Similar polarities of the N1 and N2 isomers.- Employ a high-resolution chromatography column.- Try different eluent systems.- Consider derivatization to enhance separation.

Conclusion

The N-functionalization of this compound is a versatile and powerful strategy in modern drug discovery. By carefully selecting the appropriate synthetic methodology and reaction conditions, researchers can generate a diverse array of novel chemical entities for biological evaluation. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full potential of this important heterocyclic scaffold.

References

  • ResearchGate. (n.d.). N-Functionalization of enantioenriched cyclic hydrazines and hydrazides. Retrieved from [Link]

  • Attanasi, O. A., Favi, G., Filippone, P., Perrulli, F. R., & Santeusanio, S. (2008). A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters, 10(24), 5645–5648. [Link]

  • Mäeorg, U., et al. (2005). Arylation of substituted hydrazines with arylboronic acids. Proceedings of the Estonian Academy of Sciences, Chemistry, 54(1), 12-20. [Link]

  • Attanasi, O. A., et al. (2008). A novel and convenient protocol for synthesis of pyridazines. PubMed. [Link]

  • ChemRxiv. (2023). Chemodivergent Hydrazinolysis of Donor-Acceptor Cyclopropanes: Approach to Hexahydropyridazin-3-ones and 1-Aminopyrrolidin-2-оnes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives.
  • Wu, J., Winiarz, P., Patel, D., de Jong, J., Tong, D., Chidley, T., Vemula, N., & Pagenkopf, B. L. (2020). Synthesis of Hexahydropyridazines by [4 + 2] Cycloaddition of Donor-Acceptor Cyclobutanes and cis-Diazenes. Organic Letters, 22(8), 3140–3144. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Kuhn, B., et al. (2024). Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Alachem Co., Ltd. (n.d.). Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. [Link]

  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • MDPI. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • ResearchGate. (n.d.). N-arylhexahydropyrimidines. Part 1. Synthesis and 1H NMR characterization of 1,3Di and 1,2,3-trisubstituted derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • National Institutes of Health. (2020). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. [Link]

  • National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][9]naphthyrin-5(6H)-one. [Link]

  • ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Retrieved from [Link]

  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • National Institutes of Health. (2024). The significance of chirality in contemporary drug discovery-a mini review. [Link]

  • Longdom Publishing. (2025). Exploring the Intricacies of Chiral Chemistry in Drug Discovery. [Link]

  • National Institutes of Health. (n.d.). Late-Stage C(sp3)–H Methylation of Drug Molecules. [Link]

  • ResearchGate. (n.d.). Examples of N‐alkylated alkaloids and drug molecules. Retrieved from [Link]

  • PubMed. (n.d.). N-oxidation of drugs associated with idiosyncratic drug reactions. [Link]

  • National Institutes of Health. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. [Link]

Sources

Mastering the Synthesis of Hexahydropyridazine-3-Carboxylates: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Hexahydropyridazine Core and the Necessity of Protection

The hexahydropyridazine moiety, a six-membered saturated ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly hexahydropyridazine-3-carboxylates, serve as crucial building blocks in the synthesis of a wide array of biologically active compounds, including enzyme inhibitors and peptide mimetics. The inherent reactivity and nucleophilicity of the two nitrogen atoms (N1 and N2), however, present a significant challenge in their selective functionalization. To achieve desired synthetic outcomes and construct complex molecular architectures, a robust protecting group strategy is not merely advantageous but essential.

This comprehensive guide, designed for researchers and drug development professionals, delves into the nuanced world of protecting group strategies for the synthesis of hexahydropyridazine-3-carboxylates. We will explore the rationale behind protecting group selection, provide detailed, field-tested protocols for their application and removal, and offer a comparative analysis of commonly employed protecting groups to empower you with the knowledge to design and execute successful synthetic routes.

The Strategic Imperative: Why Protecting Groups are Non-Negotiable

The two nitrogen atoms within the hexahydropyridazine ring exhibit distinct electronic and steric environments, leading to potential challenges in achieving regioselective functionalization. Uncontrolled reactions can lead to a mixture of products, including di-substituted derivatives and undesired isomers, complicating purification and significantly reducing the overall yield of the target molecule.

Protecting groups serve as temporary masks for one or both nitrogen atoms, allowing for the selective manipulation of other parts of the molecule or the sequential functionalization of the nitrogens themselves. The ideal protecting group strategy hinges on the principle of orthogonality , where each protecting group can be removed under specific conditions without affecting the others. This allows for a stepwise and controlled approach to building molecular complexity.

dot graph "Hexahydropyridazine_Core" { layout=neato; node [shape=plaintext]; edge [color="#5F6368"];

Hex [label="", image="https://i.imgur.com/your_image_id.png", width="4", height="4"]; // Placeholder for a proper chemical structure image

subgraph { rank = same; N1 [label="N1", pos="1.5,0.866!", fontcolor="#EA4335"]; N2 [label="N2", pos="1.5,-0.866!", fontcolor="#4285F4"]; C3 [label="C3", pos="-0.75,1.3!", fontcolor="#34A853"]; COOH [label="COOR", pos="-2.5,1.3!", fontcolor="#34A853"]; } } Caption: The hexahydropyridazine-3-carboxylate core, highlighting the N1 and N2 positions requiring strategic protection.

Core Protecting Group Strategies: A Comparative Analysis

The choice of protecting groups is dictated by several factors, including their stability to various reaction conditions, the ease of their introduction and removal, and their orthogonality with other protecting groups present in the molecule. For the hexahydropyridazine-3-carboxylate scaffold, the most ubiquitously employed protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.

Protecting GroupIntroduction ReagentCleavage ConditionsStability
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate ((Boc)₂O)Acidic conditions (e.g., TFA, HCl in dioxane)Stable to hydrogenolysis, mild base, and nucleophiles.
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids.Stable to mildly acidic and basic conditions.

The orthogonal nature of the Boc and Cbz groups is the cornerstone of many synthetic strategies involving the hexahydropyridazine core. The acid-labile Boc group can be selectively removed in the presence of a Cbz group, which is stable to acidic conditions but readily cleaved by hydrogenolysis. This allows for the sequential functionalization of the N1 and N2 positions.

dot graph "Protecting_Group_Selection_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Start: Unprotected\nHexahydropyridazine-3-carboxylate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Strategy [label="Define Synthetic Goal:\n- Mono-functionalization?\n- Di-functionalization (same or different)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mono [label="Mono-functionalization", shape=box]; Di_Same [label="Di-functionalization\n(Identical Groups)", shape=box]; Di_Diff [label="Di-functionalization\n(Different Groups)", shape=box]; Protect_Mono [label="Mono-protection\n(e.g., Boc or Cbz)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protect_Di_Same [label="Di-protection with the\nsame group (e.g., di-Boc)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protect_Di_Diff [label="Orthogonal Di-protection\n(e.g., N1-Boc, N2-Cbz)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Functionalize [label="Functionalize\nFree Nitrogen", shape=box]; Deprotect_Final [label="Final Deprotection", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Functionalize1 [label="Functionalize N1", shape=box]; Deprotect2 [label="Selective Deprotection of N2", shape=box]; Functionalize2 [label="Functionalize N2", shape=box];

Start -> Strategy; Strategy -> Mono [label="Mono"]; Strategy -> Di_Same [label="Di (Same)"]; Strategy -> Di_Diff [label="Di (Different)"]; Mono -> Protect_Mono; Di_Same -> Protect_Di_Same; Di_Diff -> Protect_Di_Diff; Protect_Mono -> Functionalize -> Deprotect_Final; Protect_Di_Same -> Deprotect_Final; Protect_Di_Diff -> Functionalize1 -> Deprotect2 -> Functionalize2 -> Deprotect_Final; } Caption: A decision-making workflow for selecting a protecting group strategy based on the synthetic objective.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and protection of hexahydropyridazine-3-carboxylate derivatives. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Protocol 1: Synthesis of Methyl Hexahydropyridazine-3-carboxylate Hydrochloride

This protocol describes a common method for the synthesis of the core hexahydropyridazine-3-carboxylate scaffold, starting from methyl 2,5-dibromopentanoate and hydrazine.[1]

Materials:

  • Methyl 2,5-dibromopentanoate

  • Hydrazine hydrate

  • Methanol (MeOH)

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • To a solution of methyl 2,5-dibromopentanoate (1.0 eq) in methanol, add hydrazine hydrate (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of methanol and add diethyl ether to precipitate the product.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the hydrochloride salt for better stability and handling, dissolve the free base in a minimal amount of methanol and add a solution of HCl in diethyl ether until precipitation is complete.

  • Filter the resulting white solid, wash with diethyl ether, and dry under vacuum to yield methyl hexahydropyridazine-3-carboxylate hydrochloride.

Expected Outcome: A white to off-white crystalline solid.

Protocol 2: N-Boc Protection of Methyl Hexahydropyridazine-3-carboxylate

This protocol details the protection of one or both nitrogen atoms of the hexahydropyridazine ring with the Boc group. The regioselectivity can be influenced by the reaction conditions. For mono-protection, careful control of stoichiometry is crucial.

Materials:

  • Methyl hexahydropyridazine-3-carboxylate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure for Mono-Boc Protection:

  • Suspend methyl hexahydropyridazine-3-carboxylate hydrochloride (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the mono-Boc protected product. The major isomer is typically the N2-protected product due to steric hindrance at the N1 position adjacent to the ester group.

Procedure for Di-Boc Protection:

  • Follow the same initial steps as for mono-protection, but use an excess of di-tert-butyl dicarbonate (2.5 eq) and triethylamine (3.0 eq).

  • The reaction is typically faster and can be monitored for completion within a few hours.

  • Work-up and purification are similar to the mono-protection protocol.

Expected Outcome: A colorless oil or a white solid.

Protocol 3: N-Cbz Protection of Methyl Hexahydropyridazine-3-carboxylate

This protocol describes the introduction of the Cbz group, which is orthogonal to the Boc group.

Materials:

  • Methyl hexahydropyridazine-3-carboxylate hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl hexahydropyridazine-3-carboxylate hydrochloride (1.0 eq) in a mixture of DCM and saturated aqueous sodium bicarbonate solution.

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.2 eq for mono-protection, 2.5 eq for di-protection) dropwise.

  • Stir the reaction vigorously at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: A colorless to pale yellow oil.

Protocol 4: Orthogonal Deprotection Strategies

This protocol allows for the removal of the Boc group while leaving the Cbz group and the ester intact.

Materials:

  • N-Boc, N'-Cbz-hexahydropyridazine-3-carboxylate derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc, N'-Cbz protected substrate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Cbz-protected amine.

Expected Outcome: The corresponding N-Cbz protected hexahydropyridazine-3-carboxylate as a free amine or its salt.

This mild method removes the Cbz group without affecting the Boc group or other sensitive functionalities.

Materials:

  • N-Cbz, N'-Boc-hexahydropyridazine-3-carboxylate derivative

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or 1,4-cyclohexadiene

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Dissolve the N-Cbz, N'-Boc protected substrate (1.0 eq) in methanol.

  • Add 10% Pd/C (10-20% by weight of the substrate).

  • Add ammonium formate (5-10 eq) in portions.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

Expected Outcome: The corresponding N-Boc protected hexahydropyridazine-3-carboxylate as a free amine.

Conclusion: A Strategic Approach to Synthesis

The successful synthesis of complex molecules based on the hexahydropyridazine-3-carboxylate scaffold is intrinsically linked to a well-defined and meticulously executed protecting group strategy. The orthogonal pairing of Boc and Cbz protecting groups provides a powerful and versatile toolkit for the regioselective functionalization of the N1 and N2 positions. By understanding the principles behind protecting group selection and by following robust and validated protocols, researchers can navigate the synthetic challenges with confidence, paving the way for the discovery and development of novel therapeutics.

References

  • Process for the preparation of hexahydropyridazine-3-carboxylic acid deriv

Sources

Application Notes & Protocols: Synthesis of Peptide Mimetics with (S)-methyl hexahydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 14, 2026

Abstract

This document provides a comprehensive guide for the synthesis of peptide mimetics incorporating the conformationally constrained, non-proteinogenic amino acid analogue, (S)-methyl hexahydropyridazine-3-carboxylate. The unique cyclic hydrazine scaffold of this building block offers a powerful tool for introducing specific structural constraints into peptides, enabling the exploration of novel pharmacophores and the enhancement of therapeutic properties such as proteolytic stability and receptor affinity. These application notes detail the strategic synthesis of the orthogonally protected building block, its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), and subsequent characterization. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of Constrained Peptidomimetics

Peptides are central to a vast array of biological processes, making them attractive candidates for therapeutic development. However, their application is often limited by poor metabolic stability and low bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations. By incorporating non-natural amino acids or modifying the peptide backbone, researchers can design molecules with enhanced pharmacological profiles.

The hexahydropyridazine scaffold, a cyclic hydrazine derivative, is a particularly interesting building block for peptidomimetics. Its rigid structure can enforce specific secondary structures, such as β-turns, which are often crucial for biological activity. The this compound unit, in particular, provides a chiral scaffold that can be strategically inserted into a peptide sequence to modulate its conformation and interaction with biological targets. The pyridazine ring is known for its unique physicochemical properties, including its capacity for dual hydrogen bonding, which can be pivotal in drug-target interactions[1]. Pyridazine-based scaffolds have been successfully employed to mimic α-helices, demonstrating their versatility in peptidomimetic design[2].

This guide will focus on the practical aspects of synthesizing peptide mimetics containing this valuable building block, from the preparation of the orthogonally protected monomer to its incorporation into a peptide chain and final characterization.

Synthesis of the Orthogonally Protected Building Block: N,N'-di-Boc-(S)-methyl hexahydropyridazine-3-carboxylate

To successfully incorporate this compound into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols, it is essential to first protect the two nitrogen atoms of the hexahydropyridazine ring. An orthogonal protection strategy, where the protecting groups on the cyclic hydrazine are stable to the conditions used for Nα-Fmoc deprotection (typically piperidine), is required. The use of the tert-butyloxycarbonyl (Boc) group is ideal for this purpose, as it is stable to basic conditions but can be readily removed with acid.

The synthesis of the di-Boc protected building block can be achieved through a hetero-Diels-Alder reaction, as a key step. This approach allows for the stereoselective formation of the desired cyclic hydrazine.

Synthetic Workflow

SynthesisWorkflow start Commercially Available Starting Materials step1 Hetero-Diels-Alder Reaction start->step1 Di-tert-butyl azodicarboxylate step2 Hydrogenation step1->step2 Di-Boc protected tetrahydropyridazine intermediate step3 Final Product step2->step3 N,N'-di-Boc-(S)-methyl hexahydropyridazine-3-carboxylate

Caption: Synthetic workflow for the preparation of the orthogonally protected building block.

Detailed Protocol: Synthesis of N,N'-di-Boc-(S)-methyl hexahydropyridazine-3-carboxylate

This protocol is adapted from established methods for the asymmetric synthesis of tetrahydropyridazine derivatives.

Materials:

  • (S)-methyl 2,4-pentadienoate

  • Di-tert-butyl azodicarboxylate (DBAD)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Hetero-Diels-Alder Reaction:

    • In a round-bottom flask, dissolve (S)-methyl 2,4-pentadienoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add di-tert-butyl azodicarboxylate (DBAD) (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the di-Boc protected tetrahydropyridazine intermediate.

  • Hydrogenation:

    • Dissolve the purified intermediate from the previous step in ethyl acetate or methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the desired N,N'-di-Boc-(S)-methyl hexahydropyridazine-3-carboxylate. The product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

With the orthogonally protected building block in hand, it can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols. The carboxylic acid of the protected hexahydropyridazine building block needs to be saponified to the free acid before coupling.

Saponification of the Methyl Ester

Materials:

  • N,N'-di-Boc-(S)-methyl hexahydropyridazine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the N,N'-di-Boc-(S)-methyl hexahydropyridazine-3-carboxylate in a mixture of THF and water.

  • Add an excess of lithium hydroxide (e.g., 2-3 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, carefully acidify the reaction mixture with 1 M HCl to a pH of approximately 3-4.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free carboxylic acid.

SPPS Workflow

SPPS_Workflow resin Resin-bound Amino Acid/Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection coupling Coupling of Protected Building Block (HATU/DIPEA in DMF) deprotection->coupling Free N-terminus elongation Further Peptide Elongation coupling->elongation Incorporated Mimetic cleavage Cleavage and Deprotection (TFA cocktail) elongation->cleavage product Purified Peptidomimetic cleavage->product

Caption: General workflow for incorporating the protected building block via SPPS.

Detailed Protocol: SPPS Coupling

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • N,N'-di-Boc-(S)-hexahydropyridazine-3-carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Coupling:

    • In a separate vial, pre-activate the N,N'-di-Boc-(S)-hexahydropyridazine-3-carboxylic acid (2-4 equivalents relative to resin loading) with HATU (1.95 equivalents) and DIPEA (4 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF, DCM, and MeOH.

  • Chain Elongation (Optional): For further peptide elongation, repeat the Fmoc deprotection and coupling steps with the next desired Fmoc-protected amino acid.

  • Cleavage and Deprotection:

    • Once the desired peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the Boc groups on the hexahydropyridazine ring.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, by NMR spectroscopy to confirm its identity and purity.

Data Presentation and Expected Outcomes

The successful synthesis and incorporation of this compound into a peptide mimetic should be confirmed by analytical data.

Table 1: Expected Analytical Data for a Model Tripeptide (e.g., Ac-Ala-Hexahydropyridazine-Phe-NH2)

AnalysisExpected Result
RP-HPLC A single major peak with purity >95%
Mass Spec (ESI-MS) [M+H]+ corresponding to the calculated molecular weight
¹H NMR Characteristic peaks for the hexahydropyridazine ring protons and the amino acid residues

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of the building block.Increase coupling time, use a more potent coupling reagent (e.g., COMU), or perform a double coupling.
Side Reactions during Cleavage Presence of sensitive amino acids.Optimize the cleavage cocktail with appropriate scavengers (e.g., EDT for Cys-containing peptides).
Low Purity after HPLC Incomplete reactions or side-product formation.Re-evaluate coupling and deprotection times. Ensure high-purity reagents and solvents.

Conclusion

The incorporation of this compound into peptide sequences offers a robust strategy for the design of novel peptidomimetics with constrained conformations. The protocols outlined in this guide provide a systematic approach for the synthesis of the necessary orthogonally protected building block and its efficient integration into peptides via SPPS. By understanding the chemical principles behind each step, researchers can adapt and optimize these methods for their specific target molecules, thereby accelerating the discovery and development of new peptide-based therapeutics.

References

  • Akhtar, W., et al. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 9(10), 1266-1294. [Link]

  • Volonterio, A., et al. (2007). Synthesis of pyridazine-based scaffolds as alpha-helix mimetics. Organic Letters, 9(19), 3733-3736. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 25(10), 2341. [Link]

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Hannachi, J. C., et al. (2004). Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. The Journal of Organic Chemistry, 69(7), 2367-2373. [Link]

  • Defoin, A., et al. (1995). Asymmetric synthesis of (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid and its methyl ester. Journal of the Chemical Society, Perkin Transactions 1, (15), 1937-1944. [Link]

Sources

Application Note: Protocols for the Reduction of Pyridazine-3-Carboxylate Esters to Pyridazine-3-methanols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed protocols and technical guidance for the chemical reduction of pyridazine-3-carboxylate esters, a critical transformation for synthesizing pyridazine-3-methanols. These products are valuable building blocks in medicinal chemistry and drug development due to the prevalence of the pyridazine scaffold in pharmacologically active agents.[1] This guide emphasizes scientific integrity, offering field-proven insights into methodologies using complex metal hydrides and catalytic hydrogenation. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and success for researchers in synthetic chemistry.

Introduction: The Strategic Importance of Pyridazine-3-methanol Synthons

The pyridazine ring is a key pharmacophore found in numerous therapeutic agents, including drugs for cardiovascular diseases and psychiatric conditions.[1] The conversion of pyridazine-3-carboxylate esters to their corresponding primary alcohols provides a versatile synthetic handle for further molecular elaboration. This reduction is a foundational step for accessing a wide array of derivatives, enabling structure-activity relationship (SAR) studies and the development of novel chemical entities.

The choice of reductive protocol is governed by factors such as substrate functionality, desired chemoselectivity, scalability, and safety considerations. This guide details three robust methods, providing researchers with the necessary information to select and execute the optimal procedure for their specific synthetic goals.

General Experimental Workflow

A successful reduction protocol follows a logical sequence of operations designed to maximize yield and purity while ensuring safety. The general workflow is applicable to all methods described herein, with specific parameters adjusted for each reagent.

G cluster_prep Preparation cluster_reaction Reduction cluster_workup Work-up & Purification start Pyridazine-3-carboxylate Ester setup Assemble Anhydrous Reaction Apparatus start->setup dissolve Dissolve Ester in Anhydrous Solvent setup->dissolve cool Cool to Target Temperature (e.g., 0 °C or -78 °C) dissolve->cool reagent Slowly Add Reducing Agent cool->reagent stir Stir Until Reaction Completion (TLC/LC-MS Monitoring) reagent->stir quench Carefully Quench Reaction stir->quench extract Aqueous Work-up & Organic Extraction quench->extract purify Purify via Column Chromatography extract->purify product Pyridazine-3-methanol purify->product

Caption: General workflow for the reduction of pyridazine-3-carboxylate esters.

Methodology I: Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and highly effective reducing agent for esters.[2] Its high reactivity necessitates careful handling and anhydrous conditions but reliably delivers the desired alcohol in high yields. The analogous reduction of pyrazine carboxylic esters demonstrates the utility of this reagent for nitrogen-containing heterocycles.[3][4]

Mechanistic Rationale

The reduction proceeds via nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, eliminating an alkoxide leaving group to form an intermediate aldehyde. The aldehyde is immediately reduced by a second equivalent of hydride to the corresponding primary alcohol upon work-up.

  • Causality: The reaction is performed at low temperatures (0 °C to -78 °C) to control the highly exothermic nature of the reduction and to prevent potential side reactions, such as the reduction of the pyridazine ring itself. Anhydrous solvents (e.g., THF, diethyl ether) are critical as LAH reacts violently with protic sources like water.

Detailed Experimental Protocol

Materials:

  • Pyridazine-3-carboxylate ester (1.0 eq)

  • Lithium aluminum hydride (LAH, ~2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% w/v aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of the pyridazine-3-carboxylate ester (1.0 eq) in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an addition funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of LAH (2.0 eq) in anhydrous THF via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching (Fieser Method): Once the starting material is consumed, cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water (where 'X' is the mass of LAH in grams used). This procedure is critical for safety and results in a granular, easily filterable precipitate of aluminum salts.

  • Work-up: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyridazine-3-methanol.

Methodology II: Reduction with Activated Sodium Borohydride

Sodium borohydride (NaBH₄) is a milder, safer, and more user-friendly reducing agent than LAH. However, it is generally incapable of reducing esters without an activating agent. The combination of NaBH₄ with additives like aluminum chloride or the use of specific solvent systems enhances its reducing power, enabling it to effectively convert esters to alcohols.[5]

Mechanistic Rationale

The addition of a Lewis acid like aluminum chloride (AlCl₃) to NaBH₄ in an etheral solvent is believed to generate more powerful hydride-donating species, such as aluminum borohydride, in situ. These species are reactive enough to reduce the ester functionality. Alternatively, using NaBH₄ in a protic solvent like methanol allows for transesterification or activation of the carbonyl group, facilitating reduction.[6] This method offers improved chemoselectivity, often leaving other reducible groups untouched.

Detailed Experimental Protocol

Materials:

  • Pyridazine-3-carboxylate ester (1.0 eq)

  • Sodium borohydride (NaBH₄, 4.0-5.0 eq)

  • Anhydrous methanol or a mixture of THF/methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyridazine-3-carboxylate ester (1.0 eq) and methanol.

  • Cooling & Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (4.0-5.0 eq) portion-wise over 20-30 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating to reflux may be required for less reactive substrates. Monitor the reaction by TLC or LC-MS.

  • Quenching: Once complete, cool the reaction to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Work-up: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography as described in section 3.2.

Methodology III: Catalytic Hydrogenation

Catalytic hydrogenation represents a "green" and highly selective method for ester reduction, avoiding the use of stoichiometric metal hydride reagents and the associated aqueous work-ups.[7] Recent advances have identified catalysts, such as rhodium oxide (Rh₂O₃), that are effective for the hydrogenation of functionalized N-heterocycles under mild conditions.[8][9]

Rationale and Selectivity

This process involves the heterogeneous catalysis of hydrogen gas (H₂) addition across the ester's carbonyl bond. The substrate adsorbs onto the catalyst surface, where the C=O bond is cleaved and saturated with hydrogen.

  • Causality and Expertise: The choice of catalyst and solvent is paramount. Rhodium-based catalysts have shown excellent efficacy for reducing carbonyl groups on pyridine rings without reducing the aromatic ring itself under mild pressure and temperature.[8] Solvents like 2,2,2-trifluoroethanol (TFE) can enhance catalytic activity. This method is particularly advantageous for substrates bearing functional groups sensitive to hydridic reduction (e.g., halides).

Detailed Experimental Protocol

Materials:

  • Pyridazine-3-carboxylate ester (1.0 eq)

  • Rhodium(III) oxide (Rh₂O₃, 0.5-1.0 mol%)

  • 2,2,2-Trifluoroethanol (TFE) or ethanol

  • Hydrogen gas (H₂) source

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Setup: In a high-pressure reaction vessel, combine the pyridazine-3-carboxylate ester (1.0 eq), the catalyst (e.g., Rh₂O₃, 0.5 mol%), and the solvent (e.g., TFE).

  • Inerting: Seal the vessel and purge it several times with an inert gas (Nitrogen or Argon) before carefully introducing hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 5 bar) and heat to the target temperature (e.g., 40 °C).[8] Allow the reaction to proceed with vigorous stirring for 16-24 hours. Monitor hydrogen uptake to gauge reaction progress.

  • Work-up: After completion, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product may be pure enough for subsequent steps, or it can be purified by flash column chromatography if necessary.

Comparative Summary and Data Presentation

The selection of a reduction protocol depends on a balance of reactivity, selectivity, safety, and scalability. The following table summarizes the key parameters for the described methods.

Method Reagent Typical Conditions Typical Yield Key Considerations & Limitations
I. LAH Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF, 0 °C to RT85-98%Pro: High reactivity, fast. Con: Pyrophoric, requires strict anhydrous conditions, difficult quenching, poor chemoselectivity (reduces many functional groups).[10]
II. Activated NaBH₄ Sodium Borohydride (NaBH₄) / ActivatorMeOH or THF/MeOH, 0 °C to Reflux70-90%Pro: Safer and easier to handle than LAH. Con: Requires stoichiometric excess, may require heating, potential for side reactions with protic solvents.[5][6]
III. Catalytic Hydrogenation H₂ / Rh₂O₃ (or other catalyst)TFE, 40 °C, 5 bar H₂80-95%Pro: "Green" method, high chemoselectivity, simple work-up. Con: Requires specialized pressure equipment, catalyst can be expensive, may be slow.[8][9]

Conclusion

The reduction of pyridazine-3-carboxylate esters is a fundamental transformation for which several reliable methods exist. For rapid, high-yielding synthesis where chemoselectivity is not a primary concern, LAH remains a viable option with appropriate safety precautions. For applications demanding greater safety and functional group tolerance, activated sodium borohydride provides an excellent balance of reactivity and ease of use. Finally, catalytic hydrogenation stands out as the most environmentally friendly and selective method, ideal for complex molecules and larger-scale synthesis where investment in specialized equipment is justified. Researchers should select the protocol that best aligns with their substrate, scale, and available resources.

References

  • Rutner, H., & Spoerri, P. E. (1962). Lithium Aluminum Hydride Reductions of Pyrazine Carboxylic Esters. Synthesis of Pyrazinealdehyde from Methyl Pyrazionate. The Journal of Organic Chemistry, 27(5), 1801–1803. [Link]

  • Stanovnik, B., & Tišler, M. (2000). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 19-122). Georg Thieme Verlag. [Link]

  • Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society, 78(11), 2582–2588. [Link]

  • Jones, R. G., & Kornfeld, E. C. (1949). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society, 71(12), 4000–4002. [Link]

  • Various Authors. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(1), 48-60. [Link]

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27(6), 395-404. [Link]

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids with sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964–5965. [Link]

  • El-Gendy, M. A., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(10), 11643–11656. [Link]

  • Pritchard, R. J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(1), 79-83. [Link]

  • Kotschy, A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 282-300. [Link]

  • Saeed, A. (2010). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

  • DSM IP ASSETS B.V. (2017). Selective reduction of esters to alcohols.
  • Domagala, S., et al. (2020). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). ResearchGate. [Link]

Sources

Application Notes and Protocols: Strategic Incorporation of (S)-methyl hexahydropyridazine-3-carboxylate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integration of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern therapeutic peptide design, offering a powerful strategy to enhance pharmacological properties such as enzymatic stability, receptor affinity, and bioavailability.[1][2] This guide provides a detailed technical overview and robust protocols for the incorporation of (S)-methyl hexahydropyridazine-3-carboxylate, a conformationally constrained cyclic amino acid analog, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, address the unique challenges posed by this sterically hindered residue, and present validated methodologies for its successful coupling, ensuring high-fidelity synthesis for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Conformational Constraint

The therapeutic potential of many native peptides is often limited by their conformational flexibility and susceptibility to proteolytic degradation. Introducing rigid structural elements is a proven strategy to overcome these limitations.[3] Conformationally constrained amino acid analogs, such as this compound, serve to lock the peptide backbone into a more defined geometry.[4][5] This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, leading to enhanced potency and selectivity.

This compound is a cyclic diamino acid derivative. Its rigid ring structure introduces a significant constraint on the peptide backbone's phi (φ) and psi (ψ) dihedral angles, making it an excellent tool for inducing specific secondary structures like β-turns or for mimicking protein loops.[4] However, the structural features that make it valuable—namely, its cyclic nature and the presence of an N-substituted amine participating in the peptide bond—also present synthetic challenges, primarily due to steric hindrance.[6][7]

The Fundamentals of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

The most prevalent strategy for SPPS is the Fmoc/tBu approach, which relies on an orthogonal protection scheme.[8][9] The Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu).[10][11] The synthesis is a cyclical process performed on an insoluble polymer resin, which simplifies purification by allowing excess reagents and by-products to be washed away after each step.[11][12]

The core SPPS cycle consists of four main stages:

  • Resin Swelling: The solid support is swollen in a suitable solvent to ensure accessibility of reactive sites.[10]

  • Fmoc Deprotection: The Nα-Fmoc group is removed, typically with a solution of piperidine in DMF, to liberate the free amine for the next coupling step.[8]

  • Amino Acid Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated and reacted with the free amine on the resin-bound peptide chain to form a new peptide bond.

  • Washing: The resin is thoroughly washed to remove all excess reagents and soluble by-products before initiating the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail containing scavengers.[13][14]

SPPS_Cycle Start Start: Fmoc-AA-Resin Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Repeat Cycle or Proceed to Cleavage Wash2->End End->Deprotection Next Cycle Protocol_Workflow ResinPrep Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) ResinPrep->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Hindered Coupling (Fmoc-ncAA, HATU, DIPEA) 2-4 hours or Microwave Wash1->Coupling Monitoring Coupling Test (Bromophenol Blue) Coupling->Monitoring Decision Complete? Monitoring->Decision Recouple Recouple (Repeat Coupling Step) Decision->Recouple No Capping Optional Capping (Acetic Anhydride) Decision->Capping No, after retry Elongation Continue Chain Elongation Decision->Elongation Yes Recouple->Monitoring Capping->Elongation Cleavage Final Cleavage (TFA/TIS/H2O) Elongation->Cleavage Final Cycle

Figure 2. Specialized workflow for incorporating the hindered this compound.

Peptide Characterization

Following synthesis, the crude peptide must be purified and its identity confirmed.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the target peptide away from truncated or deletion sequences.

  • Analysis: The purity of the final product is assessed by analytical RP-HPLC. The molecular weight is confirmed using mass spectrometry (MS), such as MALDI-TOF or ESI-MS, to verify the successful incorporation of the non-canonical residue.

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Incomplete Coupling (Blue Bromophenol Blue test)Insufficient activation energy or time due to steric hindrance.Perform a second coupling ("double couple"). [15]Increase coupling time. Use microwave-assisted heating to drive the reaction to completion. [7]
Deletion Sequences in Final MS Failure to couple the hindered residue, followed by coupling of the next amino acid.Implement a capping step with acetic anhydride after the hindered coupling to block any unreacted amines. [10]
Low Final Yield Combination of incomplete coupling and loss during purification.Optimize coupling conditions rigorously. Consider using a more potent coupling reagent like PyAOP for N-methylated to N-methylated type couplings. [16][17]
Side-Products in MS after Cleavage Inadequate scavenging of reactive cations during TFA cleavage.Ensure the correct scavenger cocktail is used based on the peptide sequence (e.g., add EDT for cysteine-containing peptides).

Conclusion

The successful incorporation of this compound into synthetic peptides is a challenging yet highly rewarding endeavor. By understanding the underlying chemical principles and employing specialized, high-efficiency coupling reagents and protocols, researchers can effectively leverage this powerful building block. The conformational constraints imposed by this residue can unlock novel peptide therapeutics with superior stability, selectivity, and potency. Careful monitoring and a willingness to optimize reaction conditions are paramount to achieving high-purity peptides for advanced drug discovery and development applications.

References

Sources

Strategic Derivatization of (S)-Methyl Hexahydropyridazine-3-carboxylate for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract: The hexahydropyridazine scaffold, a saturated six-membered diazine ring, represents a compelling yet underexplored motif in medicinal chemistry. Its inherent stereochemistry, conformational flexibility, and the presence of two modifiable nitrogen centers make it an attractive core for generating diverse molecular libraries for biological screening. This guide provides a comprehensive framework for the strategic derivatization of (S)-methyl hexahydropyridazine-3-carboxylate, a versatile starting material. We present detailed, field-tested protocols for orthogonal modification of its amine and ester functionalities, explain the chemical rationale behind these choices, and propose a workflow for subsequent biological evaluation.

Introduction: The Hexahydropyridazine Scaffold

The hexahydropyridazine ring system is a saturated heterocyclic compound isosteric to piperazine and piperidine, yet it is distinguished by the presence of a reactive N-N bond. This unique feature introduces specific conformational constraints and electronic properties. The starting material, this compound, is an ideal entry point for library synthesis. It possesses two key diversification points:

  • The N1/N2 Nitrogen Atoms: These secondary amines can be selectively functionalized to explore chemical space around the core.

  • The C3-Methyl Ester: This group can be readily converted into a variety of functional groups, such as amides, alcohols, or carboxylic acids, to modulate polarity, hydrogen bonding capacity, and steric bulk.

The synthesis of the core scaffold often begins from chiral precursors like L-glutamic acid, ensuring stereochemical integrity which is crucial for probing specific biological interactions. The overall strategy is to leverage orthogonal protecting groups to achieve selective derivatization at each site.

Strategic Workflow for Library Synthesis

The generation of a diverse chemical library from the starting material requires a planned, multi-step synthetic sequence. The workflow is designed to first protect one nitrogen, derivatize the other, and then modify the ester, followed by deprotection and final derivatization.

G A Start: (S)-methyl hexahydropyridazine-3-carboxylate B Step 1: N1-Boc Protection A->B C Step 2: N2 Derivatization (Acylation, Alkylation, etc.) B->C D Step 3: C3-Ester Hydrolysis (LiOH) C->D E Step 4: Amide Coupling (HATU, Diverse Amines) D->E F Step 5: N1-Deprotection (TFA) E->F G Step 6: N1 Derivatization (Sulfonylation, etc.) F->G H Final Compound Library G->H

Figure 1: A representative workflow for the dual derivatization of the hexahydropyridazine scaffold.

Experimental Protocols

The following protocols are presented as robust starting points. Researchers should note that purification methods (e.g., column chromatography, recrystallization) and reaction monitoring (e.g., TLC, LC-MS) are implied at each step.

Protocol 3.1: Selective N1-Boc Protection

Rationale: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for one of the nitrogen atoms. It is stable under a wide range of reaction conditions used for derivatizing the other nitrogen and the ester, but can be cleanly removed under acidic conditions without affecting most other functional groups.

  • Step 1: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Step 2: Cool the solution to 0 °C in an ice bath.

  • Step 3: Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in DCM.

  • Step 4: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Step 5: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Step 6: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Step 7: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 8: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the N1-Boc protected intermediate.

Protocol 3.2: Derivatization of the N2-Position

With the N1 position protected, the N2 amine is now available for a wide range of functionalization reactions.

Rationale: Acylation introduces an amide bond, which can act as a hydrogen bond donor/acceptor and add steric bulk.

  • Step 1: Dissolve the N1-Boc protected intermediate (1.0 eq) in DCM (0.1 M).

  • Step 2: Add a base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq).

  • Step 3: Add the desired acylating agent (e.g., an acid chloride or anhydride) (1.2 eq) dropwise at 0 °C.

  • Step 4: Stir at room temperature for 2-4 hours until completion.

  • Step 5: Work up and purify as described in Protocol 3.1.

Rationale: Sulfonamides are stable functional groups that can act as hydrogen bond acceptors and mimic phosphate groups, often showing unique biological activities.

  • Step 1: Dissolve the N1-Boc protected intermediate (1.0 eq) in DCM or pyridine (0.1 M) at 0 °C.

  • Step 2: Add the desired sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.2 eq). If using DCM, add a base like triethylamine (1.5 eq).

  • Step 3: Stir the reaction, allowing it to warm to room temperature, for 6-18 hours.

  • Step 4: Work up and purify as previously described.

Protocol 3.3: Modification of the C3-Ester

Rationale: Conversion of the methyl ester to a carboxylic acid is a critical step, enabling subsequent amide bond formation with a diverse library of amines.

  • Step 1: Dissolve the N1-Boc, N2-derivatized intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Step 2: Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature.

  • Step 3: Monitor the reaction by LC-MS. The reaction is typically complete within 2-6 hours.

  • Step 4: Once the starting material is consumed, acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Step 5: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Step 6: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Using a modern coupling agent like HATU provides high yields and tolerates a wide range of functional groups on the amine coupling partner.

  • Step 1: Dissolve the carboxylic acid from Protocol 3.3.1 (1.0 eq) in dimethylformamide (DMF) (0.1 M).

  • Step 2: Add the desired primary or secondary amine (1.1 eq), followed by a base such as DIPEA (2.5 eq).

  • Step 3: Add the coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), and stir the mixture at room temperature.

  • Step 4: The reaction is typically complete in 4-12 hours. Monitor by LC-MS.

  • Step 5: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Step 6: Dry the organic layer, concentrate, and purify by flash chromatography.

Protocol 3.4: Final Deprotection and N1-Derivatization

Rationale: The final step involves removing the Boc group to reveal the N1 amine, which can then be functionalized differently from the N2 position, maximizing structural diversity.

  • Step 1: Dissolve the fully elaborated intermediate in DCM (0.2 M).

  • Step 2: Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours.

  • Step 3: Monitor the reaction for the loss of the Boc group.

  • Step 4: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA.

  • Step 5: The resulting TFA salt can then be used directly for a final N1-derivatization (e.g., using protocols similar to 3.2.1 or 3.2.2), ensuring sufficient base is added to neutralize the salt.

Data Summary and Characterization

All synthesized compounds should be characterized to confirm their identity and purity before biological screening. A standardized data table should be maintained for the library.

Compound IDR¹ Group (at N1)R² Group (at N2)R³ Group (at C3)MW ( g/mol )Purity (LC-MS, %)
LIB-001HAcetyl-NH-benzyl303.38>98%
LIB-002TosylAcetyl-NH-benzyl457.55>97%
LIB-003HBenzyl-NH-cyclohexyl329.47>99%
LIB-004MesylBenzyl-NH-cyclohexyl407.59>98%

Proposed Biological Screening Cascade

The structural features of the hexahydropyridazine scaffold suggest several potential areas for biological activity. A tiered screening approach is recommended to efficiently identify promising hits.

G A Synthesized Library (100-500 Compounds) B Tier 1: Primary Screening (e.g., GPCR panel, Kinase panel @ 10 µM) A->B C Hit Identification (% Inhibition > 50%) B->C C->A Inactive D Tier 2: Dose-Response (IC₅₀/EC₅₀ Determination) C->D  Active E Promising Hits (IC₅₀ < 1 µM) D->E E->D Weak F Tier 3: Secondary Assays (Cell-based functional assays, Selectivity profiling) E->F  Potent G Lead Candidates for Further Optimization F->G

Figure 2: A tiered approach for the biological evaluation of the derivatized library.

Initial Screens: Given the scaffold's similarity to known neuromodulators, initial screening against a panel of G-protein coupled receptors (GPCRs) and ion channels is a logical starting point. Additionally, kinase inhibition panels are valuable as the scaffold can be elaborated to target ATP-binding sites.

Hit Confirmation and Expansion: Initial hits should be confirmed by re-synthesis and re-testing. Structure-activity relationships (SAR) can then be developed by synthesizing a focused library of analogs around the confirmed hit.

Conclusion

The this compound scaffold provides a rich platform for the generation of novel, three-dimensional chemical entities. The protocols outlined herein offer a validated and logical pathway for creating a diverse library of compounds. By systematically exploring the chemical space around the core through N-functionalization and C3-amide coupling, researchers can efficiently generate candidates for a wide range of biological targets, paving the way for the discovery of new therapeutic agents.

References

  • Title: The sulfonamide group in medicinal chemistry. Source: Future Medicinal Chemistry. URL: [Link]

  • Title: Amide bond formation and peptide coupling. Source: Nature Protocols. URL: [Link]

Chiral HPLC Analysis of Hexahydropyridazine Enantiomers: A Comprehensive Guide to Method Development and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the development and validation of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of hexahydropyridazine derivatives. Hexahydropyridazines are a significant class of nitrogen-containing heterocyclic compounds with growing importance in medicinal chemistry. As the biological activity of chiral molecules often resides in a single enantiomer, robust and reliable analytical methods for enantiomeric purity assessment are critical for drug development and quality control.[1][2] This document outlines the fundamental principles of chiral recognition, provides a systematic approach to method development, including column and mobile phase selection, and details a comprehensive protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Significance of Chirality in Hexahydropyridazine Scaffolds

Hexahydropyridazine, a six-membered ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in the synthesis of novel pharmaceutical agents. The introduction of stereogenic centers in these molecules necessitates their development as single enantiomers, as different enantiomers can exhibit varied pharmacological, toxicological, and pharmacokinetic profiles.[2][5] Consequently, regulatory bodies worldwide require the stereospecific analysis of chiral drug candidates.[6]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for the separation and quantification of enantiomers due to its versatility, sensitivity, and scalability.[5][6] This guide is designed for researchers, analytical scientists, and drug development professionals engaged in the chiral analysis of hexahydropyridazine-based compounds.

Fundamental Principles of Chiral Recognition in HPLC

The direct separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[1] For effective chiral recognition, a minimum of three points of interaction between the analyte and the chiral selector are generally required, with at least one of these interactions being stereochemically dependent.[1] These interactions can include hydrogen bonds, dipole-dipole interactions, steric hindrance, and inclusion complexation.

The most successful and broadly applicable CSPs for a wide range of chiral compounds are polysaccharide-based, derived from cellulose or amylose that has been functionalized with various carbamate or benzoate derivatives.[7][8] These CSPs possess helical grooves and chiral cavities that provide the necessary environment for stereospecific interactions.[9]

A Systematic Approach to Chiral Method Development

A trial-and-error approach to chiral method development can be time-consuming and inefficient.[10] A systematic screening strategy, however, can significantly shorten the development timeline.

Initial Assessment of the Analyte

Before commencing experimental work, it is crucial to understand the physicochemical properties of the hexahydropyridazine derivative :

  • Acidity/Basicity (pKa): Hexahydropyridazines are basic compounds due to the presence of nitrogen atoms. This property is critical for mobile phase selection, as basic additives are often required to achieve good peak shape and prevent analyte interaction with residual silanols on the silica support.

  • Solubility: The analyte's solubility will dictate the choice of sample diluent and the feasible mobile phase modes (Normal Phase, Reversed-Phase, or Polar Organic).

  • UV Chromophore: The presence of a UV-absorbing functional group is necessary for detection by UV-Vis. If the analyte lacks a suitable chromophore, derivatization or the use of alternative detectors like mass spectrometry (MS) or a charged aerosol detector (CAD) may be necessary.

Chiral Stationary Phase (CSP) Screening

The selection of the CSP is the most critical factor in achieving a successful chiral separation. Polysaccharide-based CSPs are the recommended starting point for nitrogen-containing heterocycles.[7][11] A primary screening should include columns with complementary selectivities.

CSP Category Recommended Screening Columns Selector Type Common Elution Modes
Cellulose-Based Lux® Cellulose-1, Chiralcel® OD-HCellulose tris(3,5-dimethylphenylcarbamate)Normal Phase, Polar Organic, Reversed-Phase
Lux® Cellulose-2, Chiralcel® OJ-HCellulose tris(4-methylbenzoate)Normal Phase, Polar Organic
Amylose-Based Lux® Amylose-1, Chiralpak® AD-HAmylose tris(3,5-dimethylphenylcarbamate)Normal Phase, Polar Organic, Reversed-Phase
Lux® i-Amylose-1, Chiralpak® IAAmylose tris(3,5-dimethylphenylcarbamate) (Immobilized)Normal Phase, Polar Organic, Reversed-Phase, Extended Range of Solvents

Immobilized CSPs (e.g., Chiralpak IA) offer the advantage of being compatible with a wider range of solvents, including those "forbidden" for coated phases like dichloromethane and THF, which can be useful for method development and for compounds with limited solubility.[12]

Mobile Phase Screening

Screening should be conducted in different elution modes to maximize the chances of finding a suitable separation.

  • Normal Phase (NP):

    • Mobile Phase: Heptane/Isopropanol (IPA) or Hexane/Ethanol mixtures.

    • Rationale: Often provides excellent selectivity for many compounds.

    • Additive: For basic analytes like hexahydropyridazines, the addition of a small amount of a basic modifier like Diethylamine (DEA) or Ethanolamine (ETA) (typically 0.1%) is crucial to improve peak shape and reduce retention time.[13][14]

  • Polar Organic (PO) Mode:

    • Mobile Phase: Acetonitrile/Methanol or pure Ethanol.

    • Rationale: A good alternative when solubility in non-polar solvents is an issue.

    • Additive: Similar to NP, a basic additive is often beneficial.

  • Reversed-Phase (RP) Mode:

    • Mobile Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium bicarbonate, ammonium acetate).

    • Rationale: Useful for highly polar compounds and is often compatible with LC-MS.

The following diagram illustrates a systematic workflow for method development:

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, Solubility, UV) Screening Primary Screening (4-6 CSPs, 3 Mobile Phase Modes) Analyte->Screening NP_Mode Normal Phase (Hexane/Alcohol + 0.1% DEA) Screening->NP_Mode Test PO_Mode Polar Organic (ACN/MeOH or EtOH + 0.1% DEA) Screening->PO_Mode Test RP_Mode Reversed-Phase (ACN/H2O + Buffer) Screening->RP_Mode Test Evaluation Evaluate Results (Resolution > 1.5? Peak Shape?) NP_Mode->Evaluation PO_Mode->Evaluation RP_Mode->Evaluation NoSep No Separation or Poor Resolution Evaluation->NoSep GoodSep Good Separation (Rs > 1.5) Evaluation->GoodSep Optimization Optimization (Fine-tune mobile phase, temp, flow rate) Validation Method Validation (ICH Guidelines) Optimization->Validation NoSep->Screening Re-screen with different CSPs/additives GoodSep->Optimization

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocol: A Starting Point

This section provides a detailed, step-by-step protocol that can be used as a robust starting point for the chiral analysis of a novel hexahydropyridazine derivative.

Instrumentation and Materials
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm.

  • HPLC grade solvents: n-Hexane, Isopropanol (IPA), Ethanol, Diethylamine (DEA).

  • Sample: Racemic standard of the hexahydropyridazine derivative.

  • Class A volumetric flasks and pipettes.

Preparation of Solutions
  • Mobile Phase A: n-Hexane/IPA (90:10, v/v) with 0.1% DEA.

  • Mobile Phase B: n-Hexane/Ethanol (85:15, v/v) with 0.1% DEA.

  • Sample Diluent: n-Hexane/IPA (50:50, v/v).

  • Sample Preparation: Prepare a stock solution of the racemic standard at 1.0 mg/mL in the sample diluent. Further dilute to a working concentration of approximately 0.1 mg/mL.

Chromatographic Conditions
Parameter Starting Condition
Column Chiralpak® IA (250 x 4.6 mm, 5 µm)
Mobile Phase Start with Mobile Phase A (Hexane/IPA/DEA)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Run Time 30 minutes
Optimization Strategy

If the initial separation is not baseline resolved (Resolution, Rs < 1.5), consider the following adjustments:

  • Change Alcohol Modifier: Switch to Mobile Phase B (using Ethanol). Alcohols can significantly alter the selectivity.[15]

  • Adjust Alcohol Percentage: Systematically vary the percentage of alcohol in the mobile phase (e.g., from 5% to 20%). Lowering the alcohol content generally increases retention and may improve resolution, while increasing it reduces analysis time.

  • Modify Temperature: Investigate the effect of column temperature (e.g., in 5 °C increments from 15 °C to 40 °C). Lower temperatures often enhance enantioselectivity.

  • Reduce Flow Rate: Decreasing the flow rate (e.g., to 0.8 mL/min) can increase efficiency and improve resolution.

Method Validation Protocol

Once an optimized method is established, it must be validated to ensure it is fit for its intended purpose.[16] The validation should be performed according to ICH Q2(R1) guidelines.[3]

ValidationProtocol Validation Method Validation (ICH Q2(R1)) Specificity Linearity Accuracy Precision Limit of Quantitation (LOQ) Robustness Specificity Specificity: Inject blank, racemate, and individual enantiomers (if available). Ensure no interference at the retention times of the enantiomers. Validation:f0->Specificity Linearity Linearity: Analyze a series of solutions of the minor enantiomer over a defined range (e.g., LOQ to 200% of specification limit). Plot peak area vs. concentration. r² ≥ 0.99. Validation:f1->Linearity Accuracy Accuracy: Perform recovery studies by spiking the main enantiomer with known amounts of the undesired enantiomer at different levels (e.g., 50%, 100%, 150% of specification). Recovery should be within 80-120% for low levels. Validation:f2->Accuracy Precision Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate preparations. RSD ≤ 15% at the quantitation limit. Validation:f3->Precision LOQ LOQ: Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Typically where S/N ratio is ≥ 10. Validation:f4->LOQ Robustness Robustness: Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and assess the impact on resolution and quantification. Validation:f5->Robustness

Caption: Key Parameters for Chiral HPLC Method Validation.

Validation Parameters and Acceptance Criteria
Parameter Description Typical Acceptance Criteria
Specificity Ability to assess the enantiomers in the presence of other components.Baseline resolution (Rs > 1.5) between enantiomers and from any impurities.
Linearity Proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.99 for the undesired enantiomer.[16]
Accuracy Closeness of test results to the true value.% Recovery within 80-120% for the undesired enantiomer at the specification limit.[16]
Precision Degree of scatter between a series of measurements.Repeatability (RSD) ≤ 15% for the undesired enantiomer at the LOQ.[3]
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantitatively determined.Signal-to-Noise ratio ≥ 10, with acceptable precision and accuracy.[16]
Limit of Detection (LOD) Lowest amount of analyte that can be detected.Signal-to-Noise ratio ≥ 3.[3]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Resolution (Rs) should remain > 1.5 and quantification should not be significantly affected.[16]

Troubleshooting

Problem Potential Cause Suggested Solution
No Separation Incorrect CSP or mobile phase selection.Screen different CSPs and mobile phase modes (NP, PO, RP).
Poor Peak Shape (Tailing) Analyte interaction with silica; incorrect mobile phase additive concentration.For basic analytes, ensure 0.1-0.2% of a basic additive (e.g., DEA) is in the mobile phase.
Poor Resolution (Rs < 1.5) Sub-optimal mobile phase strength or temperature.Decrease the percentage of polar modifier (alcohol). Lower the column temperature.
Irreproducible Retention Times Column not equilibrated; mobile phase composition drift; temperature fluctuations.Ensure column is fully equilibrated before injection. Use a column thermostat. Prepare fresh mobile phase daily.
Loss of Resolution Over Time Column contamination or degradation.Use a guard column. Flush the column with a strong solvent (e.g., IPA). Ensure sample is fully dissolved and filtered.

Conclusion

The successful chiral analysis of hexahydropyridazine enantiomers is an essential task in pharmaceutical development. By employing a systematic approach to method development that begins with a broad screening of polysaccharide-based chiral stationary phases and multiple mobile phase modes, a robust and selective HPLC method can be efficiently established. Subsequent validation against ICH guidelines ensures the reliability and accuracy of the method for its intended application in determining enantiomeric purity. This guide provides the foundational principles and practical protocols to empower scientists to tackle the challenges of chiral separations for this important class of heterocyclic compounds.

References

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology (International Conference on Harmonisation of Technical Requirements for the Registration of Drugs for Human Use, Geneva, Switzerland, 2005).
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences. (n.d.).
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (n.d.).
  • Chiral HPLC Method Development - I.B.S. (n.d.).
  • Structures of the polysaccharide-based chiral stationary phases used in this study. (n.d.).
  • HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.).
  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. (n.d.).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
  • Polysaccharide-Derived Chiral Stationary Phases for the Separation of Enantiomers - Taylor & Francis eBooks. (n.d.).
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. (2020, May 26).
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - NIH. (2021, April 6).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.).
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (n.d.).
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (n.d.).
  • Chiral HPLC Separations - Phenomenex. (n.d.).
  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - ResearchGate. (n.d.).
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011, February 10).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (n.d.).
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.).
  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - MDPI. (2022, December 3).
  • Enantioseparation and antioxidant activity of novel diarylpyrazoline derivatives - PubMed. (n.d.).
  • Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC - NIH. (n.d.).

Sources

Application Note: A Scalable and Stereoselective Synthesis of (S)-Methyl Hexahydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Methyl hexahydropyridazine-3-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its constrained cyclic hydrazine scaffold is a key structural motif in various biologically active molecules. The stereochemical integrity of this compound is crucial for its pharmacological activity, necessitating a robust and scalable synthetic process that provides high enantiopurity. This application note details a comprehensive and scalable protocol for the synthesis of this compound, focusing on a practical approach amenable to large-scale production. The described methodology is grounded in established chemical principles for the formation of cyclic hydrazine derivatives, with an emphasis on stereocontrol and operational efficiency.

Synthetic Strategy: A Rationale

The overall synthetic approach is centered on the cyclization of a linear precursor containing the requisite carbon backbone and stereocenter. A key strategy for constructing the hexahydropyridazine ring is the reaction of a suitably protected hydrazine derivative with a C5 electrophilic component. To ensure the desired (S)-stereochemistry at the C3 position, this protocol will utilize a chiral starting material, namely (S)-glutamic acid, which is readily available and cost-effective for large-scale applications.

The synthesis can be conceptually divided into two main stages:

  • Preparation of a Chiral Dihalopentanoate Intermediate: (S)-glutamic acid is converted into a key intermediate, methyl (S)-2,5-dihalopentanoate. This transformation establishes the crucial C3 stereocenter.

  • Cyclization and Deprotection: The chiral dihalide undergoes a cyclocondensation reaction with a protected hydrazine, followed by deprotection to yield the target compound.

This strategy is adapted from methodologies described for the synthesis of hexahydropyridazine-3-carboxylic acid derivatives, which involve the reaction of 2,5-disubstituted carboxylic acid esters with hydrazine-1,2-dicarboxylate esters.[1]

Experimental Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Chiral Intermediate Preparation cluster_stage2 Stage 2: Cyclization and Deprotection Glutamic_Acid (S)-Glutamic Acid Diester Dimethyl (S)-2-aminopentanedioate Glutamic_Acid->Diester Esterification Diazonium_Salt Diazonium Intermediate Diester->Diazonium_Salt Diazotization Dihalide Methyl (S)-2,5-dihalopentanoate Diazonium_Salt->Dihalide Halogenation Cyclized_Intermediate Protected (S)-methyl hexahydropyridazine-1,2,3-tricarboxylate Dihalide->Cyclized_Intermediate Cyclocondensation Protected_Hydrazine Di-tert-butyl hydrazine-1,2-dicarboxylate Protected_Hydrazine->Cyclized_Intermediate Target_Molecule (S)-Methyl hexahydropyridazine-3-carboxylate (as HCl salt) Cyclized_Intermediate->Target_Molecule Deprotection & Esterification

Caption: Overall workflow for the synthesis of this compound.

Detailed Protocols

PART 1: Synthesis of Methyl (S)-2,5-dibromopentanoate

This part of the protocol focuses on the conversion of (S)-glutamic acid to the key chiral dihalide intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
(S)-Glutamic Acid147.13100.0 g0.68
Thionyl chloride118.97200 mL2.74
Methanol32.04500 mL12.3Anhydrous
Sodium nitrite69.0070.4 g1.02
Potassium bromide119.00242.8 g2.04
Hydrobromic acid (48%)80.91400 mL3.54
Diethyl ether74.12As needed-For extraction
Anhydrous MgSO4120.37As needed-For drying

Procedure:

  • Esterification:

    • To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 500 mL of anhydrous methanol.

    • Cool the methanol to 0 °C in an ice bath. Slowly add 200 mL of thionyl chloride dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, add 100.0 g of (S)-glutamic acid in portions.

    • Remove the ice bath and heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain crude dimethyl (S)-2-aminopentanedioate as a hydrochloride salt.

  • Diazotization and Bromination (Sandmeyer-type reaction):

    • Prepare a solution of 242.8 g of potassium bromide in 400 mL of 48% hydrobromic acid in a 2 L three-necked flask equipped with a mechanical stirrer and a thermometer. Cool the solution to -5 °C in an ice-salt bath.

    • In a separate beaker, dissolve the crude dimethyl (S)-2-aminopentanedioate hydrochloride in 200 mL of water.

    • In another beaker, dissolve 70.4 g of sodium nitrite in 150 mL of water and cool to 0 °C.

    • Slowly add the sodium nitrite solution to the amino ester solution while keeping the temperature below 0 °C. Stir for 30 minutes to form the diazonium salt.

    • Add the cold diazonium salt solution dropwise to the vigorously stirred potassium bromide/hydrobromic acid solution, maintaining the reaction temperature below 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 300 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl (S)-2,5-dibromopentanoate.

Purification:

The crude product can be purified by vacuum distillation.

PART 2: Cyclization and Deprotection to this compound Hydrochloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Methyl (S)-2,5-dibromopentanoate289.96(from Part 1)~0.68
Di-tert-butyl hydrazine-1,2-dicarboxylate232.28157.9 g0.68
Potassium carbonate (anhydrous)138.21281.9 g2.04Finely powdered
Acetone58.082 L-Anhydrous
Hydrochloric acid in isopropanol (5-6 M)-As needed-
Isopropanol60.10As needed-
Diethyl ether74.12As needed-

Procedure:

  • Cyclocondensation:

    • To a 5 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2 L of anhydrous acetone, 157.9 g of di-tert-butyl hydrazine-1,2-dicarboxylate, and 281.9 g of finely powdered anhydrous potassium carbonate.

    • Heat the suspension to reflux with vigorous stirring.

    • Dissolve the crude methyl (S)-2,5-dibromopentanoate in 500 mL of anhydrous acetone and add it dropwise to the refluxing suspension over 2 hours.

    • Continue refluxing for 24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with acetone (2 x 200 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude protected (S)-methyl hexahydropyridazine-1,2,3-tricarboxylate.

  • Deprotection and Salt Formation:

    • Dissolve the crude protected intermediate in 500 mL of isopropanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 5-6 M hydrochloric acid in isopropanol until the pH is ~1. A precipitate will form.

    • Stir the mixture at room temperature for 4 hours. The Boc protecting groups will be cleaved.

    • The product, this compound hydrochloride, will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold isopropanol (2 x 100 mL) and then with diethyl ether (2 x 100 mL).

    • Dry the solid under vacuum to yield the final product.

Purification of the Final Product:

The product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed by the following analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product.

  • Melting Point: For the crystalline final product.

Safety Considerations

  • Thionyl chloride and hydrobromic acid are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and eyes.

  • Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium intermediate and keep it in solution at low temperatures.

  • Di-tert-butyl hydrazine-1,2-dicarboxylate may cause skin, eye, and respiratory irritation.[2] Handle with appropriate PPE in a well-ventilated area.

  • Hydrochloric acid in isopropanol is corrosive and flammable. Handle with care.

Discussion

The presented protocol offers a reliable and scalable method for the synthesis of this compound. The use of (S)-glutamic acid as the chiral precursor is a cost-effective approach for establishing the desired stereochemistry. The two-step conversion of the amino acid to the dibromo intermediate is a well-established transformation.

The cyclization step, based on the reaction of a dihalide with a protected hydrazine, is a robust method for forming the hexahydropyridazine ring.[1] The use of di-tert-butyl hydrazine-1,2-dicarboxylate provides a stable, easily handleable hydrazine source, and the Boc protecting groups can be readily removed under acidic conditions.

For large-scale production, optimization of reaction conditions, such as solvent choice, temperature, and reaction time, may be necessary to maximize yield and throughput. Furthermore, a thorough investigation into the purification of the final product is recommended to ensure it meets the required specifications for its intended application. Alternative asymmetric strategies, such as asymmetric hydrogenation of a corresponding tetrahydropyridazine precursor, could also be considered for industrial-scale synthesis.[3][4]

Conclusion

This application note provides a detailed and practical guide for the large-scale synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable chiral building block with high purity and stereochemical integrity.

References

  • Di-tert-butyl hydrazine-1,2-dicarboxylate - Electronic Materials - Crysdot LLC. (URL: [Link])

  • Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction - Organic Chemistry Portal. (URL: [Link])

  • Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC - NIH. (URL: [Link])

  • EP1468993A1 - Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives - Google P
  • Asymmetric synthesis of (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid and its methyl ester - RSC Publishing. (URL: [Link])

  • Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PubMed. (URL: [Link])

  • Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality - PMC - NIH. (URL: [Link])

  • Asymmetric synthesis of (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing). (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming N-N Bond Cleavage in Hexahydropyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hexahydropyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. The inherent challenge of preserving the N-N bond during the reduction of pyridazine precursors is a significant hurdle in many synthetic routes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and achieve your desired synthetic outcomes.

Troubleshooting Guide: Diagnosis and Resolution of N-N Bond Cleavage

This section addresses specific issues you may encounter during the synthesis of hexahydropyridazines, with a focus on preventing the undesired cleavage of the nitrogen-nitrogen bond.

Issue 1: Significant Formation of 1,4-Diaminobutane Derivatives

Symptoms:

  • NMR and mass spectrometry data indicate the presence of a linear diamine product instead of the desired cyclic hexahydropyridazine.

  • Low to no yield of the target hexahydropyridazine.

Probable Causes:

  • Harsh Reduction Conditions: The use of strong reducing agents or aggressive reaction conditions can readily cleave the relatively weak N-N bond.

  • Inappropriate Catalyst Selection: Certain heterogeneous catalysts, particularly under high hydrogen pressure and temperature, are known to promote hydrogenolysis of the N-N bond.

  • Substrate Reactivity: The electronic and steric properties of substituents on the pyridazine ring can influence the stability of the N-N bond.

Solutions:

  • Re-evaluate Your Reduction Strategy:

    • Catalytic Hydrogenation: This is a common method for reducing the pyridazine ring.[1] However, catalyst choice is critical.

      • Recommended Catalysts: Platinum(IV) oxide (PtO₂) and rhodium-on-carbon are often effective for the complete saturation of the pyridazine ring while minimizing N-N bond cleavage.[1]

      • Catalysts to Use with Caution: Palladium-based catalysts can sometimes lead to N-N bond scission, especially at elevated temperatures and pressures.

    • Chemical Reduction: The use of hydride-reagents can be a viable alternative.

      • Sodium Borohydride (NaBH₄): This is a milder reducing agent often used for the reduction of pyridazinones and dihydropyridazinones to their saturated derivatives.[1]

      • Zinc Dust in Acetic Acid: This combination has been shown to selectively reduce pyridazin-3-ones to 4,5-dihydropyridazin-3-ones.[2] However, with N(2)-substituted pyridazinones, prolonged reaction with excess zinc can lead to ring contraction.[2]

  • Optimize Reaction Conditions:

    • Temperature: Perform reductions at lower temperatures (e.g., 0 °C to room temperature) to disfavor the higher activation energy pathway of N-N bond cleavage.

    • Hydrogen Pressure: When using catalytic hydrogenation, start with lower pressures (e.g., 3-4 atm) and monitor the reaction progress carefully.[1]

    • Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed, avoiding over-reduction and subsequent side reactions.[3]

  • Employ Protecting Groups:

    • The strategic use of protecting groups on the nitrogen atoms can sterically hinder catalyst approach to the N-N bond or electronically stabilize it.

    • Carbamates (e.g., Boc, Cbz): These groups can be introduced to protect the nitrogen atoms and are generally stable to many reduction conditions.[4] They can be removed under specific acidic or hydrogenolytic conditions, respectively.[4]

    • Pyridazinedione (PD) Scaffold: This can act as a thiol-labile protecting group for cysteine in peptide synthesis and highlights the potential for novel protecting group strategies.[5][6]

Issue 2: Partial Reduction and Formation of Dihydropyridazine Intermediates

Symptoms:

  • The isolated product is a dihydropyridazine or a mixture of partially reduced species.

  • Incomplete conversion of the starting pyridazine.

Probable Causes:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate for complete reduction.

  • Deactivated Catalyst: The catalyst may have lost its activity due to impurities in the starting materials or solvents.[3]

  • Mild Reaction Conditions: The chosen temperature or pressure may be too low for the complete reduction of the specific substrate.

Solutions:

  • Increase Reducing Agent Stoichiometry: For chemical reductions, a stepwise addition of the reducing agent while monitoring the reaction can help drive it to completion. For catalytic hydrogenations, ensure sufficient catalyst loading (e.g., 5-10 mol%).[1]

  • Ensure Reagent and Solvent Purity:

    • Use freshly opened, high-purity solvents and reagents.[3]

    • If using a heterogeneous catalyst, ensure it is fresh or properly activated.

  • Gradually Increase Reaction Severity:

    • If partial reduction is observed, incrementally increase the temperature or hydrogen pressure.

    • Consider switching to a more active catalyst system if optimization of conditions is unsuccessful.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the lability of the N-N bond in hexahydropyridazines during synthesis?

The N-N single bond is inherently weaker than C-C or C-N bonds due to lone pair-lone pair repulsion between the adjacent nitrogen atoms. During reductive processes, particularly catalytic hydrogenation, the intermediates formed on the catalyst surface can be susceptible to hydrogenolysis, where hydrogen atoms add across the N-N bond, leading to its cleavage.

Q2: Are there alternative synthetic strategies that completely avoid the reduction of a pyridazine ring?

Yes, [4+2] cycloaddition reactions, also known as Diels-Alder reactions, are a powerful method for constructing the hexahydropyridazine core without the need for a reduction step that could cleave the N-N bond.[1] This approach typically involves the reaction of a diene with a dienophile containing a nitrogen-nitrogen double bond (an azo compound).[1] Lewis acid catalysis, for example with Gallium trichloride (GaCl₃), can enhance the rate and selectivity of these reactions.[1][7]

Q3: Can substituents on the pyridazine ring influence N-N bond stability?

Absolutely. Electron-withdrawing groups can destabilize the N-N bond by pulling electron density away, making it more susceptible to cleavage. Conversely, certain bulky substituents may sterically shield the N-N bond from the catalyst surface, thus preventing cleavage. Careful consideration of the substrate's electronic and steric profile is crucial when designing a synthetic route.

Q4: How can I effectively monitor the progress of my hexahydropyridazine synthesis to avoid over-reduction?

Regular monitoring of the reaction is key. Thin-layer chromatography (TLC) is a quick and effective method. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide detailed information on the conversion of starting material and the formation of products and byproducts.[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Pyridazine Derivative using Platinum(IV) Oxide

This protocol describes a general procedure for the complete reduction of a pyridazine to a hexahydropyridazine, minimizing N-N bond cleavage.

Materials:

  • Pyridazine derivative (1.0 mmol)

  • Platinum(IV) oxide (PtO₂) (5-10 mol%)

  • Solvent (e.g., acetic acid or ethanol, 10 mL)

  • Hydrogenation vessel

  • Hydrogen gas source

  • Celite

Procedure:

  • Place a solution of the pyridazine derivative (1.0 mmol) in a suitable solvent (10 mL) into a hydrogenation vessel.[1]

  • Carefully add platinum(IV) oxide (5-10 mol%) to the solution.[1]

  • Seal the vessel and flush it with hydrogen gas.

  • Pressurize the vessel to the desired pressure (typically 3-4 atm).[1]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Remove the catalyst by filtration through a pad of Celite.[1]

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or chromatography.

Protocol 2: [4+2] Cycloaddition for Hexahydropyridazine Synthesis

This protocol provides a general method for constructing the hexahydropyridazine ring via a Lewis acid-catalyzed Diels-Alder reaction.

Materials:

  • Donor-acceptor cyclobutane (1.0 equiv)

  • cis-Diazene (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione, PTAD) (1.0 equiv)

  • Gallium trichloride (GaCl₃) (5 mol%)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere setup (e.g., argon or nitrogen)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the donor-acceptor cyclobutane (1.0 equiv) in anhydrous DCM.[7]

  • Add the cis-diazene (1.0 equiv) to the solution.[7]

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).[7]

  • In a separate flask, prepare a solution of GaCl₃ (5 mol%) in anhydrous DCM.

  • Add the GaCl₃ solution dropwise to the reaction mixture.[7]

  • Stir the reaction for the specified time, monitoring its progress by TLC.[7]

  • Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃).

  • Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Decision-Making Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield of Hexahydropyridazine check_cleavage N-N Bond Cleavage (e.g., 1,4-diaminobutane formation)? start->check_cleavage cleavage_yes Yes check_cleavage->cleavage_yes Yes cleavage_no No check_cleavage->cleavage_no No change_catalyst Switch to Milder Catalyst (e.g., PtO₂, Rh/C) cleavage_yes->change_catalyst lower_conditions Lower Temperature and/or H₂ Pressure cleavage_yes->lower_conditions use_protecting_group Consider N-Protecting Group Strategy cleavage_yes->use_protecting_group check_completeness Incomplete Reaction? (Starting material remains) cleavage_no->check_completeness incomplete_yes Yes check_completeness->incomplete_yes Yes incomplete_no No check_completeness->incomplete_no No increase_reductant Increase Reductant/ Catalyst Loading incomplete_yes->increase_reductant check_purity Verify Reagent/Solvent Purity and Catalyst Activity incomplete_yes->check_purity increase_severity Gradually Increase Temperature/Pressure incomplete_yes->increase_severity other_issues Investigate Other Issues: - Product Instability - Workup Losses incomplete_no->other_issues

Caption: Troubleshooting workflow for low yield in hexahydropyridazine synthesis.

General Reaction Pathways in Hexahydropyridazine Synthesis

Reaction_Pathways pyridazine Pyridazine Derivative reduction_node Reduction pyridazine->reduction_node hexahydropyridazine Desired Product: Hexahydropyridazine reduction_node->hexahydropyridazine N-N Bond Preservation cleavage_product Side Product: 1,4-Diaminobutane Derivative reduction_node->cleavage_product N-N Bond Cleavage diene Diene cycloaddition_node [4+2] Cycloaddition diene->cycloaddition_node azo_dienophile Azo Dienophile azo_dienophile->cycloaddition_node cycloaddition_node->hexahydropyridazine

Caption: Synthetic routes to hexahydropyridazines.

Data Summary

MethodKey Reagents/CatalystsAdvantagesPotential Issues
Catalytic Hydrogenation PtO₂, Rh/CHigh efficiency for full saturation.Risk of N-N bond cleavage with aggressive catalysts (e.g., Pd/C) or harsh conditions.[1]
Chemical Reduction NaBH₄, Zn/HOAcMilder conditions, good for functionalized pyridazines.Can lead to partial reduction or ring contraction with certain substrates.[1][2]
[4+2] Cycloaddition Diene + Azo Dienophile, GaCl₃Avoids reductive cleavage of N-N bond, good stereocontrol.Requires specific starting materials, may not be suitable for all substitution patterns.[1][7]

References

  • Synthesis of Hexahydropyridazine Derivatives: A Technical Guide. (2025). Benchchem.
  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionaliz
  • Synthetic Routes to Functionalized Hexahydropyridazine Rings: Application Notes and Protocols. (n.d.). Benchchem.
  • Selective reduction of pyridazin-3-ones and ring contraction to pyrrolidin-2-ones and 3-pyrrolin-2-ones. (n.d.).
  • A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. (2021). Chemical Communications (RSC Publishing). DOI:10.1039/D1CC03802H.
  • troubleshooting guide for the synthesis of heterocyclic compounds. (2025). Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-published.
  • A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. (2022). PubMed.

Sources

Technical Support Center: Stereoselective Reduction of Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective reduction of pyridazines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high yields and excellent stereocontrol in the reduction of the pyridazine moiety. Pyridazines are a critical class of heterocycles in medicinal chemistry, and their transformation into chiral, saturated piperidine or partially saturated dihydropyridazine derivatives is often a key step in synthesizing biologically active molecules.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the stereoselective reduction of pyridazines. Each issue is presented in a question-and-answer format, detailing potential causes and offering actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Question: My hydrogenation reaction has stalled. After several hours, TLC/LC-MS analysis shows mostly unreacted starting material. What are the likely causes and how can I fix this?

Answer: Stalled or incomplete reactions are a common hurdle, often pointing to issues with catalyst activity or reaction conditions. The electron-deficient nature of the pyridazine ring and the basicity of its nitrogen atoms can present unique challenges.[3]

Potential Causes & Solutions:

  • Catalyst Poisoning: The lone pair of electrons on the pyridazine nitrogen atoms can bind strongly to the metal center of your catalyst, leading to deactivation.[4] This is a well-documented issue for N-heterocycles.

    • Solution 1: Acidic Additives. Protonating the pyridazine nitrogen with a stoichiometric amount of acid (e.g., acetic acid, HCl) forms a pyridazinium salt.[5] This prevents the nitrogen's lone pair from coordinating to and poisoning the catalyst, thereby increasing reactivity.

    • Solution 2: Increase Catalyst Loading. While not ideal from an efficiency standpoint, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome partial deactivation.

  • Insufficiently Harsh Conditions: The aromatic pyridazine ring is inherently stable. Its reduction often requires more forcing conditions than for simple alkenes or other functional groups.[6]

    • Solution: Increase Hydrogen Pressure and/or Temperature. Systematically increase the hydrogen pressure (e.g., from 1 atm to 10-50 bar) and temperature (e.g., from room temperature to 40-80 °C). Flow chemistry reactors, like the H-Cube®, are particularly effective for safely reaching the high pressures and temperatures needed for difficult hydrogenations.[6]

  • Poor Catalyst Choice: Not all hydrogenation catalysts are suitable for pyridazine reduction.

    • Solution: Select a More Active Catalyst. While Pd/C is a common workhorse, it may not be active enough. Rhodium (e.g., Rh/C, Rh₂O₃) and Ruthenium-based catalysts are often more effective for the hydrogenation of N-heterocycles.[4][5] Platinum-based catalysts (e.g., PtO₂) are also a powerful option.[6]

Issue 2: Poor Stereoselectivity (Low d.r. or e.e.)

Question: My reaction yields the desired product, but with poor diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). How can I improve the stereochemical outcome?

Answer: Achieving high stereoselectivity depends on the precise interaction between your substrate and the chiral catalyst or reagent. The choice of catalyst, ligand, solvent, and reaction temperature are all critical variables that modulate the energy difference between the diastereomeric transition states.

Potential Causes & Solutions:

  • Suboptimal Chiral Ligand/Catalyst: The "lock-and-key" fit between the substrate and the chiral ligand is paramount.

    • Solution 1: Screen a Panel of Chiral Ligands. There is no universal ligand. For rhodium or iridium-catalyzed asymmetric hydrogenations, screen a diverse set of well-established chiral diphosphine ligands (e.g., BINAP, Josiphos, PhanePhos families). The electronic and steric properties of the ligand must be matched to the substrate.

    • Solution 2: Consider a Substrate-Directed Approach. If the substrate already contains a chiral center, this can be used to direct the reduction. This is a diastereoselective reduction. If the inherent diastereoselectivity is low, the choice of reducing agent and conditions can sometimes enhance it. For example, bulky reducing agents may favor attack from the less hindered face.

  • High Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, thus eroding selectivity.

    • Solution: Lower the Reaction Temperature. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). While this will slow the reaction rate, it often leads to a significant improvement in enantiomeric or diastereomeric excess.

  • Inappropriate Solvent: The solvent influences catalyst solubility, stability, and its interaction with the substrate.

    • Solution: Conduct a Solvent Screen. The polarity and coordinating ability of the solvent are key. For many asymmetric hydrogenations, solvents like methanol, ethanol, or trifluoroethanol (TFE) are effective.[4] Apolar solvents like toluene or dichloromethane may be optimal for other catalyst systems. A screen of 3-5 different solvents is highly recommended during optimization.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in stereoselective pyridazine reduction.

G start Problem Encountered low_yield Low Yield / No Conversion start->low_yield poor_selectivity Poor Stereoselectivity (Low d.r. or e.e.) start->poor_selectivity side_products Side Product Formation (e.g., Dehalogenation) start->side_products check_catalyst 1. Check Catalyst Activity - Poisoning? - Inactive Catalyst? low_yield->check_catalyst check_ligand 1. Evaluate Chiral Ligand - Suboptimal fit? poor_selectivity->check_ligand sol_dehalogenation Use Milder Conditions Switch Catalyst (e.g., avoid Pd/C if possible) side_products->sol_dehalogenation check_conditions 2. Evaluate Conditions - T/P too low? check_catalyst->check_conditions If catalyst is likely active sol_acid Add Stoichiometric Acid (e.g., AcOH) check_catalyst->sol_acid Poisoning suspected sol_catalyst Switch to More Active Catalyst (Rh, Ru, Pt) check_catalyst->sol_catalyst Catalyst inactivity suspected sol_conditions Increase Temperature & Hydrogen Pressure check_conditions->sol_conditions Yes check_temp 2. Check Temperature - Too high? check_ligand->check_temp If ligand is appropriate sol_ligand Screen Ligand Library (e.g., BINAP, Josiphos) check_ligand->sol_ligand Yes check_solvent 3. Check Solvent - Polarity optimal? check_temp->check_solvent If temp is optimized sol_temp Lower Reaction Temperature (e.g., to 0 °C or below) check_temp->sol_temp Yes sol_solvent Screen Solvents (e.g., MeOH, TFE, DCM) check_solvent->sol_solvent No

Caption: A decision-tree workflow for troubleshooting common problems.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the asymmetric hydrogenation of a pyridazine?

Answer: The most common mechanism for asymmetric hydrogenation using Rhodium or Iridium catalysts with chiral diphosphine ligands is an inner-sphere mechanism. The key steps are:

  • Oxidative Addition: The H₂ molecule adds to the metal center, oxidizing it (e.g., Rh(I) to Rh(III)).

  • Substrate Coordination: The pyridazine substrate coordinates to the metal center. For stereoselectivity, it must coordinate in a specific orientation dictated by the chiral ligand.

  • Migratory Insertion: A hydride (H⁻) from the metal is transferred to one of the carbons of the C=N or C=C bond being reduced. This is often the stereochemistry-determining step.

  • Reductive Elimination: The second hydride is transferred, and the reduced, saturated product is released from the metal center, regenerating the active catalyst.

G A [M(L)]⁺ B [M(H)₂(L)]⁺ A->B H₂ Oxidative Addition C [M(H)₂(S)(L)]⁺ B->C Substrate (S) Coordination D [M(H)(Product-H)(L)]⁺ C->D Migratory Insertion D->A Reductive Elimination E Product D->E

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Q2: How do I choose between different types of reducing agents?

Answer: The choice depends on the desired outcome (partial vs. full reduction) and the substrate's functional groups.

Reducing Agent / MethodTypical OutcomeAdvantagesConsiderations
Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Rh/C)Full reduction to piperazineHigh atom economy, scalable.Requires pressure equipment; risk of dehalogenation; catalyst poisoning.[4][6]
Chiral Catalytic Hydrogenation (H₂, [Rh(COD)(L*)]BF₄)Enantioselective full reductionAccess to high e.e. products.Expensive catalysts/ligands; requires careful optimization.[7]
Borohydride Reagents (NaBH₄, NaCNBH₃)Partial reduction to di/tetrahydro-pyridazinesMild conditions, good functional group tolerance.Can have regioselectivity issues; often not stereoselective without directing groups.[8]
Dissolving Metal Reduction (Na in EtOH)Partial or full reductionInexpensive.Often produces mixtures of products; harsh conditions.[9]

Q3: My substrate has a halide substituent. How can I avoid dehalogenation during reduction?

Answer: Dehalogenation, particularly with benzyl-type halides or aryl halides, is a common side reaction with catalysts like Palladium on Carbon (Pd/C).

  • Strategy 1: Catalyst Choice. Platinum (Pt) or Rhodium (Rh) based catalysts are often less prone to causing dehalogenation than Palladium (Pd).

  • Strategy 2: Milder Conditions. Use the lowest possible temperature and hydrogen pressure that still allows the reaction to proceed.[6]

  • Strategy 3: Additives. In some cases, adding a base (like Et₃N) can suppress hydrodehalogenation, although this may negatively impact catalyst activity for the primary reaction.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Substituted Pyridazine

This protocol provides a general guideline for the asymmetric hydrogenation of a 3-substituted pyridazine using a Rhodium-based catalyst. Warning: Handle all reagents and solvents under an inert atmosphere (Nitrogen or Argon). Hydrogen gas is highly flammable.

Materials:

  • 3-substituted pyridazine substrate (1.0 mmol)

  • [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%)

  • Chiral Diphosphine Ligand (e.g., (R)-BINAP) (0.011 mmol, 1.1 mol%)

  • Degassed, anhydrous solvent (e.g., Methanol, 10 mL)

  • High-pressure hydrogenation vessel (autoclave) with a magnetic stir bar

Procedure:

  • Catalyst Pre-formation: In a glovebox, add the [Rh(COD)₂]BF₄ and the chiral ligand to a small Schlenk flask. Add 5 mL of the degassed solvent. Stir the resulting orange/red solution at room temperature for 30 minutes.

  • Reaction Setup: To a separate glass liner for the autoclave, add the pyridazine substrate (1.0 mmol).

  • Transfer and Seal: Transfer the pre-formed catalyst solution to the glass liner containing the substrate via cannula. Add the remaining 5 mL of solvent to rinse the Schlenk flask and transfer it to the liner.

  • Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave vessel with N₂ or Ar gas (3 cycles), followed by purging with H₂ gas (3 cycles).

  • Reaction Execution: Pressurize the vessel to the desired hydrogen pressure (e.g., 20 bar). Begin stirring and heat the reaction to the desired temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by periodically (and safely) taking aliquots for analysis by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the chiral piperidine product. The enantiomeric excess should be determined by chiral HPLC or SFC.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Pyrodazine Synthesis. BenchChem.
  • Trotter, B. W., & Bagley, M. C. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

  • O'Brien, Z., & Williams, J. M. J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Sato, H., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

  • Heinisch, G., & Matuszczak, B. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • BenchChem. (2025). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
  • Sabatini, S., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis.
  • ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano Inc.
  • Midde Sridhar Chemistry. (2021). PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube. [Link]

  • Wikipedia. (2023). Asymmetric hydrogenation. Wikipedia. [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Stanovnik, B., & Tišler, M. (1976). Pyridazines. LXXXIV. Studies on borohydride reduction of pyridazine compounds. Journal of Heterocyclic Chemistry. [Link]

Sources

Technical Support Center: Purification of Polar Hexahydropyridazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar hexahydropyridazine intermediates. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating and purifying these valuable, yet often problematic, compounds. Hexahydropyridazines, as saturated nitrogen-containing heterocycles, present a unique set of purification hurdles due to their inherent polarity and basicity. This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving from common high-level questions to detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when working with hexahydropyridazine intermediates.

Q1: Why are my hexahydropyridazine intermediates so difficult to purify?

A1: The primary challenges stem from two core physicochemical properties of the hexahydropyridazine scaffold:

  • High Polarity: The presence of two nitrogen atoms in a saturated ring system makes the core structure highly polar. This leads to very strong interactions with polar stationary phases like silica gel, often resulting in poor mobility (low Rf values) even in highly polar solvent systems.[1][2]

  • Basicity: The lone pairs on the nitrogen atoms confer basic properties. These basic sites can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction is a major cause of severe peak tailing (streaking), and in some cases, can lead to irreversible adsorption or even decomposition of the compound on the column.[3][4]

These properties also contribute to high water solubility, which can complicate aqueous work-ups and make reversed-phase chromatography less straightforward.

Q2: My compound streaks badly on a silica TLC plate. What does this mean and how can I fix it?

A2: Streaking on a silica TLC plate is a classic indicator of a strong, undesirable interaction between your basic hexahydropyridazine and the acidic silica gel surface.[3] This is a warning sign that standard flash chromatography will likely result in poor separation and low recovery.

To fix this on the TLC plate (and subsequently on the column), you must neutralize or mask these interactions:

  • Add a Basic Modifier: Incorporate a small amount of a base into your eluent. A common starting point is to add 0.5-2% triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol to your mobile phase.[3][5] This competing base will interact with the acidic silanol sites, freeing your compound to move up the plate more cleanly.

  • Use an Alternative Stationary Phase: If a basic modifier is not effective or compatible with your molecule, consider using a less acidic stationary phase for your TLC and column, such as neutral or basic alumina.[3]

Q3: My compound won't elute from a silica column, even with 10% methanol in dichloromethane. What are my options?

A3: This is a common issue known as irreversible adsorption, where the polar, basic compound binds so strongly to the silica that even highly polar eluents cannot displace it.[1][3] Before abandoning the column, you can try a more aggressive solvent system, such as 5-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane.[1][6]

If that fails, it's time to change your purification strategy. The strong interaction with silica indicates that normal-phase chromatography is not suitable. Your primary options are:

  • Reversed-Phase (RP) Chromatography: This technique uses a nonpolar stationary phase (like C18-bonded silica) and polar solvents (like water, acetonitrile, methanol). It separates compounds based on hydrophobicity and is often the method of choice for highly polar molecules.[3][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (silica, diol, or amine-bonded) with a mobile phase rich in an organic solvent like acetonitrile, with a smaller amount of aqueous solvent. It is excellent for compounds that are too polar for reversed-phase.[8][9][10]

  • Crystallization/Salt Formation: If your compound is a solid, recrystallization is a powerful purification method. For highly polar amines, converting the free base to a salt (e.g., a hydrochloride or tartrate salt) can dramatically alter its solubility profile, often making it easier to crystallize and purify.[11][12]

Q4: My compound seems to be decomposing on the silica column. How can I confirm this and prevent it?

A4: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups. To confirm decomposition, you can perform a simple stability test:

  • 2D TLC Stability Test: Dissolve your crude sample in a suitable solvent and spot it on a TLC plate. Record the initial spot. Let the plate sit on the benchtop for 1-2 hours, allowing the compound to remain in contact with the silica. Then, elute the plate as you normally would. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.[1]

To prevent decomposition:

  • Deactivate the Silica: Pre-treat the column by flushing it with your eluent containing 1-2% triethylamine before loading your sample. This neutralizes the most acidic sites.[5]

  • Switch the Stationary Phase: Use a more inert stationary phase like neutral alumina or consider reversed-phase chromatography where the stationary phase is nonpolar and less reactive.[3][5]

Q5: How can I effectively remove inorganic salts after an aqueous work-up before attempting purification?

A5: Residual inorganic salts from acid/base washes can complicate subsequent purification steps, especially crystallization and chromatography.

  • Brine Wash: Always wash your organic layer with a saturated sodium chloride (brine) solution after any aqueous acid or base wash. This helps to remove the bulk of dissolved water and some inorganic salts.[13]

  • Solvent Swapping/Azeotropic Removal: If your compound is soluble in a non-polar solvent like toluene, you can dissolve your crude product in it and evaporate the solvent under reduced pressure. This can help azeotropically remove residual water.

  • Reversed-Phase "Desalting": For very polar compounds that are difficult to extract, you can sometimes use a short reversed-phase column (a C18 plug) to "desalt" the sample. The polar salts will pass through quickly with the aqueous solvent, while the more organic intermediate is retained and can then be eluted with a stronger organic solvent.

Troubleshooting Guide: Column Chromatography

This section provides a deeper dive into specific issues and protocols for chromatographic purification of hexahydropyridazine intermediates.

Decision-Making Workflow for Purification Strategy

The following diagram illustrates a logical workflow for selecting an appropriate purification method.

Purification_Workflow Purification Strategy for Polar Hexahydropyridazines cluster_TLC Initial TLC Analysis (Silica Gel) cluster_NPC Normal-Phase Chromatography (NPC) cluster_Alternative Alternative Strategies TLC Run TLC with standard eluent (e.g., EtOAc/Hexane) TLC_Polar Compound at baseline (Rf=0)? TLC->TLC_Polar TLC_Streak Significant streaking? TLC_Polar->TLC_Streak No NPC_Modifier Add basic modifier (TEA, NH4OH) to eluent. Re-run TLC. TLC_Polar->NPC_Modifier Yes TLC_Streak->NPC_Modifier Yes Check_Stability Check stability on silica (2D TLC). Degradation? TLC_Streak->Check_Stability No, good Rf NPC_Success Good Rf (0.2-0.4) & No Streaking? NPC_Modifier->NPC_Success NPC_Run Proceed with modified Normal-Phase Flash Chromatography. NPC_Success->NPC_Run Yes NPC_Success->Check_Stability No RP_HILIC Switch to Reversed-Phase (RP) or HILIC Chromatography. Check_Stability->RP_HILIC No Alumina Try Alumina Chromatography. Check_Stability->Alumina Yes Crystallize Attempt Crystallization / Salt Formation. RP_HILIC->Crystallize If solid

Caption: Workflow for selecting and optimizing a purification method.

Normal-Phase Chromatography (NPC) on Silica Gel

Issue: Severe Peak Tailing/Streaking

  • Causality: As discussed, this is due to the interaction between the basic nitrogen atoms of your hexahydropyridazine and the acidic silanol groups on the silica surface.

  • Solution Protocol: Using a Basic Modifier

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[5] For very polar compounds, start with systems like 5-10% methanol in dichloromethane.[6]

    • Modifier Addition: Prepare your chosen mobile phase and add 1-2% triethylamine (TEA) by volume. For very stubborn bases, a stock solution of 10% ammonium hydroxide in methanol can be used; add 1-10% of this stock solution to your primary eluent (e.g., dichloromethane).[1]

    • Column Deactivation: Before loading your sample, flush the packed silica column with 2-3 column volumes of your mobile phase containing the basic modifier. This passivates the active sites on the silica.[5]

    • Sample Loading & Elution: Load your sample (preferably dry-loaded onto silica) and run the chromatography using your pre-determined solvent system with the modifier.

Issue: Irreversible Adsorption or On-Column Decomposition

  • Causality: The compound binds too strongly to the silica, or the acidic environment catalyzes its degradation.

  • Solution: Switch to an Alternative Stationary Phase

    • Alumina: Alumina is a good alternative to silica. It is available in three grades: acidic, neutral, and basic. For hexahydropyridazines, basic or neutral alumina is recommended to avoid the strong acid-base interactions.[3] Note that the elution order of compounds may differ from silica.

    • Amine-Functionalized Silica: This is a specialty phase where the silica surface is bonded with aminopropyl groups. It is excellent for purifying basic compounds and can be used in both normal-phase and HILIC modes.[4][8]

Alternative Chromatography Strategies

When normal-phase chromatography is not viable, these techniques are your primary alternatives.

TechniqueStationary PhaseMobile PhaseElution OrderBest For...
Reversed-Phase (RP) Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Polar compounds elute firstModerately to highly polar compounds that have some hydrophobic character.[3]
HILIC Polar (e.g., Silica, Amine)Mostly Organic + some AqueousNon-polar compounds elute firstVery polar, water-soluble compounds that show no retention on RP columns.[8][10]
Ion-Exchange (IEX) Charged (e.g., SCX)Aqueous buffer with increasing salt concentration or pH gradientBased on charge; displaces bound compound with counter-ionsCharged compounds; excellent for separating from neutral impurities.[9]

Protocol: Purification by Reversed-Phase Flash Chromatography

  • Sample Preparation: Dissolve the crude hexahydropyridazine in a minimum amount of a strong, polar solvent like methanol, DMSO, or DMF. If solubility is an issue, a few drops of formic or acetic acid can help protonate the amines and increase solubility.

  • Dry Loading (Recommended): Adsorb the dissolved sample onto a small amount of C18 silica or Celite. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This prevents issues from using a strong loading solvent.[3]

  • Column Selection: Choose a pre-packed C18 flash column appropriately sized for your sample amount.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid or TFA) for at least 5 column volumes. The acidic modifier helps to protonate the basic nitrogens, leading to sharper peaks.[3][7]

  • Elution: Load the sample and begin the elution. A common strategy is to run a gradient from high aqueous content (e.g., 95% water) to high organic content (e.g., 95% acetonitrile) to elute compounds of increasing hydrophobicity.

Troubleshooting Guide: Crystallization

Crystallization is a highly effective method for achieving excellent purity, but it can be challenging for polar, flexible molecules like hexahydropyridazines.

Issue: Compound "Oils Out" or Fails to Crystallize

  • Causality: This often happens when the solution is too supersaturated, cooled too quickly, or when impurities are inhibiting crystal lattice formation.[3] The high polarity and potential for multiple conformations of hexahydropyridazines can also hinder the ordered packing required for crystallization.

  • Solutions:

    • Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature as slowly as possible (e.g., by placing the flask in a warm water bath or a dewar). Do not disturb the flask.[14][15]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to induce crystallization.[3]

    • Use a Co-Solvent System: Dissolve your compound in a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution just becomes cloudy. Gently heat to clarify and then allow to cool slowly.[3]

Protocol: Purification via Salt Formation and Recrystallization

For basic hexahydropyridazines, converting the free base to a crystalline salt is a powerful strategy. Salts often have much higher melting points and more rigid structures, making them easier to crystallize than the corresponding free bases.[12][16]

Salt_Formation A 1. Dissolve crude hexahydropyridazine (free base) in a suitable solvent (e.g., Ether, EtOAc, Isopropanol). B 2. Add a solution of acid (e.g., HCl in Ether, or Acetic Acid) dropwise with stirring. A->B C 3. Observe for precipitation of the salt. If no solid forms, try adding an anti-solvent (e.g., Hexane) or cooling. B->C D 4. Isolate the precipitated salt by vacuum filtration. C->D E 5. Recrystallize the salt from a suitable solvent system (e.g., Methanol/Ether, Ethanol/Water). D->E F 6. Collect pure crystalline salt. (Optional: Neutralize with base to recover pure free base). E->F

Caption: Workflow for purification via salt formation.

Detailed Steps:

  • Dissolution: Dissolve the crude, free-base hexahydropyridazine intermediate in a moderately polar solvent where it is soluble, such as diethyl ether, ethyl acetate, or isopropanol.

  • Acid Addition: While stirring, slowly add a solution of a suitable acid. A common choice is a commercially available solution of HCl in diethyl ether or dioxane. Alternatively, organic acids like acetic acid or tartaric acid can be used.[11][12]

  • Precipitation: The corresponding ammonium salt will often precipitate directly from the solution as it forms. If it remains dissolved or oils out, you may need to cool the solution in an ice bath or add a non-polar anti-solvent like hexanes to induce precipitation.

  • Isolation: Collect the solid salt by vacuum filtration and wash the filter cake with a small amount of cold solvent to remove soluble impurities.[15]

  • Recrystallization: Purify the isolated salt further by recrystallizing it from an appropriate solvent system. Polar solvents like methanol, ethanol, or water are often required.[14][17]

  • Recovery (Optional): If the free base is required for the next synthetic step, the pure salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃, NaOH) and then extracted with an organic solvent to yield the purified free base.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • LCGC North America. Separation Science in Drug Development, Part I: High-Throughput Purification. [Link]

  • Kaname, M., et al. (2004). Synthesis of hexahydropyridazine-3-phosphonic acid. Chemical & Pharmaceutical Bulletin, 52(1), 160-2. [Link]

  • PharmaCompass. Purification & Separation | Chromatography | HPLC | CDMO. [Link]

  • Reddit. What are your tips and tricks for purifying ionic/very polar compounds?. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • ResearchGate. For highly polar compound, how to do the purification?. [Link]

  • Chromatography Today. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Zhang, W. J., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3049-56. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization1. [Link]

  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • University of Toronto Scarborough. Experiment 2: Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • Google Patents.
  • Biotage. What can I use to purify polar reaction mixtures?. [Link]

  • MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]

Sources

Technical Support Center: Stability of (S)-methyl hexahydropyridazine-3-carboxylate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (S)-methyl hexahydropyridazine-3-carboxylate. The focus is on understanding and troubleshooting its stability in acidic environments, a common challenge during formulation, analytical method development, and in physiological contexts.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic conditions?

The structure of this compound contains two primary functional groups susceptible to degradation in acidic media:

  • Methyl Ester: This is the most significant liability. Esters are known to undergo acid-catalyzed hydrolysis to yield a carboxylic acid and an alcohol.[1][2][3]

  • Hydrazine Moiety: The cyclic hydrazine structure contains two nitrogen atoms that can be protonated. While generally more stable than the ester, extreme conditions or the presence of other reactive species could potentially lead to ring-opening or oxidative degradation.

Q2: What is the expected primary degradation product in an aqueous acidic solution?

The most probable degradation product is (S)-hexahydropyridazine-3-carboxylic acid , formed via the hydrolysis of the methyl ester group, with methanol as a byproduct.[4][5] This reaction is a classic example of acid-catalyzed ester hydrolysis.

Q3: Is the degradation of the ester group reversible?

Yes, acid-catalyzed ester hydrolysis is an equilibrium reaction.[2][3][4][6] According to Le Châtelier's principle, the presence of a large excess of water, as is typical in dilute acidic solutions, will drive the equilibrium toward the formation of the carboxylic acid and alcohol products.[3][5][6]

Q4: Why is it necessary to perform a "forced degradation" or "stress testing" study?

Forced degradation studies are a regulatory requirement and a critical part of pharmaceutical development.[7][8] They involve exposing the compound to conditions more severe than standard storage (e.g., high acid concentration, heat) to achieve several key objectives:

  • Identify Degradation Pathways: To understand how the molecule breaks down.[7][8]

  • Elucidate Degradant Structures: To characterize the potential impurities that might form over the product's shelf-life.[1][7]

  • Develop Stability-Indicating Methods: To create and validate analytical methods (like HPLC) that can accurately separate and quantify the parent drug from all its potential degradation products.[7]

  • Inform Formulation and Packaging: Knowledge of the molecule's liabilities helps in designing a stable formulation and selecting appropriate packaging.[8][9]

Troubleshooting Guide: Experimental Observations

Q1: "I've incubated my compound in an acidic buffer (pH 3) and now see a new, more polar peak in my reverse-phase HPLC chromatogram. How can I confirm this is the expected hydrolysis product?"

This is a common and expected observation. Here’s a systematic approach to confirm its identity:

  • Step 1: Analyze Mass Balance: A good stability-indicating method should maintain mass balance. This means the decrease in the peak area of the parent compound should quantitatively correspond to the increase in the peak area of the new degradant(s).[1] A significant loss of total peak area may indicate other issues (see Q2).

  • Step 2: Run Controls: Always analyze a control sample of the compound dissolved in a neutral, aprotic solvent (e.g., acetonitrile) and a "blank" sample of just the acidic buffer. This confirms the new peak is a result of the compound's interaction with the acid and not an artifact.

  • Step 3: Preliminary Identification with LC-MS: The most direct method is to analyze your stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The predicted mass of the hydrolyzed product, (S)-hexahydropyridazine-3-carboxylic acid (C₅H₁₀N₂O₂), is 130.14 g/mol . Your new peak should exhibit an [M+H]⁺ ion at m/z 131.1.

  • Step 4: Co-elution: If you have a reference standard of (S)-hexahydropyridazine-3-carboxylic acid, spike your degraded sample with it. If the new peak is the hydrolysis product, you should see an increase in its peak height and area without the appearance of a new, separate peak.

Q2: "My assay shows a rapid loss of this compound in acid, but I don't see a corresponding major degradation peak. Where did my compound go?"

This is a challenging scenario that points to issues beyond simple, clean degradation. Consider these possibilities:

  • Analytical Method Inadequacy: The degradation product may be too polar to be retained on a standard C18 reverse-phase column or may lack a UV chromophore for detection.

    • Solution: Modify your HPLC method. Try a more polar column (e.g., C18 AQ, PFP) or consider an alternative analytical technique like Hydrophilic Interaction Liquid Chromatography (HILIC). If available, use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV.

  • Formation of Multiple Minor Degradants: The compound might be degrading through several pathways into numerous small products that appear as baseline noise rather than distinct peaks.

  • Precipitation: The protonated form of your compound or its degradation product might be less soluble in the acidic medium, causing it to crash out of solution.

    • Solution: Visually inspect your sample vials for any precipitate. Before analysis, try centrifuging the sample and analyzing both the supernatant and a redissolved portion of the pellet (if any) in a suitable solvent.

  • Adsorption: Highly polar or charged molecules can adsorb to glass or plastic vial surfaces.

    • Solution: Use silanized glass vials or polypropylene vials to minimize surface interactions.

Q3: "I need to design a robust forced degradation study for acidic conditions. What are the standard parameters?"

A systematic approach is crucial. The goal is to achieve a target degradation of 5-20%, as this is sufficient to detect and characterize degradants without destroying the molecule entirely.[8][10]

  • Acid Selection: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are most common. Start with a concentration of 0.1 M HCl.[10] If no degradation is observed, you can increase the concentration to 1.0 M or higher.

  • Temperature: Begin at room temperature (20-25°C). If the reaction is too slow, increase the temperature to a moderate level, such as 50-60°C.[10] Avoid excessive heat, which could induce thermal degradation pathways not relevant to acidic hydrolysis.

  • Time Points: Select a range of time points to monitor the degradation kinetics (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Quenching: It is critical to stop the degradation reaction at each time point before analysis. This is achieved by neutralizing the sample with an equivalent amount of base (e.g., NaOH) to bring the pH to ~7.

A detailed methodology is provided in the Experimental Protocols section.

Q4: "Beyond ester hydrolysis, are there any other potential degradation pathways I should be aware of under acidic stress?"

While ester hydrolysis is the most probable pathway, a comprehensive investigation should consider other possibilities, especially under more extreme stress conditions (e.g., high heat in the presence of acid or oxidizing agents).

  • Ring Instability: The hexahydropyridazine ring itself, a cyclic hydrazine, could be a point of weakness. While stable under typical hydrolytic conditions, harsh environments could theoretically lead to N-N bond cleavage or other ring-opening reactions. These degradants would have significantly different masses and would be readily distinguishable by LC-MS.

  • Oxidative Degradation: If the acidic medium is not properly deoxygenated or contains trace metal impurities, oxidative pathways could be initiated. Hydrazine moieties can be susceptible to oxidation. A parallel forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂) would help identify any potential oxidative degradants.

Data Presentation & Summary

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagent/ConditionTemperatureRecommended DurationTarget Degradation
Acid Hydrolysis 0.1 M - 1.0 M HCl or H₂SO₄Room Temp to 60°CUp to 7 days5 - 20%
Base Hydrolysis 0.1 M - 1.0 M NaOH or KOHRoom Temp to 60°CUp to 7 days5 - 20%
Oxidation 3% - 30% Hydrogen Peroxide (H₂O₂)Room TemperatureUp to 24 hours5 - 20%
Thermal Dry Heat60°C - 80°CUp to 7 days5 - 20%
Photolytic ICH Q1B Option 1 or 2 Light SourceRoom TemperaturePer ICH Q1B GuidelineCompare to dark control

Table adapted from common industry practices for forced degradation studies.[9][10]

Visualizations: Structures and Workflows

Caption: Chemical structure of the parent compound.

G cluster_products Hydrolysis Products parent (S)-methyl hexahydropyridazine-3-carboxylate reagents + H₂O / H⁺ (Acid Catalyst) parent->reagents product1 (S)-hexahydropyridazine-3-carboxylic acid reagents->product1 product2 Methanol (CH₃OH) reagents->product2

Caption: Primary acidic degradation pathway via ester hydrolysis.

G start Observation: Loss of parent compound or new peak in acidic stability sample q1 Is mass balance >95%? start->q1 a1_yes Primary Degradation Pathway is Observed. Proceed to identify peak using LC-MS and NMR for structural elucidation. q1->a1_yes Yes q2 Are there signs of precipitation? q1->q2 No a2_yes Solubility Issue. - Check solubility of parent/degradant at test pH. - Use co-solvents if appropriate. q2->a2_yes Yes a2_no Analytical Method Issue. - Modify HPLC method (gradient, column). - Check for adsorption to vials. - Use universal detector (CAD/ELSD). q2->a2_no No

Caption: Troubleshooting workflow for stability study results.

Experimental Protocols

Protocol 1: Forced Acidic Degradation Study

Objective: To induce and monitor the degradation of this compound under controlled acidic conditions.

Materials:

  • This compound

  • Class A volumetric flasks and pipettes

  • HPLC vials (polypropylene recommended)

  • 0.1 M and 1.0 M Hydrochloric Acid (HCl), certified

  • 0.1 M and 1.0 M Sodium Hydroxide (NaOH), certified

  • HPLC-grade water and acetonitrile (ACN)

  • Calibrated pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in HPLC-grade water or a suitable co-solvent to create a stock solution of known concentration (e.g., 1.0 mg/mL).

  • Reaction Setup:

    • For each condition, pipette a known volume of the stock solution into a volumetric flask.

    • Add the acidic stressor (e.g., 0.1 M HCl) to dilute the sample to the final target concentration (e.g., 0.1 mg/mL).

    • Prepare a control sample by diluting the stock solution with water only.

  • Incubation: Place the flasks in a temperature-controlled environment (e.g., 50°C).

  • Time Point Sampling: At predetermined intervals (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each flask.

  • Quenching: Immediately transfer the aliquot to an HPLC vial containing a stoichiometrically equivalent volume of base (e.g., 0.1 M NaOH) to neutralize the acid and halt the reaction. Verify the final pH is between 6 and 8.

  • Analysis: Analyze all quenched samples, including the t=0 and control samples, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an RP-HPLC method capable of separating the parent compound from all potential degradation products generated during forced degradation.

Initial Chromatographic Conditions:

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, followed by a 5-minute hold and 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (or other suitable wavelength)

Method Development Workflow:

  • Inject the unstressed parent compound to determine its retention time.

  • Inject a mixture of the stressed (degraded) samples (e.g., acid, base, oxidative).

  • Evaluate the chromatogram for resolution between the parent peak and all degradant peaks. The resolution should be >1.5.

  • If separation is inadequate, adjust the gradient slope, mobile phase modifiers (e.g., switch to a phosphate buffer at a different pH), or column chemistry.

  • Once adequate separation is achieved, the method must be fully validated according to ICH Q2(R1) guidelines.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(3), 54-63. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Khan Academy. (2019, January 15). Mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]

Sources

Technical Support Center: N-Alkylation of Hexahydropyridazine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the N-alkylation of hexahydropyridazine esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. N-alkylation of the hexahydropyridazine scaffold is a cornerstone in the synthesis of novel derivatives for exploring structure-activity relationships (SAR) in drug discovery[1]. However, the presence of two adjacent, nucleophilic nitrogen atoms presents unique challenges, often leading to a variety of side reactions that can complicate synthesis and purification.

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments. Our goal is to explain the causality behind these challenges and provide field-proven, actionable solutions.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most common problems encountered during the N-alkylation of hexahydropyridazine esters in a direct question-and-answer format.

Question 1: "My reaction is producing a significant amount of dialkylated product, even when I use only one equivalent of the alkylating agent. How can I improve selectivity for mono-alkylation?"

Answer: This is the most prevalent side reaction. The two nitrogen atoms of the hexahydropyridazine ring have similar nucleophilicity, and the initial mono-alkylated product can be sufficiently nucleophilic to react a second time. Several factors contribute to this issue, which can be addressed by modifying the reaction strategy.

Root Causes & Mechanistic Insight:

  • Statistical Distribution: With two reactive sites, a statistical mixture of starting material, mono-alkylated, and di-alkylated product is often inevitable without careful control.

  • Increased Nucleophilicity: The introduction of an electron-donating alkyl group on one nitrogen can sometimes increase the nucleophilicity of the second nitrogen, making it more reactive than the starting material.

  • Reaction Conditions: Strong bases and high temperatures can accelerate the rate of the second alkylation.

Solutions & Protocols:

  • Stoichiometric Control: While you've tried using one equivalent, slowing down the reaction can improve selectivity. Add the alkylating agent dropwise at a lower temperature (e.g., 0 °C) to maintain a low concentration, favoring the reaction with the more abundant starting material[1].

  • Use of a Bulky Alkylating Agent: If your synthesis allows, using a sterically hindered alkyl halide can physically block the second nitrogen from reacting after the first alkylation has occurred.

  • Protecting Group Strategy: This is the most robust method for ensuring mono-alkylation. By protecting one nitrogen, you force the reaction to occur at the desired site. The Boc (tert-butyloxycarbonyl) group is a common choice.

Workflow: Mono-alkylation vs. Dialkylation

cluster_main Desired Mono-Alkylation Pathway cluster_side Undesired Dialkylation Side Reaction Start Hexahydropyridazine Ester Mono Mono-N-Alkylated Product Start->Mono + R-X (1 eq) + Base Mono_Side Mono-N-Alkylated Product Di Di-N-Alkylated Byproduct Mono_Side->Di + R-X (excess or fast addition)

Caption: Desired mono-alkylation vs. the competing dialkylation pathway.

Table 1: Troubleshooting Summary for Dialkylation
Solution StrategyPrincipleKey Experimental AdjustmentExpected Outcome
Kinetic Control Slow down the reaction to favor alkylation of the most abundant species (starting material).Add alkyl halide dropwise at 0°C or lower. Use a milder base.Increased ratio of mono- to di-alkylated product.
Steric Hindrance Use a bulky alkylating agent that physically impedes the second alkylation.Switch from MeI to i-PrBr or BnBr.High selectivity for mono-alkylation if sterics are sufficient.
Protecting Groups Chemically block one nitrogen to force reaction at the other.Protect with Boc₂O, then alkylate, then deprotect.[2]Exclusive formation of the mono-alkylated product.
Question 2: "My reaction is very slow or shows no conversion. What factors could be limiting the reactivity?"

Answer: Low reactivity can stem from several sources, including the nature of your reagents and the reaction conditions.

Root Causes & Mechanistic Insight:

  • Leaving Group Ability: The rate of Sₙ2 reactions is highly dependent on the leaving group. The general trend for alkyl halides is I > Br > Cl.[2]

  • Steric Hindrance: Bulky alkylating agents (e.g., secondary or neopentyl halides) react much slower than primary halides.

  • Insufficient Base Strength: The base must be strong enough to deprotonate the nitrogen, making it sufficiently nucleophilic. The pKa of the protonated nitrogen is a key parameter.[3]

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophile, enhancing its reactivity.[4]

Solutions & Protocols:

  • Enhance the Leaving Group: If you are using an alkyl chloride or bromide with low reactivity, consider converting it to the corresponding iodide in situ or in a separate step using the Finkelstein reaction (e.g., with NaI in acetone)[5].

  • Increase Temperature: Cautiously increasing the reaction temperature (e.g., from room temperature to 50-80°C) can overcome the activation energy barrier. Monitor closely for side product formation.

  • Re-evaluate Your Base: If you are using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Be aware that stronger bases can increase the rate of side reactions.[6][7]

Question 3: "I'm observing byproducts that suggest my starting material is decomposing. I suspect elimination or ring-opening. How can I prevent this?"

Answer: Decomposition pathways like elimination and ring-opening are typically promoted by harsh reaction conditions, particularly the use of strong, sterically hindered bases and high temperatures.

Root Causes & Mechanistic Insight:

  • β-Elimination: If your alkylating agent has a hydrogen on the carbon adjacent (beta) to the leaving group, a strong base can abstract this proton, leading to the formation of an alkene instead of the desired N-alkylation product. This is a classic competing pathway to Sₙ2 substitution.[8][9][10]

  • Ring Instability: While the hexahydropyridazine ring is generally stable, extreme conditions (very strong base, high heat) can potentially lead to ring-opening or other decomposition pathways, analogous to the reactivity of other strained heterocycles like aziridines under activation[11][12][13].

Solutions & Protocols:

  • Choose a Non-Hindered Base: Use a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) instead of bulky bases like potassium tert-butoxide (t-BuOK), which are known to favor elimination.

  • Use a Primary Alkyl Halide: Whenever possible, use primary alkyl halides, as they are much less prone to elimination than secondary or tertiary halides.[10]

  • Lower the Reaction Temperature: Most decomposition pathways have a higher activation energy than the desired alkylation. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will minimize these side reactions.

Workflow: Troubleshooting Unexpected Byproducts

cluster_solutions Potential Issues & Solutions Start Low Yield or Unexpected Byproduct(s) Analyze Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Analyze Identify Identify Byproduct Structure Analyze->Identify Dialkylation Dialkylation? (Mass = SM + 2*Alkyl - 2*H) Identify->Dialkylation Check Mass Spec Elimination Elimination? (Alkene byproduct from R-X) Identify->Elimination Check NMR/GC-MS Decomp Other Decomposition? (Unidentifiable mixture) Identify->Decomp Complex Mixture Sol_Dialkyl Solution: - Slow addition of R-X - Use protecting group Dialkylation->Sol_Dialkyl Sol_Elim Solution: - Use non-hindered base (NaH) - Lower temperature Elimination->Sol_Elim Sol_Decomp Solution: - Lower temperature - Use milder base/conditions Decomp->Sol_Decomp

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with (S)-methyl hexahydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals working with challenging substrates like (S)-methyl hexahydropyridazine-3-carboxylate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you navigate the complexities of your synthesis.

Introduction: The Challenge of Coupling this compound

This compound is a cyclic hydrazine derivative. Its structure presents unique challenges in amide bond formation. The secondary amine is relatively sterically hindered due to its position within a six-membered ring, which can slow down reaction kinetics. Furthermore, like many chiral molecules, it is susceptible to epimerization under harsh conditions. This guide provides a structured, question-and-answer approach to overcome these challenges, improve reaction yields, and ensure product purity.

Section 1: First-Line Troubleshooting - Low or No Product Yield

This section addresses the most common issue encountered in amide coupling: low conversion of starting materials to the desired product.

Q1: My amide coupling reaction has a low or no yield. What are the most common causes?

Low yield is a frequent problem that can typically be traced back to one of four key areas: incomplete activation of the carboxylic acid, deactivation of the amine nucleophile, suboptimal reaction conditions, or steric hindrance.[1]

  • Incomplete Carboxylic Acid Activation : The first step in any amide coupling is the conversion of the stable carboxylic acid into a highly reactive intermediate (e.g., an active ester). If your coupling reagent is old, hydrated, or used in insufficient amounts, this activation will be inefficient.[1]

  • Amine Deactivation : The amine must be a free nucleophile to attack the activated carboxylic acid. If the reaction medium is too acidic, the amine can be protonated, rendering it non-nucleophilic. This can happen if the carboxylic acid starting material protonates the amine before the coupling reagent has a chance to act.[1]

  • Hydrolysis : The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of even trace amounts of water in your solvents or reagents can quench the intermediate, reverting it to the starting carboxylic acid and halting the reaction. It is critical to use anhydrous solvents and reagents.[1]

  • Steric Hindrance : The cyclic structure of this compound presents a degree of steric bulk around the reacting amine. This can physically slow down the rate of nucleophilic attack, requiring more potent coupling reagents or optimized conditions to achieve good conversion.[2][3]

Q2: How do I systematically troubleshoot a low-yield reaction?

A systematic approach is crucial. We recommend a decision-tree process to diagnose the issue efficiently. Start by verifying the integrity of your reagents and conditions before moving to more complex optimizations.

Below is a troubleshooting workflow to guide your experimental process.

G cluster_reagents cluster_activation cluster_coupling start Low Yield Observed reagents 1. Check Reagents & Conditions start->reagents activation 2. Optimize Activation Step reagents->activation Reagents OK? reagent_quality Fresh Coupling Reagent? coupling 3. Enhance Coupling Step activation->coupling Activation Improved? preactivate Pre-activate Acid + Reagent? success Reaction Optimized coupling->success Yield Increased? temp Increase Temperature? (e.g., RT to 40°C) anhydrous Anhydrous Solvents/Reagents? reagent_quality->anhydrous Yes stoichiometry Correct Stoichiometry? anhydrous->stoichiometry Yes stoichiometry->activation Yes preactivate->coupling Yes change_reagent Try Stronger Reagent? (e.g., HATU, PyBOP) preactivate->change_reagent No Improvement change_reagent->coupling temp->success Yes time Extend Reaction Time? (e.g., 4h to 16h) temp->time No Improvement time->success Yes solvent Change Solvent? (e.g., DCM to DMF) time->solvent No Improvement solvent->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Section 2: Optimizing Key Reaction Parameters

Fine-tuning the components of your reaction is essential for success, especially with a challenging substrate.

Q3: Which coupling reagent should I choose? What are the pros and cons of each?

The choice of coupling reagent is critical and depends on the steric hindrance of your substrates and sensitivity to side reactions.[1] Reagents are generally categorized as carbodiimides, phosphonium salts, and uronium/aminium salts.[1]

Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DIC, DCCInexpensive, widely available. The urea byproduct of EDC is water-soluble, simplifying workup.[4]Less reactive. High risk of racemization without additives.[4][5] DCC byproduct is poorly soluble.[4][6]Routine couplings, large-scale synthesis where cost is a factor.
Phosphonium Salts PyBOP, BOPMore reactive than carbodiimides. Good for sterically hindered couplings.[1]BOP produces carcinogenic HMPA as a byproduct.[3][4]Overcoming moderate steric hindrance.
Uronium/Aminium Salts HATU, HBTU, COMUHighly reactive and efficient, often giving fast reaction times and high yields.[4] Very effective for difficult couplings.[2]More expensive. Can cause guanidinylation of the amine if not pre-activated with the acid.[7]First choice for challenging substrates like this compound.
Q4: What is the role of additives like HOBt and OxymaPure, and when should I use them?

Additives are essential when using carbodiimide coupling reagents and highly recommended in general to improve efficiency and suppress side reactions.

  • Mechanism of Action : When a carbodiimide (like EDC) activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization and other side reactions.[5] Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure rapidly trap this intermediate to form a more stable active ester (HOBt-ester or Oxyma-ester). This new ester is still highly reactive towards the amine but is significantly less prone to racemization.[5][8]

  • When to Use : Always use an additive with carbodiimide reagents.[4] Additives like HOAt (structurally part of HATU) or OxymaPure (part of COMU) are what make modern uronium reagents so effective and are known to suppress racemization.[9] Using a combination like DIC/OxymaPure can be a powerful, cost-effective, and safer alternative to pre-formed uronium salts.[10]

G cluster_0 Carbodiimide Pathway (e.g., EDC) cluster_1 Additive Pathway (e.g., HOBt) Acid R-COOH OAI O-Acylisourea (Unstable, High Racemization Risk) Acid->OAI + EDC EDC EDC HOBt_Ester HOBt-Ester (More Stable, Low Racemization Risk) OAI->HOBt_Ester + HOBt Amide Amide Product OAI->Amide + Amine (Slow, competes with side reactions) Side_Product N-Acylurea (Side Product) OAI->Side_Product Rearrangement HOBt_Ester->Amide + Amine Amine H₂N-R'

Caption: Role of HOBt in preventing side reactions during EDC coupling.

Q5: How do I choose the right solvent and temperature?

Solvent choice is primarily dictated by the solubility of all reactants.[11] Temperature is a trade-off between reaction rate and side reactions.

  • Solvents :

    • Polar Aprotic Solvents (DMF, NMP, DMAc) : These are the most common and effective solvents for amide coupling as they readily dissolve most starting materials, reagents, and intermediates.[4][12] DMF is a typical first choice.

    • Chlorinated Solvents (DCM) : Useful if your product is less polar, as it can simplify workup. However, solubility of peptide-like molecules can be limited.[4]

    • Other Solvents (Acetonitrile, THF) : Can be effective, but solubility must be confirmed. Acetonitrile has been shown to be a good solvent in some EDC/DMAP protocols.[13][14]

  • Temperature :

    • Start at 0 °C to Room Temperature : Most coupling reactions are initially run at 0 °C and allowed to warm to room temperature. This is the best practice to minimize potential epimerization of the chiral center in your substrate.[4][15]

    • Elevated Temperatures (35-50 °C) : For very slow reactions due to steric hindrance, gently increasing the temperature can significantly improve the reaction rate.[16] However, this should be done cautiously and only after confirming that lower temperatures are ineffective, as it increases the risk of side reactions.[10][16]

Section 3: Addressing Specific Side Reactions

Q6: I'm concerned about epimerization at the chiral center. How can I prevent it?

Epimerization (racemization) is a significant risk when activating chiral carboxylic acids, but it can be minimized with careful choice of reagents and conditions.

  • Use Additives : As discussed, additives like HOBt, HOAt, and OxymaPure are the most effective tools for suppressing racemization by preventing the formation of highly reactive, unstable intermediates.[1][5]

  • Avoid Strong, Sterically Hindered Bases : While a base is necessary for many coupling protocols (especially with uronium salts), highly basic conditions can promote epimerization.[4][15] Use the weakest base necessary, such as N-methylmorpholine (NMM), or a non-nucleophilic base like DIPEA in the recommended stoichiometric amount (typically 2 equivalents).[4]

  • Control Temperature : Keep the reaction temperature low (0 °C to RT).[1] Elevated temperatures can accelerate the rate of epimerization.[15]

  • Minimize Activation Time : Pre-activating the carboxylic acid is often recommended, but this activation period should be kept short (5-15 minutes) before adding the amine to minimize the time the activated species exists before being consumed.[1][11]

Q7: When using HATU, my reaction is messy. What side reactions are possible?

The most common side reaction with uronium/aminium reagents like HATU is guanidinylation . This occurs when the coupling reagent reacts directly with the primary or secondary amine nucleophile instead of the carboxylic acid.[7] This terminates the amine, preventing it from participating in the desired amide bond formation.

  • Solution: Order of Addition is Critical : To prevent guanidinylation, always pre-activate the carboxylic acid .[11][17] The correct procedure is to mix the carboxylic acid, the coupling reagent (HATU), and the base (DIPEA) in the solvent and stir for several minutes before adding the amine (this compound).[1][11] This ensures the HATU preferentially reacts with the acid to form the active ester.

Section 4: Recommended Experimental Protocols

Here are two reliable, step-by-step protocols for coupling a generic carboxylic acid with this compound.

Protocol 1: High-Performance Coupling using HATU

This is often the most effective method for difficult couplings.[1]

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in an anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M).

  • Add HATU (1.05 - 1.2 eq) to the solution.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.[11]

  • Add a solution of this compound (1.0 - 1.1 eq) in a small amount of the reaction solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Proceed with standard extractive workup and purification.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This method is a classic and reliable alternative, particularly for larger-scale reactions.

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq).

  • Dissolve the solids in an anhydrous solvent (e.g., DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.1 eq) to the solution and stir for 15 minutes at 0 °C.

  • Add this compound (1.0 eq) followed by a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with an appropriate aqueous workup to remove the water-soluble urea byproduct and excess reagents.

References
  • De, S., & Gopishetty, S. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. [Link]

  • CEM Corporation. (2023). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Strotman, N. A., et al. (2021). Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions. ACS Catalysis. [Link]

  • Fields, G. B., et al. (1997). Procedures to Improve Difficult Couplings. In Methods in Enzymology (Vol. 289, pp. 109-125). Academic Press. [Link]

  • Christ, P., et al. (2021). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry. [Link]

  • Collins, J. M. (2017). Coupling method for peptide synthesis at elevated temperatures.
  • Thompson, R. E., et al. (2014). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. Journal of Organic Chemistry. [Link]

  • Le, H. T., et al. (2001). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Journal of Organic Chemistry. [Link]

  • Wikipedia. HATU. [Link]

  • Reddit User Discussion. (2023). HATU coupling - what's the best order? r/Chempros. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry. [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • Reddit User Discussion. (2020). amide coupling help. r/Chempros. [Link]

  • Reddy, C. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect. [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Wang, S. S., et al. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research. [Link]

  • Trojan, L., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances. [Link]

  • ResearchGate Discussion. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?[Link]

  • Di Gioia, M. L., et al. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry. [Link]

  • Trojan, L., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Sanofi-Aventis. (2004). Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives.
  • ResearchGate. Amide Bond Formation and Peptide Coupling. [Link]

  • 3S Chemical. methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride. [Link]

  • Alachem Co., Ltd. 380223-17-6 | Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride. [Link]

Sources

troubleshooting racemization in hexahydropyridazine derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hexahydropyridazine Synthesis

Guide: Troubleshooting and Preventing Racemization in Chiral Hexahydropyridazine Derivatives

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering stereochemical challenges in the synthesis of hexahydropyridazine derivatives. As Senior Application Scientists, we have compiled this resource based on mechanistic principles and field-proven strategies to help you diagnose, troubleshoot, and prevent racemization in your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a loss of enantiomeric excess (ee) in my hexahydropyridazine product. How can I definitively confirm and quantify the extent of racemization?

A1: The first critical step in troubleshooting is accurate diagnosis. A loss of optical rotation is an indicator, but it is not quantitative. For definitive analysis, you must employ chiral chromatography.

The most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Supercritical Fluid Chromatography (SFC) . These techniques separate enantiomers, allowing for precise quantification of each in your sample.

Key Diagnostic Steps:

  • Develop a Chiral Method: Screen various chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are an excellent starting point as they are robust and offer broad selectivity.

  • Analyze the Racemic Standard: Before analyzing your chiral sample, you must inject a racemic version of your compound. This is non-negotiable as it confirms that the column is capable of separating the enantiomers and establishes their respective retention times.

  • Quantify Your Sample: Analyze your reaction product under the optimized chiral method. The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100.

Starting Protocol: Chiral HPLC Method Development

  • Prepare a Racemic Standard: If possible, synthesize a small amount of your target compound using non-chiral reagents or by treating your enantiopure sample with a strong base (e.g., DBU in DCM) to intentionally induce racemization.

  • Column Screening:

    • Columns: Start with coated polysaccharide phases like Chiralpak® AD-H or Chiralcel® OD-H.

    • Mobile Phase: Begin with a standard mobile phase system like Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting gradient might be 90:10 Hexane:IPA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., 254 nm).

  • Optimization: If baseline separation is not achieved, systematically vary the mobile phase composition (e.g., 95:5, 80:20) and consider adding additives. A small amount of trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can significantly improve peak shape and resolution.

Q2: What is the most common chemical mechanism responsible for racemization in hexahydropyridazine syntheses?

A2: The primary cause of racemization in many hexahydropyridazine syntheses is the unintended epimerization of a stereocenter adjacent to a carbonyl group (or a similar activating group like a CN or NO2 group) . This is a classic case of base-catalyzed racemization.

The mechanism proceeds through the following steps:

  • Proton Abstraction: A base present in the reaction mixture abstracts an acidic proton from the stereogenic carbon (the α-carbon). The acidity of this proton is significantly increased by the electron-withdrawing effect of the adjacent carbonyl group.

  • Formation of a Planar Intermediate: The removal of the proton results in the formation of a planar, achiral enolate intermediate. The stereochemical information at that center is temporarily lost.

  • Reprotonation: The enolate is then reprotonated. Since the intermediate is planar, the proton can be added back from either face of the molecule with roughly equal probability.

  • Racemization: Reprotonation from one face regenerates the original enantiomer, while protonation from the opposite face forms the other enantiomer. Over time, this process leads to a racemic mixture (a 50:50 mixture of both enantiomers).

This process is a reversible equilibrium. The rate of racemization is highly dependent on the stability of the enolate, which is influenced by the substrate's structure, the base's strength, the solvent, and the temperature.

Mechanism: Base-Catalyzed Racemization

G cluster_0 Stereocenter Intact cluster_1 Loss of Stereochemistry Start (R)-Enantiomer (Chiral) Intermediate Planar Achiral Enolate (Stereocenter Lost) Start->Intermediate + Base (B:) - Proton (HB+) End (S)-Enantiomer (Chiral) End->Intermediate + Base (B:) - Proton (HB+) Intermediate->Start + Proton (HB+) Intermediate->End + Proton (HB+)

Caption: Base-catalyzed epimerization workflow.

Q3: My synthesis involves a base-mediated step, and I suspect it's the cause of racemization. How do I select a better base?

A3: Base selection is arguably the most critical factor in controlling this type of racemization. The goal is to choose a base that is strong enough to perform the desired chemical transformation but not so strong or sterically unhindered that it readily abstracts the sensitive α-proton.

The choice involves a trade-off between reactivity and stereochemical preservation. A common mistake is using small, strong bases like sodium hydroxide or potassium carbonate, which can readily access the acidic proton and promote rapid enolization.

Decision Framework for Base Selection:

Base CategoryExamplesProsCons / Racemization RiskBest For...
Strong, Hindered Lithium diisopropylamide (LDA), Potassium tert-butoxide (KOtBu)Powerful; steric bulk can sometimes disfavor α-proton abstraction.High Risk. Can be too reactive, leading to undesired side reactions or rapid epimerization if the desired reaction is slow.Reactions requiring a very strong, non-nucleophilic base where the desired deprotonation is much faster than epimerization.
Weak, Hindered (Organic) Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA, Hünig's base)Generally safer for stereocenters. Steric bulk makes them poor nucleophiles and slower to cause epimerization.May not be strong enough for the desired reaction, leading to slow or incomplete conversion.Protecting group manipulations, salt formation, or reactions where only a mild base is needed to scavenge acid.
Weak, Inorganic Sodium bicarbonate (NaHCO₃), Cesium carbonate (Cs₂CO₃)Mild and often easy to remove. Cs₂CO₃ can sometimes offer unique reactivity.Moderate to High Risk. While weaker, they are heterogeneous and can have high surface basicity, leading to localized areas of high base concentration and racemization.Specific transformations where these have been proven effective; often used in biphasic systems.

Troubleshooting Workflow: Optimizing Base Selection

G Start Racemization Observed in Base-Mediated Step Q1 Is the current base strong and non-hindered? (e.g., K₂CO₃, NaOH) Start->Q1 A1_Yes Switch to a weaker or more sterically hindered base. (e.g., DIPEA, TEA) Q1->A1_Yes Yes A1_No Base is already weak/hindered Q1->A1_No No End Re-analyze ee by Chiral HPLC A1_Yes->End Q2 Is the reaction sluggish, requiring long reaction times? A1_No->Q2 A2_Yes Consider a stronger, but highly hindered base at lower temp. (e.g., LDA at -78°C) Q2->A2_Yes Yes A2_No Investigate other factors Q2->A2_No No A2_Yes->End

Caption: Decision tree for base optimization.

Q4: Beyond the base, what other reaction conditions should I investigate to prevent racemization?

A4: Temperature, solvent, and reaction time are also critical parameters that must be optimized. They are often interconnected with the choice of base.

1. Temperature: The rate of epimerization, like most chemical reactions, is highly temperature-dependent. According to the Arrhenius equation, a lower temperature will decrease the rate of all reactions, but it often disproportionately slows the undesired epimerization pathway more than the desired reaction.

  • Actionable Advice: Perform your base-mediated step at the lowest temperature that allows for a reasonable rate of conversion. Start at 0°C or even -78°C (dry ice/acetone bath) and slowly allow the reaction to warm only if necessary. This approach favors kinetic control over thermodynamic control, often preserving stereochemistry.

2. Solvent: The solvent plays a crucial role in stabilizing the charged enolate intermediate.

  • Polar Aprotic Solvents (e.g., THF, Dioxane): These are generally good choices. They can solvate the cation associated with the enolate but do not have acidic protons that can participate in the proton exchange that leads to racemization.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These should be avoided during base-mediated steps. Their acidic protons provide a ready source for the reprotonation of the enolate, creating a "proton shuttle" that actively facilitates racemization.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Can be effective, especially with hindered bases, as they do little to stabilize the charged enolate, potentially slowing the rate of its formation.

3. Reaction Time: Longer exposure to basic conditions directly correlates with a greater opportunity for epimerization. It is essential to monitor the reaction closely and quench it as soon as the starting material has been consumed.

  • Actionable Advice: Monitor the reaction progress frequently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Do not let the reaction run overnight "just to be sure." Once complete, proceed immediately with an acidic workup to neutralize the base and quench the enolate.

Experimental Protocol: Trial Reaction to Minimize Racemization

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve your substrate in anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of a sterically hindered base (e.g., DIPEA or pre-formed LDA) dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at -78°C for the prescribed time, monitoring by TLC every 30 minutes.

  • Quenching: Once the reaction is complete, quench it by adding a pre-cooled (0°C) saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic quench will neutralize the base and protonate the enolate, terminating the epimerization process.

  • Workup & Analysis: Proceed with standard extraction and purification, and immediately analyze the product's enantiomeric excess by your established chiral HPLC method.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition. Springer. [Link]

  • Reich, H. J. (n.d.). Acidity of C-H Bonds. University of Wisconsin-Madison Chemistry. Retrieved from [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Laue, T., & Plagens, A. (2005). Named Organic Reactions, 2nd Edition. Wiley. [Link]

Technical Support Center: Boc Deprotection of Hexahydropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the removal of the tert-butoxycarbonyl (Boc) protecting group from hexahydropyridazine nitrogens. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the knowledge to navigate the nuances of this common yet sometimes challenging transformation.

Introduction

The Boc group is a cornerstone of amine protection in organic synthesis due to its stability under a wide range of conditions and its relatively mild removal.[1][2] However, the unique electronic and steric environment of the nitrogen atoms within a hexahydropyridazine ring can present specific challenges during deprotection. This guide will address these issues head-on, offering practical solutions grounded in chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the Boc deprotection of hexahydropyridazines.

Issue 1: Incomplete or Sluggish Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The reaction stalls, with no further conversion observed.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The lone pairs on the two nitrogen atoms in the hexahydropyridazine ring can be protonated, potentially requiring a higher concentration of acid to achieve effective deprotection.

    • Solution: If using trifluoroacetic acid (TFA) in dichloromethane (DCM), consider increasing the TFA concentration from the typical 20-25% up to 50%.[3] For particularly stubborn substrates, switching to a stronger acid system like 4M HCl in dioxane can be effective.[4][5][6]

  • Steric Hindrance: The conformation of the hexahydropyridazine ring or the presence of bulky substituents may hinder the approach of the acid to the carbamate.

    • Solution: Increasing the reaction temperature (e.g., to 40 °C) can sometimes overcome steric barriers. However, monitor for potential side reactions. Alternatively, a less sterically demanding Lewis acid, such as zinc bromide, might be a suitable alternative to protic acids.[7][8]

  • Reaction Temperature: Low ambient temperatures can significantly slow down the reaction rate.

    • Solution: Ensure the reaction is performed at room temperature unless the substrate is known to be thermally sensitive.[3]

Issue 2: Formation of Side Products

Symptoms:

  • Multiple unexpected spots on TLC or peaks in LC-MS.

  • Difficulty in purifying the desired product.

Potential Causes & Solutions:

  • Alkylation by tert-Butyl Cation: The acid-catalyzed deprotection generates a reactive tert-butyl cation.[2][9] This cation can alkylate nucleophilic sites on your molecule, especially if it contains electron-rich aromatic rings or other sensitive functional groups.[3][9]

    • Solution: Add a scavenger, such as triethylsilane or thioanisole, to the reaction mixture to trap the tert-butyl cation.[10]

  • Ring Opening or Rearrangement: While generally stable, the hexahydropyridazine ring might be susceptible to cleavage under harsh acidic conditions, especially if strained or containing activating substituents.

    • Solution: Use the mildest effective acidic conditions. Consider switching from neat TFA to a solution of HCl in an etheral solvent like dioxane or diethyl ether.[4] Lewis acid-mediated deprotection can also be a milder alternative.[11]

  • Trifluoroacetylation: When using TFA, the newly liberated amine can sometimes be acylated by the trifluoroacetate anion, especially during work-up if residual TFA is not properly removed.[12]

    • Solution: After removing the bulk of the TFA in vacuo, co-evaporate with a non-polar solvent like toluene to azeotropically remove residual acid.[2] Alternatively, using HCl-based methods will yield the hydrochloride salt, avoiding this issue.[12]

Issue 3: Difficult Work-up and Isolation

Symptoms:

  • The product remains as an oil or sticky solid after evaporation of the solvent.

  • Difficulty in separating the product from residual acid or salts.

Potential Causes & Solutions:

  • Hygroscopic Nature of Amine Salts: The resulting amine salt (trifluoroacetate or hydrochloride) can be hygroscopic, leading to an oily appearance.

    • Solution: For TFA salts that are difficult to handle, consider converting them to the hydrochloride salt by dissolving the crude product in a minimal amount of methanol and adding a solution of HCl in diethyl ether. The often more crystalline HCl salt may then precipitate.[4]

  • Solubility Issues: The deprotected product may have significantly different solubility properties compared to the Boc-protected starting material, making extraction challenging.

    • Solution: If the product is a salt, avoid a basic aqueous work-up if the free amine is water-soluble. Instead, evaporate the reaction mixture to dryness.[13] If a basic work-up is necessary and your product has some organic solubility, use a saturated solution of sodium bicarbonate (NaHCO₃) and extract with a suitable organic solvent.[13] For highly polar products, using a solid-phase extraction (SPE) cartridge or a scavenger resin like Amberlyst A21 can be an effective purification strategy.[13]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for acid-catalyzed Boc deprotection?

A1: The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and spontaneously decarboxylates (releases CO₂) to yield the free amine, which is then protonated by the acid to form the corresponding salt.[8][14]

Q2: Which is better for deprotecting hexahydropyridazines: TFA or HCl?

A2: The choice depends on several factors. TFA is a strong acid and is often used neat or in high concentrations in DCM, leading to fast reaction times.[5][15] However, the resulting TFA salts can sometimes be oily and difficult to crystallize.[4] HCl, typically used as a 4M solution in dioxane or other organic solvents, often yields a crystalline hydrochloride salt, which can simplify purification.[5][14] For substrates with other acid-sensitive groups, HCl in an organic solvent may offer better selectivity.[5]

Q3: Can I remove the Boc group under non-acidic conditions?

A3: Yes, thermal deprotection is a viable "green" alternative. This involves heating the Boc-protected compound, often in a high-boiling solvent like water or trifluoroethanol.[16][17] This method avoids the use of strong acids and can be advantageous for acid-sensitive substrates. However, it requires high temperatures (often >100°C), which may not be suitable for all molecules.[17] Continuous flow reactors can be particularly effective for thermal deprotections, allowing for precise temperature control and short residence times.[18]

Q4: My molecule has two Boc groups on different nitrogens. Can I selectively remove one?

A4: Selective deprotection can be challenging but is sometimes possible based on the electronic environment of the two nitrogens. For instance, an aryl N-Boc group is generally more labile than an alkyl N-Boc group under thermal conditions.[18] By carefully controlling the temperature and reaction time, selective removal may be achieved.[18] Under acidic conditions, selectivity can be more difficult to control.

Q5: How do I monitor the progress of the deprotection reaction?

A5: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, the deprotected amine salt will typically have a much lower Rf value (be more polar) than the Boc-protected starting material. Staining with ninhydrin can be useful as it will give a positive result (a colored spot) for the primary or secondary amine product but not for the Boc-protected starting material. LC-MS is a powerful tool to confirm the disappearance of the starting material and the appearance of the product with the expected mass.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM
  • Dissolve the N-Boc-hexahydropyridazine (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v of the total solution). For example, to a solution of the substrate in 8 mL of DCM, add 2 mL of TFA.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[15]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To remove residual TFA, add toluene to the crude residue and evaporate under reduced pressure. Repeat this step two more times.[2]

  • The resulting TFA salt can be used directly in the next step or purified further if necessary.

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Suspend or dissolve the N-Boc-hexahydropyridazine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature. The reaction is often complete within 1-2 hours.[14] Monitor by TLC or LC-MS.

  • Upon completion, evaporate the solvent under reduced pressure to isolate the hydrochloride salt of the deprotected amine.[14]

  • The product can often be purified by precipitation or crystallization from a suitable solvent system (e.g., diethyl ether).[4]

Protocol 3: Thermal Boc Deprotection
  • Dissolve the N-Boc-hexahydropyridazine in a suitable high-boiling solvent such as water, 2,2,2-trifluoroethanol (TFE), or hexafluoroisopropanol (HFIP).[14][16]

  • Heat the reaction mixture to reflux (for water or TFE) or to a specified high temperature (e.g., 150 °C) in a sealed vessel or a continuous flow reactor.[17][18]

  • Monitor the reaction for completion. Reaction times can vary from minutes in a flow reactor to several hours in a batch process.[14][18]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The resulting free amine can then be purified by standard methods such as column chromatography or crystallization.

Data Summary

Deprotection MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard Acidic 20-50% TFA in DCMRoom temp, 1-4 h[5][15]Fast, reliable, common reagentsHarsh acidity, potential for side reactions, TFA salts can be oily[4][9]
Alternative Acidic 4M HCl in DioxaneRoom temp, 1-2 h[14]Often forms crystalline HCl salts, can be milderDioxane is a regulated solvent, HCl gas can be corrosive[19]
Lewis Acid ZnBr₂ in DCMRoom temp, overnight[7]Milder, can be selective for secondary N-Boc groups[8]Stoichiometric amounts of Lewis acid often required[11]
Thermal High-boiling solvent (e.g., water, TFE)Reflux or >150 °C[14][17]"Green" method, no acid catalystHigh temperatures may not be suitable for all substrates[17]

Visual Guides

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism Boc-N R₂N-Boc Protonated_Boc R₂N-Boc(H⁺) Boc-N->Protonated_Boc H_plus H⁺ H_plus->Protonated_Boc Protonated_Boc2 R₂N-Boc(H⁺) Carbamic_Acid R₂N-COOH Carbamic_Acid2 R₂N-COOH tBu_cation (CH₃)₃C⁺ Protonated_Boc2->Carbamic_Acid Protonated_Boc2->tBu_cation Free_Amine R₂NH CO2 CO₂ Carbamic_Acid2->Free_Amine Carbamic_Acid2->CO2 Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Acid Increase Acid Concentration? (e.g., 25% to 50% TFA) Start->Check_Acid Increase_Temp Increase Temperature? (e.g., RT to 40°C) Check_Acid->Increase_Temp No Success Reaction Complete Check_Acid->Success Yes Change_Reagent Change Reagent? (e.g., TFA to 4M HCl/Dioxane) Increase_Temp->Change_Reagent No Increase_Temp->Success Yes Change_Reagent->Success Yes Failure Still Incomplete Consider Alternative Strategy (e.g., Thermal, Lewis Acid) Change_Reagent->Failure No

Caption: Decision tree for addressing incomplete reactions.

References

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Ben-Ammar, O., Aouf, C., Le-Masurier, P., & Debache, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Thermal Methods. Retrieved from [Link]

  • Reddit. (2023). Boc De-protection : r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]

  • Britton, J., Raston, C. L., & Weiss, G. A. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Lewis Acids. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • ScienceDirect. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. Retrieved from [Link]

Sources

Technical Support Center: Managing Hexahydropyridazine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the hygroscopic nature of hexahydropyridazine salts. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges related to moisture sensitivity in their experimental work. The unique physicochemical properties of the pyridazine ring, specifically its weak basicity, high dipole moment, and robust hydrogen-bonding capacity, can make its salt forms particularly susceptible to water uptake.[1]

This guide provides a structured, question-and-answer approach to troubleshoot common issues, understand advanced characterization techniques, and implement effective mitigation strategies.

Part 1: FAQs - Immediate Troubleshooting & Handling

This section addresses the most common and immediate questions that arise when working with hygroscopic materials.

Q1: My new batch of hexahydropyridazine salt looks clumpy and sticky right out of the bottle. What happened?

A: This is a classic sign of moisture absorption. Hygroscopic substances readily attract and absorb water vapor from the atmosphere.[2][3] This can happen very quickly, especially if the material was packaged in a high-humidity environment or if the container was not sealed properly. The physical changes you're observing—clumping, caking, or even becoming oily—are due to the adsorption of water onto the particle surfaces, which can lead to the formation of liquid bridges between particles or even partial dissolution.[4]

Q2: Can I still use a sample that has absorbed moisture?

A: Extreme caution is advised. The primary concerns are:

  • Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to significant errors in concentration for subsequent reactions or formulations.

  • Chemical Degradation: The presence of water can initiate hydrolysis or other degradation pathways, compromising the integrity of your active pharmaceutical ingredient (API).[5][6][7]

  • Altered Physical Properties: Moisture uptake can induce changes in crystal form (e.g., converting an anhydrate to a hydrate) or trigger a transition from a crystalline to an amorphous state, which can drastically affect solubility, stability, and bioavailability.[6]

Before proceeding, you must assess the extent of the issue. A simple "loss on drying" (LOD) experiment can give a preliminary idea of water content, but for accurate quantification, Karl Fischer titration is the gold standard.[8][9]

Q3: What is the correct way to handle and weigh a hygroscopic hexahydropyridazine salt?

A: The key is to minimize exposure to ambient atmosphere.[2]

  • Controlled Environment: Whenever possible, handle the material inside a glove box with a controlled low-humidity atmosphere or a glove bag flushed with an inert gas like nitrogen or argon.

  • Speed and Efficiency: If a controlled environment isn't available, work quickly. Have all your tools and vials ready. Open the main container for the shortest time possible and reseal it tightly immediately.[2]

  • Weighing by Difference: Instead of weighing directly onto a weigh boat, weigh a sealed vial containing the sample, quickly transfer the approximate amount needed to your reaction vessel, and then re-weigh the sealed vial. The difference in weight is the amount of sample transferred.

  • Pre-filled Vials: For screening reactions, consider using pre-filled reaction vials that are prepared in a controlled environment, allowing you to simply inject your solvent through a septum.[10]

Q4: What are the best practices for storing these salts in the lab?

A: Proper storage is your first line of defense.

  • Airtight Containers: Always store hygroscopic salts in tightly sealed, airtight containers.[2] The original manufacturer's packaging is often suitable if sealed correctly.

  • Desiccators: Place the sealed container inside a desiccator containing a fresh, active desiccant like silica gel, indicating Drierite®, or molecular sieves.[3][11] Ensure the desiccant is periodically refreshed or regenerated as it becomes saturated.

  • Temperature Control: Store in a cool, dry place.[2] Avoid storing near heat sources or in direct sunlight, as temperature fluctuations can affect humidity inside the container.

  • Inert Gas Blanket: For highly sensitive materials, after use, flush the headspace of the container with an inert gas like nitrogen or argon before sealing.

Below is a decision tree to guide your immediate actions when encountering a potentially compromised sample.

G start Observe Hexahydropyridazine Salt Sample is_clumpy Is the sample clumpy, oily, or discolored? start->is_clumpy is_free_flowing Sample appears physically unchanged. Proceed with caution. is_clumpy->is_free_flowing No quantify_water Yes. Moisture uptake is likely. Quantify water content. is_clumpy->quantify_water Yes kf_titration Perform Karl Fischer (KF) Titration for accurate water %. quantify_water->kf_titration water_content Is water content above acceptable limit? kf_titration->water_content discard High Risk. Discard sample and obtain new batch. Review storage protocols. water_content->discard Yes dry_sample Low Risk. Consider drying the sample under vacuum. water_content->dry_sample No re_evaluate Re-evaluate purity & identity (NMR, HPLC, etc.) after drying. dry_sample->re_evaluate use_cautiously If pure, use immediately. Implement stringent handling procedures. re_evaluate->use_cautiously

Caption: Troubleshooting workflow for a potentially hygroscopic sample.
Part 2: Advanced Characterization of Hygroscopicity

Visual inspection is not enough. To make informed decisions in drug development, you must quantitatively characterize the interaction of your hexahydropyridazine salt with water.

Q5: How can I precisely measure the amount of water in my sample?

A: Karl Fischer (KF) titration is the definitive method for the selective and accurate determination of water content.[12] The technique is based on a stoichiometric reaction between iodine and water. It is far more accurate than non-specific methods like Loss on Drying (LOD), which also measures volatile solvents. There are two main types of KF titration:

FeatureVolumetric KF TitrationCoulometric KF Titration
Principle Iodine is added mechanically via a burette to the sample dissolved in a KF solvent.Iodine is generated electrochemically in-situ from an iodide-containing reagent.[12]
Best For Higher water content (typically 0.1% to 100%).Trace amounts of water (ppm levels up to ~1%).[12]
Sample Intro Direct injection of liquid or dissolution of solid in the titration vessel.Direct injection of liquid. Solids often require an external oven to evaporate water.
Speed Generally faster for high water content samples.Can be slower, but highly automated and precise for low levels.

See the "Experimental Protocols" section for a detailed KF titration methodology.

Q6: My salt seems stable at first but then rapidly absorbs water. How can I study this behavior across different humidity levels?

A: This is precisely the question that Dynamic Vapor Sorption (DVS) analysis answers. DVS is a gravimetric technique that measures how the mass of a sample changes in response to controlled changes in relative humidity (%RH) at a constant temperature.[13][14]

The resulting data is plotted as a sorption-desorption isotherm, which graphs the change in mass (%) versus the %RH. This plot provides invaluable insights into:

  • Degree of Hygroscopicity: How much water the material absorbs at a given humidity.

  • Critical Humidity Points: The %RH at which significant water uptake begins.

  • Physical Stability: Hysteresis (a difference between the sorption and desorption curves) can indicate irreversible physical changes like hydrate formation or amorphous-to-crystalline transitions.[13]

  • Amorphous Content: Amorphous materials tend to absorb more moisture than their crystalline counterparts, and DVS can be used to quantify low levels of amorphous content.[15]

Q7: What does a typical DVS experimental workflow look like for assessing a new salt?

A: A comprehensive assessment involves a systematic approach to understand the material's hygroscopic profile and its potential for instability.

DVS_Workflow cluster_prep Sample Preparation cluster_exp DVS Experiment cluster_analysis Data Analysis prep 1. Prepare ~10-20 mg of Hexahydropyridazine Salt load 2. Load onto DVS microbalance prep->load dry 3. Dry sample in-situ (e.g., 0% RH with N2 flow) ramp_up 4. Sorption Phase: Stepwise increase in RH (e.g., 0% to 90% in 10% steps) dry->ramp_up ramp_down 5. Desorption Phase: Stepwise decrease in RH (e.g., 90% to 0% in 10% steps) ramp_up->ramp_down plot 6. Plot Mass Change (%) vs. %RH to generate isotherm classify 7. Classify Hygroscopicity (e.g., Ph. Eur. standards) plot->classify analyze 8. Analyze for hysteresis, deliquescence, or phase changes classify->analyze

Caption: General experimental workflow for DVS analysis.
Part 3: Formulation & Mitigation Strategies

Once you have characterized the hygroscopic nature of your salt, you can develop strategies to manage it, enhancing the stability and manufacturability of the final drug product.

Q8: Can I change the solid form of my API to make it less hygroscopic?

A: Yes, this is a key strategy in pharmaceutical development known as crystal engineering.[5] If your current salt form is problematic, you can explore:

  • Alternative Salt Forms: Forming a salt with a different counter-ion may alter the crystal lattice and reduce its affinity for water.

  • Co-crystallization: A co-crystal is a multi-component crystal where the API and a benign co-former are held together by non-ionic interactions (like hydrogen bonds). A well-designed co-crystal can "hide" the hygroscopic sites of the API molecule within the crystal structure, significantly improving its stability.[5][16] For example, a study on Berberine chloride showed that a co-crystal with citric acid prevented hydrogen bonding with water molecules, thereby reducing hygroscopicity.[16]

Q9: What formulation techniques can protect a hygroscopic API in a tablet or capsule?

A: The goal is to create a barrier between the sensitive API and the environment.[5]

  • Film Coating: Applying a polymer film coat to tablets is a very common and effective method.[5] Coatings with low water vapor permeability, such as those based on polyvinyl alcohol or specific acrylic polymers (e.g., Eudragit®), can act as an excellent moisture barrier.[5]

  • Encapsulation: Microencapsulation by techniques like spray drying can envelop the API particles in a protective polymer shell, reducing their effective hygroscopicity.[5]

  • Hydrophobic Excipients: During granulation or blending, incorporating hydrophobic excipients like magnesium stearate or silicon dioxide can help to repel moisture away from the API.[5]

Q10: Beyond formulation, what are the critical process and packaging considerations?

A: Managing hygroscopicity is a supply-chain-wide effort.[17]

  • Controlled Manufacturing Environment: All processing steps (milling, blending, compression) should ideally be performed in areas with controlled low relative humidity and temperature.[7]

  • Packaging: Final product packaging is crucial for long-term stability. High-barrier packaging such as aluminum/aluminum (Alu-Alu) blisters or glass bottles with tight seals and included desiccants are essential for protecting hygroscopic products.[18][19] Plastic bottles have a higher potential for moisture ingress compared to foil or glass.[18]

Part 4: Detailed Experimental Protocols

Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration

This protocol provides a general procedure. It must be validated for your specific hexahydropyridazine salt.

  • Apparatus Setup:

    • Set up the automatic volumetric Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure the titration vessel is clean and dry. Fill the burette with a standardized KF titrant (e.g., Composite 5).

    • Add an appropriate volume of a suitable anhydrous solvent (e.g., KF-grade methanol or a specialized solvent for ketones/aldehydes if applicable) to the titration vessel.

  • Solvent Conditioning:

    • Start the titrator's "pre-titration" or "conditioning" mode. The instrument will titrate any residual water in the solvent until a stable, anhydrous endpoint is reached and maintained.

  • Sample Preparation & Introduction:

    • In a controlled environment (glove box or by working quickly), accurately weigh approximately 50-100 mg of the hexahydropyridazine salt into a gas-tight syringe or a clean, dry vial. Record the exact weight.

    • Quickly unseal the titration vessel port, introduce the sample, and immediately reseal the port to prevent atmospheric moisture ingress.

  • Titration:

    • Start the titration sequence on the instrument. The sample will dissolve (or suspend) and the titrator will dispense the KF titrant until all water from the sample has been consumed. The endpoint is typically detected potentiometrically with a double platinum electrode.[12]

  • Calculation:

    • The instrument's software will automatically calculate the water content based on the volume of titrant used, the known titer (mg H₂O / mL titrant), and the sample weight. The result is typically expressed as a weight percentage (w/w %).

  • Verification:

    • Periodically verify the titrant's concentration using a certified water standard or a stable hydrate like sodium tartrate dihydrate.[12][20]

Protocol 2: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

This protocol describes a typical screening experiment.

  • Instrument & Sample Preparation:

    • Turn on the DVS instrument and allow the balance and temperature to stabilize (typically at 25 °C).

    • Accurately weigh 10-20 mg of the hexahydropyridazine salt into a clean, dry DVS sample pan.

    • Load the sample pan onto the DVS microbalance.

  • Experimental Method Setup:

    • Program the DVS software with the following humidity profile:

      • Drying Stage: Hold at 0% RH until the sample mass is stable (e.g., dm/dt < 0.002 %/min for 10 minutes). This establishes the initial dry mass.

      • Sorption Stage: Increase RH from 0% to 90% in 10% increments. At each step, hold the RH until mass equilibrium is reached (using the same dm/dt criteria).

      • Desorption Stage: Decrease RH from 90% back to 0% in 10% increments, again waiting for equilibrium at each step.

      • (Optional) Second Sorption: A second ramp up to a high humidity (e.g., 75%) can be included to check for any irreversible changes from the first cycle.

  • Data Analysis:

    • The software will plot the percentage change in mass versus the target %RH.

    • Analyze the Isotherm:

      • Determine the total mass gained at the highest RH (e.g., 90% RH).

      • Classify the material's hygroscopicity based on a standard scale (e.g., European Pharmacopoeia).

      • Examine the plot for hysteresis (the desorption curve does not overlay the sorption curve), which can indicate physical changes.

      • Note any sharp, sudden increases in mass, which may indicate a deliquescence point where the sample begins to dissolve in the absorbed water.

References
  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis.
  • Surface Measurement Systems. (2024). Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. AZoM.
  • Le, T. P., et al. (2015). Dynamic vapour sorption of freeze-dried pharmaceuticals. European Pharmaceutical Review.
  • Particle Characterisation Laboratories. (2024). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development.
  • ProUmid. (n.d.). Dynamic Vapor Sorption (DVS) Analysis.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
  • Goh, C. F., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development.
  • Pharma.Tips. (2025). Overcoming Challenges with Moisture-Sensitive APIs in Tablets.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • Labinsights. (2023).
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • HepatoChem. (n.d.). How do you handle hygroscopic salts?.
  • Vesta® Nutra. (2019).
  • American Pharmaceutical Review. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
  • Sigma-Aldrich. (n.d.).
  • Chande, M. S., et al. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ResearchGate. (2023).
  • Upperton Pharma Solutions. (n.d.). Hard to Handle API Challenges.
  • Japanese Pharmacopoeia. (n.d.).
  • Honeywell. (2016).
  • ResearchGate. (2021). How make granules and tablets of very hygroscopic drugs?.
  • GFS Chemicals. (n.d.). MOISTURE - MEASUREMENT: Karl Fischer Titrimetry.
  • BYJU'S. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Dumitrascu, F., et al. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules.
  • Advanced Damp. (n.d.). Understanding Hygroscopic Salts and Their Effects.
  • Reddit. (2017). Drying and Storing Hygroscopic Salts.
  • Atmospheric Chemistry and Physics. (2022).
  • Nature Communications. (2017). Revising the hygroscopicity of inorganic sea salt particles.
  • Pharmaceutics. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • PubMed. (2014).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Chiral Purity of (S)-Methyl Hexahydropyridazine-3-carboxylate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail; it is a critical quality attribute that dictates biological activity, safety, and efficacy.[1] Chiral molecules, which are non-superimposable mirror images of each other called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][2] The human body, being a chiral environment, interacts with each enantiomer differently.[2] Consequently, regulatory bodies like the U.S. FDA have stringent guidelines that favor the development of single-enantiomer drugs, making the verification of chiral purity an indispensable step in both research and manufacturing.[3][2][4]

(S)-methyl hexahydropyridazine-3-carboxylate is a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its structural integrity, specifically its enantiomeric purity, is paramount. An impurity in the form of the (R)-enantiomer can lead to unforeseen side effects, reduced therapeutic efficacy, or complications in downstream synthetic steps. This guide provides a comprehensive framework for researchers to independently verify and compare the chiral purity of this compound obtained from various commercial suppliers, ensuring the quality and reliability of their starting materials.

Framework for Comparative Analysis

Before initiating a new research campaign or scaling up a synthetic route, it is prudent to qualify the raw materials. The enantiomeric excess (% ee) is the critical parameter for chiral purity. A systematic evaluation of this parameter across different suppliers provides a quantitative basis for procurement decisions. The following table illustrates how data from such a comparison could be structured.

Table 1: Hypothetical Chiral Purity Comparison of this compound

SupplierLot NumberStated PurityExperimental % ee (S-enantiomer)Peak Area (S)Peak Area (R)Notes
Supplier AlphaA1023>97%99.6%24905Meets expected purity. Sharp peaks.
Supplier BetaB4588>97%98.2%223521Minor (R)-enantiomer peak detected.
Supplier GammaG9102>97%99.1%235011Good purity, slight tailing on S-peak.

Experimental Protocol: Chiral Purity Determination by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its high accuracy, sensitivity, and reliability.[5][6][7] The underlying principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.[6]

Senior Scientist's Insight: Why Chiral HPLC?

While other methods like polarimetry and NMR with chiral shift reagents exist, they often lack the sensitivity and resolving power of chiral HPLC for accurately quantifying minor enantiomeric impurities.[8] HPLC provides a direct visualization and quantification of both enantiomers, making the calculation of enantiomeric excess (% ee) straightforward and defensible.[6][9] The choice of a polysaccharide-based CSP is a robust starting point, as these phases are known to resolve a wide variety of chiral compounds, including cyclic amines and esters.[10][11]

Materials and Instrumentation
  • Analyte: this compound samples from different suppliers.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral column such as a Chiralcel® OD-H or Chiralpak® AD-H is recommended as a starting point.

  • Mobile Phase: HPLC-grade n-Hexane and 2-Propanol (Isopropanol, IPA).

  • Additive (for basic compounds): Diethylamine (DEA).

  • Sample Diluent: A mixture of n-Hexane and IPA (e.g., 90:10 v/v).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 90:10 (v/v) ratio.

    • Add 0.1% (v/v) of Diethylamine (DEA) to the mobile phase.

    • Causality Check: DEA is a basic modifier used to improve the peak shape and prevent tailing of basic analytes like amines by masking residual acidic silanol groups on the stationary phase.[10]

    • Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration to prevent bubble formation in the pump and detector.

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a stock solution of a reference sample of this compound at a concentration of approximately 1 mg/mL in the sample diluent.

    • Working Sample Solutions: For each supplier, accurately weigh and dissolve the compound in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.

  • Chromatographic Conditions (Starting Point):

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 90:10 (v/v) n-Hexane / 2-Propanol with 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, a low wavelength is necessary).

    • Injection Volume: 10 µL

    • Trustworthiness Note: These are initial conditions. Method development and optimization may be required. The goal is to achieve a baseline separation (Resolution > 1.5) between the (S) and potential (R) enantiomer peaks.[12] If separation is not achieved, systematically vary the percentage of 2-Propanol (e.g., from 5% to 20%).

  • Data Analysis and Calculation:

    • Run a blank (injection of diluent) first, followed by the samples from each supplier.

    • Identify the peaks corresponding to the (S)-enantiomer (major peak) and the (R)-enantiomer (minor peak, if present).

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula:[6] % ee = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100

Workflow and Data Interpretation Visualization

A robust experimental workflow is critical for generating reproducible and reliable data. The following diagram outlines the logical flow from sample acquisition to the final comparative analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing cluster_report Phase 4: Comparison A Receive Samples (Supplier A, B, C) C Prepare Sample Solutions (0.5 mg/mL) A->C B Prepare Mobile Phase (Hexane/IPA/DEA) D Equilibrate HPLC System with Chiral Column B->D C->D E Inject Samples & Acquire Chromatograms D->E F Integrate Peak Areas (S and R Enantiomers) E->F G Calculate % Enantiomeric Excess (% ee) F->G H Tabulate Results for All Suppliers G->H I Select Supplier Based on Purity & Cost-Benefit Analysis H->I

Caption: Workflow for chiral purity verification and supplier comparison.

Conclusion

Verifying the chiral purity of key starting materials like this compound is not merely a quality control exercise; it is a fundamental component of rigorous scientific research and drug development. By implementing a systematic analytical approach, such as the chiral HPLC method detailed here, researchers can make informed decisions, mitigate risks associated with stereochemical impurities, and ensure the integrity and reproducibility of their work. This guide provides the necessary framework to establish a self-validating protocol, empowering laboratories to independently qualify their critical reagents and select the most reliable suppliers.

References

  • Sánchez, F. G., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 738-743. Available at: [Link]

  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. Available at: [Link]

  • Monti, M., & Agamennone, M. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(23), 8234. Available at: [Link]

  • Veranova. (n.d.). The importance of chirality in API development. Veranova. Available at: [Link]

  • Arciniega, A. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. LinkedIn. Available at: [Link]

  • Pharmaffiliates. (2024). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. Available at: [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. University of Bath. Available at: [Link]

  • ResearchGate. (2012). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. Available at: [https://www.researchgate.net/publication/229433405_Determination_of_enantiomeric_excess_by_chiral_liquid_chromatography_without_enantiomerically_pure_starting_standards]([Link]_ chromatography_without_enantiomerically_pure_starting_standards)

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. OpenOChem Learn. Available at: [Link]

  • Dong, M. W. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 17(4). Available at: [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-205. Available at: [Link]

  • Islam, M. R., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 1-10. Available at: [Link]

  • Google Patents. (2004). EP1468993A1 - Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives. Google Patents.

Sources

A Comparative Guide to the Structural Validation of (S)-methyl hexahydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. For chiral molecules such as (S)-methyl hexahydropyridazine-3-carboxylate, a scaffold of interest in medicinal chemistry, confirming the absolute configuration is paramount.[1][] Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles.[1][3] This guide provides an in-depth comparison of the preeminent method for absolute structure determination—Single-Crystal X-ray Diffraction (SC-XRD)—with powerful solution-state spectroscopic techniques.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is universally regarded as the "gold standard" for determining the absolute configuration of chiral molecules.[1] Its power lies in providing a direct, high-resolution, three-dimensional map of electron density within a crystal lattice.[4][5] This allows for the precise measurement of bond lengths, bond angles, and the spatial arrangement of every atom, offering an unequivocal structural assignment.[4][6][7]

The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding precision and patience.

Experimental Protocol: SC-XRD Workflow
  • Crystal Growth (The Bottleneck): The most challenging step is often growing a single crystal of sufficient quality—typically >0.1 mm, well-formed, and free of defects.[4][5][8] Success is contingent on factors like purity, solvent choice, and time.[9]

    • Technique: Slow evaporation of a saturated solution is a common starting point.[9] A solution of this compound is prepared in a suitable solvent (e.g., methanol/ether) and left undisturbed in a vibration-free environment, allowing the solvent to evaporate slowly over days or weeks.[9] Advanced methods like vapor diffusion or thermal control can also be employed.[10][11]

    • Causality: Slow solvent evaporation allows molecules to organize methodically into a periodic crystal lattice, minimizing imperfections. Rapid precipitation leads to smaller, often polycrystalline, material unsuitable for single-crystal analysis.

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.[4]

    • The crystal is placed within a focused beam of monochromatic X-rays, often from a synchrotron source for higher intensity.[6][12]

    • As the crystal is rotated, a series of diffraction patterns, composed of thousands of reflections, are collected by an area detector.[4][5][8] Each compound produces a unique diffraction pattern.[8]

  • Structure Solution and Refinement:

    • The collected diffraction data (intensities and positions of spots) are computationally processed.[4]

    • Initial phases are determined, often using direct methods, to generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined computationally to achieve the best fit with the experimental data. The final step involves determining the absolute configuration, often by analyzing anomalous scattering effects, which requires high-quality data.[13][14]

Data Presentation: Representative Crystallographic Data

While specific data for the title compound is not publicly available, a typical output for a similar small organic molecule would resemble the following table.

ParameterRepresentative ValueSignificance
Chemical FormulaC₆H₁₂N₂O₂Confirms elemental composition.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁A chiral space group, confirming the enantiopure nature of the crystal.[15]
Unit Cell Dimensionsa, b, c (Å); β (°)Defines the size and shape of the repeating lattice unit.
Bond Length (C3-C4)~1.53 ÅProvides precise interatomic distances.
Bond Angle (N1-N2-C3)~110°Defines the geometry around specific atoms.
Flack Parameter~0.0(1)A critical value for absolute configuration; a value near zero confirms the assigned stereochemistry.
R-factor< 5%Indicates the goodness-of-fit between the model and experimental data.
Workflow Visualization

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Compound Pure Compound Crystallization Crystal Growth (Slow Evaporation) Compound->Crystallization Dissolve in suitable solvent Mounting Mount Single Crystal Crystallization->Mounting Select high-quality crystal Diffraction X-ray Diffraction Mounting->Diffraction Expose to X-ray beam Processing Process Diffraction Data Diffraction->Processing Collect reflection intensities & angles Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Absolute Configuration (Flack Parameter) Refinement->Validation FinalStructure Validated (S)-Structure Validation->FinalStructure Final 3D Structure

Figure 1. Step-by-step workflow for Single-Crystal X-ray Diffraction.

Part 2: Orthogonal Validation Methods: A Comparative Analysis

While SC-XRD is definitive, it is not always feasible. The inability to grow suitable crystals is a common roadblock.[1][16] Furthermore, crystal structures represent the solid state, which may not fully reflect the molecule's conformation in solution. Therefore, orthogonal, solution-based techniques are crucial for a comprehensive validation.[17]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule in solution.[18][19][20] It has emerged as a powerful and reliable alternative to SC-XRD for determining absolute configuration.[1][21]

  • Principle: Enantiomers produce VCD spectra that are mirror images (equal in magnitude, opposite in sign).[22] By comparing the experimental VCD spectrum to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for one enantiomer, the absolute configuration can be unambiguously assigned.[1][17][22]

  • Expertise & Causality: The strength of VCD lies in its sensitivity to the entire 3D structure of the molecule in its solution-state conformation. The experimental spectrum is a unique fingerprint of the molecule's chirality. The correlation with a computationally predicted spectrum provides a high-confidence assignment without the need for crystallization.[17]

  • Sample Preparation: Dissolve a few milligrams of the enantiopure sample (e.g., this compound) in a suitable deuterated solvent (e.g., CDCl₃) at a known concentration.[22]

  • Spectral Acquisition: Record the VCD and IR spectra using a dedicated FT-IR VCD spectrometer.[22][23] Data collection may take several hours to achieve a good signal-to-noise ratio, as VCD signals are very weak (10⁻⁴ to 10⁻⁵ absorption units).[18][20]

  • Computational Modeling: Perform DFT calculations for one enantiomer (e.g., the (S)-enantiomer) to predict its theoretical IR and VCD spectra.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum.[22] A strong visual or algorithmic correlation confirms the absolute configuration.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR is "blind" to chirality, specialized techniques can be used to differentiate enantiomers and provide structural information.[24] NMR is indispensable for confirming the molecular connectivity and providing insights into solution-phase conformation.[25]

  • Principle: Enantiomers can be distinguished by converting them into diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid) or by using a chiral solvating agent.[3][25][26] These diastereomeric complexes are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum.[27]

  • Expertise & Causality: The Mosher's acid method, for example, relies on creating esters whose protons experience different magnetic environments due to the anisotropic effect of the phenyl group in the chiral reagent. The differences in chemical shifts (Δδ) between the two diastereomeric esters can be systematically analyzed to deduce the absolute configuration at the chiral center.

  • Derivatization: React the parent compound (if it contains a hydroxyl or amine group) separately with (R)- and (S)-Mosher's acid chloride to form the respective diastereomeric esters.

  • Purification: Purify both diastereomeric products.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Analysis: Assign the protons near the chiral center and calculate the chemical shift differences (Δδ = δS - δR).

  • Configuration Assignment: Compare the observed Δδ values to the established Mosher's model to assign the absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD, which operates in the UV-Visible range, measures the differential absorption of circularly polarized light by chromophores in a chiral molecule.[3][28]

  • Principle: Similar to VCD, enantiomers give mirror-image ECD spectra. The spectrum is compared to that of a known standard or to a computationally predicted spectrum to determine the absolute configuration.[28]

  • Limitation: ECD requires the presence of a chromophore near the stereocenter. For a molecule like this compound, the carboxylate group may provide a weak chromophore, potentially making this technique less sensitive than VCD.

Part 3: Comparative Summary and Integrated Workflow

No single technique is universally superior; the choice depends on the specific challenges of the molecule and the information required.

Data Presentation: Comparison of Validation Techniques
FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)Chiral NMR SpectroscopyElectronic Circular Dichroism (ECD)
Principle X-ray scattering by electron cloudsDifferential IR absorption of polarized light[18]Diastereomeric differentiationDifferential UV-Vis absorption[28]
Sample Phase Solid (Single Crystal)Solution / Liquid[1][17]SolutionSolution
Information Yield Unambiguous 3D structure, absolute configurationAbsolute configuration, solution conformationConnectivity, relative stereochemistry, absolute configuration (indirect)Absolute configuration
Key Requirement High-quality single crystal[10][16]Chiral moleculeChiral derivatizing/solvating agent[3]Chromophore near stereocenter
Primary Advantage Definitive "gold standard" result[1]No crystallization needed, high reliability[1]Widely accessible instrumentationHigh sensitivity if chromophore is present
Primary Limitation Crystal growth can be impossible[1]Requires specialized equipment, computation[29]Indirect method, requires derivatizationRequires a suitable chromophore
A Synergistic Workflow for High-Confidence Validation

For a new chemical entity like this compound, a multi-faceted approach provides the highest degree of confidence.

Decision_Workflow Start Start: Newly Synthesized This compound NMR_MS 1. Basic Characterization: ¹H/¹³C NMR, Mass Spec Start->NMR_MS PurityCheck Purity & Connectivity Confirmed? NMR_MS->PurityCheck Purify Re-purify / Re-synthesize PurityCheck->Purify No CrystalAttempt 2. Attempt Crystallization PurityCheck->CrystalAttempt Yes Purify->NMR_MS CrystalSuccess High-Quality Crystal Obtained? CrystalAttempt->CrystalSuccess SC_XRD 3a. Perform SC-XRD Analysis CrystalSuccess->SC_XRD Yes VCD_Analysis 3b. Perform VCD Analysis (Primary Alternative) CrystalSuccess->VCD_Analysis No / Oil Obtained Final_XRD Unambiguous Structure & Absolute Configuration SC_XRD->Final_XRD NMR_ECD 4. Orthogonal Confirmation: Chiral NMR or ECD SC_XRD->NMR_ECD Confirm solution state Final_VCD High-Confidence Structure & Absolute Configuration VCD_Analysis->Final_VCD VCD_Analysis->NMR_ECD Confirm with different method NMR_ECD->Final_XRD NMR_ECD->Final_VCD

Sources

Unlocking Peptide Potential: A Comparative Guide to Constrained Amino Acids in Structural Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Peptide Flexibility and the Promise of Constraint

Peptides, with their inherent biocompatibility and chemical diversity, represent a promising class of therapeutic agents. However, their clinical translation is often hampered by their conformational flexibility, which can lead to poor metabolic stability and reduced binding affinity to biological targets.[1] Nature's solution to this challenge is the imposition of structural constraints, a strategy that medicinal chemists are increasingly adopting to engineer peptides with enhanced drug-like properties.[2][3] This guide provides a comparative analysis of various constrained amino acids, offering insights into their impact on peptide structure and function, supported by experimental data and detailed protocols for their application. By understanding the nuances of different constraining strategies, researchers can make informed decisions in the design of next-generation peptide therapeutics.

A Comparative Analysis of Constrained Amino Acids

The introduction of conformational constraints into a peptide backbone can be achieved through several strategies, each with its unique advantages and implications for the resulting structure. This section provides a comparative overview of the most common classes of constrained amino acids.

α,α-Disubstituted Amino Acids: The Helix Inducers

α,α-disubstituted amino acids, characterized by the replacement of the α-hydrogen with an alkyl group, are potent inducers of helical secondary structures.[4] The steric hindrance introduced by the gem-disubstitution significantly restricts the available Ramachandran space, favoring dihedral angles consistent with α-helices or 3₁₀-helices.[5][6]

α-Aminoisobutyric Acid (Aib): The Prototypical Helix Nucleator

Aib, with its two methyl groups at the α-carbon, is the most well-studied α,α-disubstituted amino acid. Its incorporation into a peptide sequence can dramatically increase helical propensity.[6]

  • Conformational Effects: Aib residues strongly favor φ, ψ angles in the helical regions of the Ramachandran plot, typically around (φ ≈ -57°, ψ ≈ -47°) for a right-handed helix.[5][7] This constraint helps to nucleate and stabilize helical structures, even in short peptides.

  • Applications: Aib is widely used to stabilize α-helical peptides involved in protein-protein interactions, such as those targeting the p53-MDM2 interaction in cancer therapy.[8]

Constrained Amino AcidTypical Dihedral Angles (φ, ψ)Predominant Secondary StructureKey Advantages
α-Aminoisobutyric Acid (Aib) Helical regions (e.g., ~-57°, ~-47°)α-helix, 3₁₀-helixPotent helix induction, increased proteolytic resistance.[6]
β-Amino Acids Varies with substitution pattern14-helix, 12-helix, turnsProtease resistance, diverse secondary structures.[9][10]
Cyclic Amino Acids (e.g., Proline) Restricted φ angle (~-60°)Turns, kinks in helicesTurn induction, structural rigidity.
β-Amino Acids: Expanding the Structural Repertoire

β-amino acids, containing an additional carbon in their backbone, offer a distinct approach to conformational constraint.[9] This seemingly small modification leads to a diverse array of accessible secondary structures not observed in α-peptides, including the 14-helix and 12-helix.[10]

  • Structural Diversity: The longer backbone of β-peptides allows for the formation of unique helical structures stabilized by different hydrogen bonding patterns.[9] The specific conformation is influenced by the substitution pattern on the β-carbon.

  • Proteolytic Stability: The non-natural backbone of β-peptides renders them highly resistant to degradation by proteases, a significant advantage for therapeutic applications.[9]

Cyclization Strategies: Imposing Global Constraints

Peptide cyclization involves the formation of a covalent bond between two points in the peptide chain, creating a macrocyclic structure.[11][12] This global constraint can dramatically reduce conformational flexibility and pre-organize the peptide into its bioactive conformation, leading to enhanced binding affinity and stability.[2][13]

  • Types of Cyclization:

    • Head-to-tail: Formation of an amide bond between the N- and C-termini.[13]

    • Side-chain to side-chain: Linkage between the side chains of two amino acid residues.[11]

    • Head-to-side-chain/Side-chain-to-tail: A combination of the above strategies.

  • Advantages: Cyclization can improve metabolic stability, receptor selectivity, and cell permeability.[3]

Diagram of Constrained Amino Acid Classification

G Constrained Amino Acids Constrained Amino Acids Local Constraints Local Constraints Constrained Amino Acids->Local Constraints Global Constraints Global Constraints Constrained Amino Acids->Global Constraints α,α-Disubstituted α,α-Disubstituted Local Constraints->α,α-Disubstituted β-Amino Acids β-Amino Acids Local Constraints->β-Amino Acids Proline & Analogs Proline & Analogs Local Constraints->Proline & Analogs Head-to-Tail Cyclization Head-to-Tail Cyclization Global Constraints->Head-to-Tail Cyclization Side-Chain Cyclization Side-Chain Cyclization Global Constraints->Side-Chain Cyclization Stapled Peptides Stapled Peptides Global Constraints->Stapled Peptides

Caption: Classification of constrained amino acids.

Experimental Workflows: From Synthesis to Structural Elucidation

The successful application of constrained amino acids in peptide design relies on robust experimental methodologies for their synthesis and structural characterization. This section provides detailed protocols for these key workflows.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Constrained Amino Acid

This protocol outlines the manual synthesis of a peptide containing Fmoc-Aib-OH using the Fmoc/tBu strategy.[14][15]

Diagram of the SPPS Workflow

G start Start: Resin Swelling deprotection Fmoc Deprotection (Piperidine in DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) washing1->coupling washing2 Washing (DMF) coupling->washing2 repeat Repeat for each amino acid washing2->repeat repeat->deprotection Next amino acid cleavage Cleavage from Resin (TFA cocktail) repeat->cleavage Final amino acid purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: The iterative cycle of solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.[14]

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.[16]

  • Amino Acid Coupling: In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (or Fmoc-Aib-OH), 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF. Pre-activate for 5 minutes. Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.[7]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours. Filter the resin and collect the filtrate containing the crude peptide.[12]

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, and wash the pellet with cold ether. Dry the crude peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: Structural Analysis of a Constrained Peptide by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[17][18][19]

Diagram of the NMR Structural Analysis Workflow

G sample_prep Sample Preparation (Dissolve peptide in appropriate solvent) data_acq NMR Data Acquisition (1D, 2D TOCSY, 2D NOESY) sample_prep->data_acq assignment Resonance Assignment (Assign signals to specific protons) data_acq->assignment restraints Generate Structural Restraints (NOE-based distances, J-coupling dihedral angles) assignment->restraints calculation Structure Calculation (Molecular dynamics simulations) restraints->calculation validation Structure Validation (Ramachandran plot, quality scores) calculation->validation final_structure Final 3D Structure Ensemble validation->final_structure

Caption: Workflow for determining peptide structure by NMR.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O or a membrane-mimicking solvent) to a concentration of 1-5 mM.[19]

  • NMR Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

    • 1D ¹H spectrum: To check sample purity and concentration.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify protons that are part of the same amino acid spin system.[10]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints.[10]

  • Resonance Assignment: Sequentially assign all proton resonances to their specific amino acid residues in the peptide sequence using the TOCSY and NOESY spectra.[10]

  • Structural Restraint Generation:

    • Distance Restraints: Convert the intensities of NOESY cross-peaks into upper distance limits between pairs of protons.

    • Dihedral Angle Restraints: Measure ³J-coupling constants from high-resolution 1D or 2D spectra to restrain the backbone dihedral angles (φ, ψ).

  • Structure Calculation: Use the experimental restraints in molecular dynamics or distance geometry calculations to generate an ensemble of 3D structures consistent with the NMR data.[11]

  • Structure Validation: Assess the quality of the calculated structures using tools like Ramachandran plots to check for stereochemically allowed dihedral angles and by evaluating the agreement between the final structures and the experimental data.[20]

Case Studies: Constrained Amino Acids in Drug Discovery

The application of constrained amino acids has led to the development of several promising peptide-based drug candidates with improved therapeutic profiles.

  • Stapled Peptides for Oncology: Stapled peptides have been successfully employed to stabilize the α-helical conformation of peptides that inhibit the p53-MDM2 interaction, a key target in cancer therapy. For instance, ATSP-7041 is a stapled peptide that has shown preclinical efficacy in solid tumors by reactivating the p53 tumor suppressor pathway.[8]

  • Cyclic Peptides as Antimicrobials: The inherent stability of cyclic peptides makes them attractive candidates for antimicrobial drug development. Their constrained conformation can enhance their ability to disrupt bacterial membranes or inhibit essential microbial enzymes.[8]

  • β-Peptides as Protease-Resistant Therapeutics: The resistance of β-peptides to proteolytic degradation has been leveraged to create long-lasting therapeutics. For example, α/β-peptide mimics of vascular endothelial growth factor (VEGF) have shown improved stability and potent inhibition of VEGF-induced cell proliferation.[18]

Conclusion: A Strategic Approach to Peptide Design

The incorporation of constrained amino acids is a powerful strategy to overcome the inherent limitations of native peptides and unlock their full therapeutic potential. By carefully selecting the appropriate type of constraint—be it local through α,α-disubstitution or β-amino acids, or global through cyclization—researchers can fine-tune the structural and functional properties of peptides to achieve enhanced stability, target affinity, and selectivity. The experimental workflows detailed in this guide provide a roadmap for the successful synthesis and structural elucidation of these modified peptides. As our understanding of the intricate relationship between peptide conformation and biological activity continues to grow, the rational design of constrained peptides will undoubtedly play an increasingly important role in the development of novel and effective therapeutics.

References

  • The Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

  • Ladd, B., et al. (n.d.). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing. Retrieved from [Link]

  • Coin, I., et al. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]

  • Wikipedia. (n.d.). Ramachandran plot. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Defining backbone PHI(Φ), PSI(Ψ) dihedral angles around Aib residue.... Retrieved from [Link]

  • Proteopedia. (2023, February 1). Ramachandran Plot. Retrieved from [Link]

  • ResearchGate. (n.d.). Ramachandran plot of the different β-turn types. Retrieved from [Link]

  • Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]

  • GeeksforGeeks. (2022, October 27). What does Ramachandran Plot tell us?. Retrieved from [Link]

  • SWISS-MODEL. (n.d.). 1 Secondary structure and backbone conformation. Retrieved from [Link]

  • Timmerman, P. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. European Pharmaceutical Review. Retrieved from [Link]

  • SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Retrieved from [Link]

  • CUTM Courseware. (n.d.). PROTEIN BACKBONE FLEXIBILITY, PHI-PSI ANGLE, THE RAMACHANDRAN PLOT. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Peptide Structure Determination by NMR. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Conformational studies of cyclic peptide structures in solution from 1H‐Nmr data by distance geometry calculation and restrained energy minimization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Retrieved from [Link]

  • ResearchGate. (n.d.). Constrained Peptides in Drug Discovery and Development. Retrieved from [Link]

  • Drug Discovery Chemistry. (n.d.). Macrocyclics and Constrained Peptides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Constrained beta-amino acid-containing miniproteins. Retrieved from [Link]

  • PubMed. (n.d.). Comparison between the phi distribution of the amino acids in the protein database and NMR data indicates that amino acids have various phi propensities in the random coil conformation. Retrieved from [Link]

  • Semantic Scholar. (2012, September 3). Review Article Constrained Peptides as Miniature Protein Structures. Retrieved from [Link]

  • Let's Talk Academy. (n.d.). Ramachandran Plot, Torsion Angles in Proteins. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2021, June 30). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Retrieved from [Link]

  • bioRxiv. (2024, April 24). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Retrieved from [Link]

  • National Institutes of Health. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved from [Link]

  • eScholarship.org. (n.d.). Quantitative Multiplex Substrate Profiling of Peptidases by Mass Spectrometry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the In Vitro Metabolic Stability of Hexahydropyridazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, establishing a robust pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity. A key determinant of this profile is metabolic stability—the susceptibility of a drug candidate to biotransformation by drug-metabolizing enzymes. Compounds that are rapidly metabolized often exhibit poor bioavailability and short half-lives, necessitating frequent or higher doses that can lead to undesirable side effects. Therefore, early in vitro assessment of metabolic stability is an indispensable tool for selecting and optimizing promising lead compounds.[1][2]

This guide provides an in-depth comparison and technical walkthrough for assessing the in vitro metabolic stability of compounds containing the hexahydropyridazine scaffold. This saturated nitrogen-containing heterocycle is of growing interest in medicinal chemistry. However, like many N-heterocycles, it can present specific metabolic liabilities.[3][4][5] We will explore the underlying principles of experimental design, provide a detailed, self-validating protocol, and compare the potential metabolic fate of the hexahydropyridazine core to more common scaffolds like piperidine and piperazine. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their discovery programs.

The Hexahydropyridazine Scaffold: Structural and Metabolic Considerations

The hexahydropyridazine ring, a six-membered saturated heterocycle with two adjacent nitrogen atoms, presents a unique structural motif. Its metabolic profile can be complex and is often a point of concern for medicinal chemists.

Potential Metabolic "Soft Spots":

  • N-Dealkylation: If the nitrogen atoms are substituted with alkyl groups, these are prime targets for Cytochrome P450 (CYP) enzymes, leading to the removal of the alkyl substituent.[6]

  • Oxidation: The ring carbons, particularly those adjacent to the nitrogen atoms (α-carbons), are susceptible to hydroxylation, also mediated by CYP enzymes.[7] This can be a major route of metabolism for many N-heterocycles.[8]

  • Ring Opening: Following initial oxidation, the ring structure itself can become unstable, potentially leading to cleavage and the formation of more complex metabolites.[8][9]

  • Conjugation (Phase II Metabolism): If hydroxylated metabolites are formed, they can be further modified by Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), which attach polar molecules like glucuronic acid to facilitate excretion.[8][9]

Understanding these potential pathways is crucial for designing robust analytical methods and interpreting experimental outcomes.

The following diagram illustrates the primary sites of potential metabolic attack on a generic N-substituted hexahydropyridazine structure.

Metabolic_Liabilities cluster_0 Hexahydropyridazine Core cluster_1 Potential Metabolic Pathways (Phase I) cluster_2 Potential Metabolic Pathways (Phase II) Core Substituted Hexahydropyridazine N_Dealkylation N-Dealkylation Core->N_Dealkylation CYP450 Mediated Alpha_Oxidation α-Carbon Hydroxylation Core->Alpha_Oxidation CYP450 Mediated Ring_Opening Oxidative Ring Opening Alpha_Oxidation->Ring_Opening Conjugation Glucuronidation (on hydroxylated metabolite) Alpha_Oxidation->Conjugation

Caption: Potential Phase I and II metabolic pathways for hexahydropyridazine-containing compounds.

A Comparative Framework: Hexahydropyridazine vs. Piperidine and Piperazine

In medicinal chemistry, the choice of a saturated heterocycle can dramatically impact a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10] Piperidine and piperazine are arguably the most common six-membered N-heterocycles in approved drugs.[3][] Comparing the metabolic stability of a novel hexahydropyridazine compound to its piperidine and piperazine bioisosteres provides invaluable context.

FeatureHexahydropyridazinePiperidinePiperazine
Structure 1,2-DiazinaneAzinane1,4-Diazinane
Nitrogen Atoms Two (adjacent)OneTwo (opposing)
Primary Metabolic Risk N-dealkylation, α-carbon oxidation, potential ring instability due to N-N bond.N-dealkylation, C-oxidation at various positions.N-dealkylation, often more rapid due to two sites; formation of piperazine-diones.[12]
General Stability Trend Often considered less stable due to the hydrazine-like motif.Generally stable, but highly dependent on substitution.[13]Can be a metabolic liability, but this is often mitigated by substitution.[13][14]

Expert Insight: The adjacent nitrogen atoms in the hexahydropyridazine ring can increase its electron density and susceptibility to oxidative metabolism compared to the 1,4-arrangement in piperazine or the single nitrogen in piperidine. This makes a head-to-head in vitro comparison essential.

Experimental Design: A Self-Validating Protocol for Microsomal Stability

The most common and cost-effective initial screen for metabolic stability utilizes liver microsomes.[2][15] These are subcellular fractions isolated from the liver that are rich in Phase I enzymes, particularly the CYP450 superfamily.[15] The following protocol is designed to be robust and self-validating.

The assay measures the rate of disappearance of the parent compound over time when incubated with metabolically active liver microsomes and necessary cofactors.[2]

  • Liver Microsomes: Ideal for high-throughput screening of Phase I (CYP-mediated) metabolism. They are cost-effective and readily available.[15][16]

  • S9 Fraction: Contains both microsomal and cytosolic enzymes, allowing for the study of some Phase II reactions in addition to Phase I.

  • Hepatocytes (Suspension or Plated): The "gold standard." These are intact liver cells containing the full complement of metabolic enzymes and cofactors, enabling the study of both Phase I and Phase II metabolism as well as transporter effects.[1][16] They are, however, more expensive and have a shorter lifespan in culture.[1]

For initial comparative screening, liver microsomes are the most appropriate choice.

Materials:

  • Test Compounds (Hexahydropyridazine, Piperidine, Piperazine analogues): 10 mM stock in DMSO.

  • Positive Control Compounds: Testosterone or Midazolam (high clearance CYP3A4 substrates), Verapamil (moderate clearance).[17][18][19]

  • Negative Control Compound: Warfarin (low clearance).

  • Pooled Human Liver Microsomes (HLMs): Commercially available, stored at -80°C.

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System (Solution A & B): e.g., Corning Gentest. This is critical as NADPH is the essential cofactor for CYP450 enzymes.[20]

  • Internal Standard (IS): A structurally similar, stable compound for analytical normalization.

  • Acetonitrile (ACN): For reaction termination ("quenching").

  • 96-well plates and analytical vials/plates.

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_reagents Prepare Reagents: Buffer, Microsomes, Cofactors pre_incubate Pre-incubate Microsomes and Compounds at 37°C prep_reagents->pre_incubate prep_compounds Prepare Compound Plates: Test, Positive/Negative Controls prep_compounds->pre_incubate start_reaction Initiate Reaction (Add Cofactor - NADPH) pre_incubate->start_reaction time_points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Add cold ACN + Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot % Remaining vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Sources

A Comparative Guide to the Biological Efficacy of (S)- vs. (R)-Enantiomers of Piperazine Derivatives Targeting the Dopamine D3 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the realm of pharmacology, a molecule's three-dimensional structure is intrinsically linked to its biological function. For chiral molecules—those existing as non-superimposable mirror images known as enantiomers—this principle is of paramount importance. Living systems are inherently chiral, composed of L-amino acids and D-sugars, creating a stereospecific environment where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be inactive, less active, or even contribute to adverse effects.[2]

The historical tragedy of thalidomide, where the (R)-enantiomer was sedative while the (S)-enantiomer was teratogenic, serves as a stark reminder of the critical need to evaluate enantiomers as separate chemical entities.[2] Consequently, modern drug development emphasizes the synthesis and testing of single-enantiomer drugs to enhance therapeutic indices, improve pharmacokinetics, and provide greater selectivity for biological targets.[1]

This guide provides an in-depth comparison of the biological efficacy of the (S)- and (R)-enantiomers of a novel piperazine derivative, ABS01-113, a close structural analog of hexahydropyridazines. Through a detailed examination of its interaction with the Dopamine D3 receptor (D3R), a key target for neuropsychiatric conditions like opioid use disorder (OUD), we will illustrate the profound impact of stereochemistry on pharmacological activity. This analysis is grounded in experimental data from receptor binding and functional assays to in vivo behavioral models, offering researchers and drug development professionals a comprehensive framework for understanding and applying the principles of stereoselectivity.

Case Study: The Dichotomous Pharmacology of (S)- and (R)-ABS01-113

ABS01-113 is a structural analog of the D3R partial agonist, (±)-VK4-40.[3] The critical modification in ABS01-113 is the substitution of a hydroxyl group with a fluorine atom in the linker chain. While chemically identical in composition, the spatial arrangement of substituents around the chiral center gives rise to two enantiomers with remarkably divergent biological profiles.

Chemical Structures:

(Structures based on the description of ABS01-113 as a 3-fluoro-substituted analog of VK4-40, a N-(4-(4-(aryl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide derivative. The exact stereochemical representation is crucial for understanding the structure-activity relationship.)

(S)-ABS01-113 and (R)-ABS01-113 are potent ligands for the Dopamine D3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain and implicated in motivation, reward, and emotion. Altered D3R signaling is associated with several neuropsychiatric disorders, making it a promising therapeutic target.[4]

Comparative Biological Efficacy: From Receptor Binding to In Vivo Effects

The evaluation of the enantiomers of ABS01-113 reveals a classic example of stereoselective pharmacology, where the (S)-enantiomer acts as an efficacious partial agonist and the (R)-enantiomer functions as a potent antagonist at the D3 receptor.[3]

In Vitro Characterization: Unveiling Opposing Actions

The initial characterization of the enantiomers involved assessing their binding affinity and functional activity at dopamine D2 and D3 receptors.

Table 1: Comparative In Vitro Pharmacology of ABS01-113 Enantiomers at Dopamine D2 and D3 Receptors

CompoundD3R Binding Affinity (Ki, nM)D2R Binding Affinity (Ki, nM)D3R/D2R SelectivityD3R Functional ActivityPotency (EC50/IC50, nM)Efficacy (% Agonism)
(S)-ABS01-113 0.84 ± 0.16>1000>1000-foldPartial Agonist7.6 ± 3.9 (EC50)55%
(R)-ABS01-113 0.37 ± 0.0675.8~205-foldAntagonist11.4 (IC50)N/A
Data sourced from Galaj et al., 2022.[3]

Expertise & Experience in Experimental Choices: The choice to determine both binding affinity (Ki) and functional activity (EC50/IC50 and % efficacy) is critical. A high binding affinity does not necessarily translate to a desired functional response. As demonstrated here, both enantiomers bind to the D3R with high affinity, but their intrinsic efficacies are diametrically opposed. The (S)-enantiomer not only binds but also activates the receptor (partial agonism), while the (R)-enantiomer binds and blocks the receptor from being activated by the endogenous ligand, dopamine (antagonism).[3] Furthermore, assessing selectivity against the closely related D2 receptor is crucial, as off-target effects at D2 receptors are often associated with undesirable side effects in antipsychotic and related medications. The remarkable >1000-fold D3/D2 selectivity of the (S)-enantiomer highlights its potential for a more targeted therapeutic effect.[3]

Signaling Pathway of the Dopamine D3 Receptor

The D3 receptor is a member of the D2-like family of dopamine receptors and primarily couples to the Gαi/o class of G proteins.[4] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP).[2] This cascade influences downstream effectors such as Protein Kinase A (PKA), ultimately modulating neuronal excitability and gene expression.

D3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Dopamine or (S)-ABS01-113 (Agonist) D3R Dopamine D3 Receptor (D3R) Agonist->D3R Binds & Activates Antagonist (R)-ABS01-113 (Antagonist) Antagonist->D3R Binds & Blocks G_protein Gαi/o-GDP (Inactive) D3R->G_protein Activates G_protein_active Gαi/o-GTP (Active) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Modulation of Neuronal Excitability) PKA->Response

Caption: Dopamine D3 Receptor Signaling Pathway.

In Vivo Efficacy in a Model of Opioid Use Disorder

To assess the therapeutic potential of the ABS01-113 enantiomers, their effects were evaluated in a rat model of heroin self-administration and reinstatement of drug-seeking behavior. These models are considered the "gold standard" for preclinical evaluation of addiction treatments.[5]

Table 2: In Vivo Effects of ABS01-113 Enantiomers on Heroin-Related Behaviors

CompoundEffect on Heroin Self-AdministrationEffect on Heroin + Cue-Induced Reinstatement
(S)-ABS01-113 AttenuatedAttenuated
(R)-ABS01-113 AttenuatedAttenuated
Data sourced from Galaj et al., 2022.[3]

Interestingly, despite their opposing mechanisms of action at the D3R, both the partial agonist (S)-enantiomer and the antagonist (R)-enantiomer were effective in reducing heroin self-administration and preventing relapse.[3] This suggests that modulation of the D3R, either by partial agonism or full antagonism, can disrupt the neurocircuitry underlying opioid addiction. These findings underscore the potential of both D3R partial agonists and antagonists as non-opioid pharmacotherapies for OUD.[3]

Experimental Protocols: A Foundation for Reproducibility

The trustworthiness of these findings rests on robust and well-defined experimental methodologies. Below are detailed protocols representative of those used to characterize the ABS01-113 enantiomers.

Experimental Workflow Overview

Experimental_Workflow cluster_synthesis Compound Generation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Racemic Synthesis of ABS01-113 Separation Chiral HPLC Separation Synthesis->Separation Binding Radioligand Binding Assay (Ki at D2R & D3R) Separation->Binding Functional GTPγS Functional Assay (EC50/IC50 & Efficacy) Binding->Functional PK Pharmacokinetic Analysis (Oral Bioavailability & Brain Penetration) Functional->PK Behavior Heroin Self-Administration & Reinstatement Model PK->Behavior

Caption: General experimental workflow for chiral drug evaluation.

Protocol 1: Dopamine D3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the (S)- and (R)-enantiomers of ABS01-113 for the D3 receptor. This is a competitive binding assay where the test compounds compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human D3 receptors.

  • Radioligand: [³H]-Spiperone or a similar high-affinity D3R ligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding determinator: 10 µM Haloperidol or another suitable D3R ligand.

  • Test compounds: (S)-ABS01-113 and (R)-ABS01-113 at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add in order: 50 µL of assay buffer, 50 µL of the radioligand solution (at a final concentration close to its Kd), 50 µL of the test compound dilution or buffer (for total binding) or non-specific binding determinator.

  • Initiate the binding reaction by adding 100 µL of the D3R membrane suspension (typically 10-20 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency of the enantiomers at the D3 receptor. This assay measures the activation of G proteins, which is an early event in GPCR signaling.

Materials:

  • Cell membranes from cells expressing human D3 receptors.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Test compounds and a known D3R agonist (e.g., quinpirole) for antagonist testing.

Procedure:

  • Pre-incubate the membranes with GDP (typically 10-30 µM) on ice to ensure G proteins are in their inactive, GDP-bound state.

  • For agonist testing, add increasing concentrations of the test compound to the wells of a 96-well plate.

  • For antagonist testing, add a fixed, sub-maximal concentration of a known D3R agonist along with increasing concentrations of the test compound.

  • Add the membrane preparation to the wells.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

  • For agonist mode, plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy relative to a full agonist).

  • For antagonist mode, plot the inhibition of the agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the IC50 value.

Protocol 3: Rat Model of Heroin Self-Administration

Objective: To evaluate the effect of the test compounds on the motivation to take heroin.

Apparatus and Procedure:

  • Surgery: Male Sprague-Dawley rats are surgically implanted with an intravenous catheter into the jugular vein.

  • Training: After recovery, rats are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of heroin (e.g., 0.05 mg/kg/infusion) and the presentation of a drug-associated cue (e.g., a light and a tone). Presses on the "inactive" lever have no consequence. Sessions are typically 2 hours daily for 10-14 days until a stable pattern of responding is established.

  • Drug Treatment: Once stable self-administration is achieved, rats are pre-treated with either vehicle or different doses of the test compound (e.g., (S)- or (R)-ABS01-113) before the self-administration session.

  • Data Analysis: The number of active and inactive lever presses and the number of heroin infusions are recorded. A significant reduction in active lever presses following drug treatment, without a corresponding change in inactive lever presses, indicates a specific effect on heroin-seeking behavior.

Conclusion and Future Directions

The case of (S)- and (R)-ABS01-113 provides a compelling illustration of stereoselectivity in the context of a promising therapeutic target. The (S)-enantiomer's profile as a highly selective and efficacious D3R partial agonist, coupled with its in vivo efficacy, marks it as a strong candidate for further development in the treatment of opioid use disorder.[3] Conversely, the potent antagonist activity of the (R)-enantiomer also demonstrates therapeutic potential, aligning with other studies that support D3R antagonism as a valid strategy for addiction.[3]

This guide underscores the necessity of a multi-faceted experimental approach, from fundamental in vitro assays to complex in vivo behavioral models, to fully elucidate the pharmacological properties of chiral drug candidates. For researchers in the field, the key takeaway is the imperative to dissect the pharmacology of individual enantiomers. Such a rigorous, stereospecific approach is not merely an academic exercise but a critical step in the design of safer, more effective medicines.

Future research should focus on further characterizing the downstream signaling pathways affected by these enantiomers and exploring their potential in other CNS disorders where D3R is implicated, such as schizophrenia and Parkinson's disease.

References

  • Galaj, E., Bi, G. H., Klein, B., Hempel, B., Shaik, A. B., Gogarnoiu, E. S., ... & Newman, A. H. (2022). A highly D3R-selective and efficacious partial agonist (S)-ABS01-113 compared to its D3R-selective antagonist enantiomer (R)-ABS01-113 as potential treatments for opioid use disorder. Neuropsychopharmacology, 47(13), 2309–2318. [Link]

  • Troisi, A. (2013). Biological significance of the enantiomeric purity of drugs. Chirality, 25(12), 841-845. [Link]

  • Cook, C. E. (2014). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. Pharmaceutical research, 31(8), 2169-2179. [Link]

  • Smith, R. L. (2004). Stereochemistry in Drug Action. Primary care companion to the Journal of clinical psychiatry, 6(Suppl 2), 18–23. [Link]

  • Wikipedia contributors. (2023, December 12). Dopamine receptor D3. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2024, from [Link]

  • Melior Discovery. (n.d.). Self-Administration Model of Addiction. Retrieved January 10, 2024, from [Link]

  • Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature reviews Drug discovery, 1(10), 753-768. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved January 10, 2024, from [Link]

  • Thalladi, V. R. (2008). Biochemistry, Dopamine Receptors. In StatPearls. StatPearls Publishing. [Link]

  • You, Z. B., Bi, G. H., Galaj, E., Kumar, V., Cao, J., Gadiano, A., ... & Xi, Z. X. (2019). The Highly Selective Dopamine D3R Antagonist, R-VK4-40, Attenuates Oxycodone Reward and Augments Analgesia in Rodents. Neuropsychopharmacology, 44(8), 1415–1424. [Link]

Sources

A Spectroscopic Guide to the Protection and Deprotection of Hexahydropyridazine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, saturated heterocyclic scaffolds are of paramount importance. Among these, the hexahydropyridazine framework, a cyclic hydrazine, has garnered significant interest due to its unique conformational properties and its presence in various biologically active molecules.[1][2] The hexahydropyridazine-3-carboxylate moiety, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents.

The journey from a simple building block to a complex drug molecule often necessitates the use of protecting groups to mask reactive functionalities. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[3][4] This guide provides a comprehensive spectroscopic comparison of a model hexahydropyridazine-3-carboxylate in its N-Boc protected and deprotected forms, offering experimental data and insights to aid researchers in their synthetic endeavors.

The Spectroscopic Signature of Protection: A Comparative Analysis

The introduction and removal of the Boc protecting group on the hexahydropyridazine-3-carboxylate core induce distinct and predictable changes in its spectroscopic properties. Understanding these shifts is crucial for reaction monitoring and structural confirmation. Here, we compare the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of a representative N-Boc protected methyl hexahydropyridazine-3-carboxylate and its corresponding deprotected hydrochloride salt.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentProtected (ppm)Deprotected (ppm)Key Observations
Boc (9H) ~1.45 (s)-Disappearance of the large singlet is a primary indicator of deprotection.
Ester CH₃ (3H) ~3.75 (s)~3.85 (s)Minor downfield shift upon deprotection.
Ring Protons (6H) 1.80 - 3.90 (m)2.00 - 4.20 (m)Complex multiplets shift downfield due to the electron-withdrawing effect of the protonated amines.
N-H (2H) -9.50 - 10.50 (br s)Appearance of broad signals corresponding to the ammonium protons.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentProtected (ppm)Deprotected (ppm)Key Observations
Boc C(CH₃)₃ ~80.5-Disappearance of the quaternary carbon signal.
Boc C=O ~155.0-Absence of the carbamate carbonyl signal confirms deprotection.
Ester C=O ~172.0~170.0Slight upfield shift of the ester carbonyl.
Ester CH₃ ~52.5~53.5Minor downfield shift.
Ring Carbons 45.0 - 55.040.0 - 50.0Upfield shift of ring carbons upon removal of the electron-withdrawing Boc group.

Table 3: Comparative FT-IR Data (cm⁻¹)

Functional GroupProtected (cm⁻¹)Deprotected (cm⁻¹)Key Observations
N-H Stretch -3200-2700 (broad)Appearance of a broad absorption characteristic of ammonium salts.
C-H Stretch 2975, 29302950, 2860Typical aliphatic C-H stretches.
Boc C=O Stretch ~1695-Disappearance of the strong carbamate carbonyl absorption.[5]
Ester C=O Stretch ~1740~1745The ester carbonyl stretch remains, often with a slight shift.[6][7]
C-N Stretch ~1160~1200Shift in C-N stretching frequency.

Table 4: Comparative Mass Spectrometry Data (ESI+)

IonProtected (m/z)Deprotected (m/z)Key Observations
[M+H]⁺ Calculated for C₁₁H₂₀N₂O₄Calculated for C₆H₁₂N₂O₂The molecular ion peak shifts by the mass of the Boc group minus a proton.
[M-Boc+H]⁺ Present-A significant fragment in the protected compound's spectrum.
[M-C₄H₈+H]⁺ Present-Loss of isobutylene is a characteristic fragmentation of the Boc group.[8]

Experimental Protocols: A Self-Validating System

The following protocols provide a reliable methodology for the protection and deprotection of methyl hexahydropyridazine-3-carboxylate. The analytical data presented in the tables above were generated from compounds synthesized using these methods.

N-Boc Protection of Methyl Hexahydropyridazine-3-Carboxylate

This procedure utilizes di-tert-butyl dicarbonate (Boc₂O) for the efficient protection of the hydrazine nitrogens.

Diagram 1: N-Boc Protection Workflow

Reactants Methyl Hexahydropyridazine-3-carboxylate + Di-tert-butyl dicarbonate (Boc₂O) + Triethylamine (TEA) Solvent Dichloromethane (DCM) Reactants->Solvent Dissolve Reaction Stir at 0°C to Room Temperature Solvent->Reaction Perform Reaction Workup Aqueous Workup (Wash with H₂O, brine) Reaction->Workup Quench & Extract Purification Column Chromatography (Silica gel) Workup->Purification Product N,N'-di-Boc-methyl hexahydropyridazine-3-carboxylate Purification->Product

Caption: Workflow for the N-Boc protection of methyl hexahydropyridazine-3-carboxylate.

Step-by-Step Protocol:

  • To a solution of methyl hexahydropyridazine-3-carboxylate (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM) at 0°C, add di-tert-butyl dicarbonate (2.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-di-Boc protected product.

Deprotection of N,N'-di-Boc-methyl hexahydropyridazine-3-carboxylate

This protocol employs trifluoroacetic acid (TFA) for the clean and efficient removal of the Boc groups.[3]

Diagram 2: Boc Deprotection Workflow

Reactant N,N'-di-Boc-methyl hexahydropyridazine-3-carboxylate Solvent Dichloromethane (DCM) Reactant->Solvent Dissolve Reagent Trifluoroacetic Acid (TFA) Solvent->Reagent Add Reaction Stir at Room Temperature Reagent->Reaction Evaporation Remove Solvent and Excess TFA (in vacuo) Reaction->Evaporation Product Methyl hexahydropyridazine-3-carboxylate (as TFA salt) Evaporation->Product

Caption: Workflow for the acidic deprotection of the N-Boc protected compound.

Step-by-Step Protocol:

  • Dissolve the N,N'-di-Boc-methyl hexahydropyridazine-3-carboxylate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10-20 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting residue, the deprotected product as its TFA salt, can be used in the next step without further purification or can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like dioxane or ether.

Causality Behind Experimental Choices

  • Choice of Protecting Group: The Boc group is selected for its robustness under a wide range of synthetic conditions, including basic and nucleophilic environments, while being readily cleavable under mild acidic conditions, ensuring orthogonality with other potential protecting groups.[9]

  • Protection Reaction Conditions: Triethylamine is used as a base to neutralize the acid generated during the reaction, driving the equilibrium towards the product. The reaction is initiated at 0°C to control the initial exotherm.

  • Deprotection Reagent: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group, generating volatile byproducts (isobutylene and carbon dioxide), which simplifies the workup procedure.[3] The use of a large excess of TFA ensures the reaction goes to completion in a timely manner.

Conclusion

The ability to reliably protect and deprotect key functional groups is fundamental to the successful execution of complex synthetic routes. For the hexahydropyridazine-3-carboxylate scaffold, the N-Boc protecting group offers a dependable strategy. The distinct spectroscopic shifts observed in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provide clear and unambiguous markers for the presence or absence of the Boc group. This guide, with its comparative data and validated protocols, serves as a valuable resource for chemists working with this important class of heterocyclic compounds, enabling them to confidently navigate the synthetic challenges in the pursuit of novel therapeutics.

References

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. (2021-04-17). Retrieved from [Link]

  • [FREE] How can you distinguish a carboxylic acid from an ester using IR spectroscopy? Explain using specific - Brainly. (2023-08-09). Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. Retrieved from [Link]

  • Video: Spectroscopy of Carboxylic Acid Derivatives - JoVE. (2023-04-30). Retrieved from [Link]

  • How can I distinguish Ester bond from -COOH in FT-IR? - ResearchGate. (2019-09-09). Retrieved from [Link]

  • Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality - PMC - NIH. Retrieved from [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024-04-25). Retrieved from [Link]

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors - 质谱学报. (2024-12-12). Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Retrieved from [Link]

  • Mass Spectrometry of Heterocyclic Compounds. - DTIC. Retrieved from [Link]

  • Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation | Organic Letters - ACS Publications. (2023-05-15). Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024-03-24). Retrieved from [Link]

  • IR: amines. Retrieved from [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). - ResearchGate. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024-02-27). Retrieved from [Link]

  • (S)-Hexahydropyridazine-3-carboxylic acid | C5H10N2O2 | CID 1712209 - PubChem. Retrieved from [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality - Chemical Science (RSC Publishing). Retrieved from [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed. Retrieved from [Link]

  • Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid - PubMed. Retrieved from [Link]

  • Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC - PubMed Central. Retrieved from [Link]

  • The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds | Scilit. Retrieved from [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024-03-19). Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

  • a guide to 13c nmr chemical shift values. Retrieved from [Link]

  • Photoelectron spectra of hydrazines. V. Pyrazolidine and hexahydropyridazine derivatives | Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • Boc Protection - Common Conditions. Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). Retrieved from [Link]

  • Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds. - YouTube. (2011-11-30). Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC - NIH. (2023-06-30). Retrieved from [Link]

  • Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs. (2008-12-01). Retrieved from [Link]

  • 380223-17-6 Name: (S)-Hexahydropyridazine-3-carboxylic acid methyl ester hydrochloride. Retrieved from [Link]

  • 380223-17-6 | Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride - Alachem Co., Ltd.. Retrieved from [Link]

  • Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC. Retrieved from [Link]

  • Derivatization in Mass Spectrometry | Spectroscopy Online. (2010-11-01). Retrieved from [Link]

Sources

A Comparative Guide to the Reduction of Pyridazine-3-Carboxylates: Selecting the Optimal Reducing Agent

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine moiety is a crucial scaffold in medicinal chemistry, appearing in a range of pharmacologically active compounds.[1] The reduction of pyridazine-3-carboxylates to the corresponding 3-(hydroxymethyl)pyridazines represents a key synthetic transformation, providing a versatile intermediate for further functionalization in drug discovery programs.[2] This guide provides an in-depth comparison of common and specialized reducing agents for this transformation, offering experimental insights and data to aid researchers in selecting the most appropriate methodology for their specific needs.

Introduction to Pyridazine-3-Carboxylate Reduction

Pyridazine-3-carboxylates, characterized by an electron-deficient aromatic ring, present unique challenges and opportunities in their reduction. The choice of reducing agent is critical, influencing not only the yield and purity of the desired alcohol but also the potential for over-reduction or side reactions involving the pyridazine ring itself. This guide will evaluate several key classes of reducing agents: complex metal hydrides and catalytic hydrogenation.

Complex Metal Hydrides: A Balancing Act of Reactivity and Selectivity

Complex metal hydrides are among the most common reagents for ester reductions. However, their high reactivity necessitates careful control of reaction conditions to avoid unwanted side reactions.

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, and nitriles.[3][4]

Mechanism of Action: The reduction of an ester with LAH proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. This is followed by the elimination of an alkoxide to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.

Experimental Insights: While LAH is highly effective for ester reduction, its potent reactivity can lead to the reduction of the pyridazine ring, especially at elevated temperatures.[5][6] For instance, the reduction of various tetrahydropyridazine-1,2-dicarboxylic acid esters with LAH has been reported.[5] Similarly, studies on the LAH reduction of pyridine carboxylic esters have been conducted.[7] In the context of pyrazine carboxylic esters, a related heterocyclic system, LAH has been used for their reduction.[8] Careful temperature control (typically -78 °C to 0 °C) is crucial to favor the reduction of the ester over the aromatic ring.

  • Advantages: High reactivity, capable of reducing even sterically hindered esters.

  • Disadvantages: Poor selectivity, can reduce the pyridazine ring; highly reactive with protic solvents, requiring anhydrous conditions.

Sodium borohydride (NaBH₄) is a milder and more selective reducing agent compared to LAH.[9] It is typically used for the reduction of aldehydes and ketones.

Mechanism of Action: The mechanism is similar to that of LAH, involving hydride transfer to the carbonyl carbon. However, its lower reactivity generally prevents it from reducing esters under standard conditions.

Experimental Insights: The reduction of pyridazine compounds with sodium borohydride has been studied, primarily focusing on the reduction of the heterocyclic ring in fused systems like imidazo[1,2-b]pyridazine.[10] The direct reduction of pyridazine-3-carboxylates with NaBH₄ alone is generally inefficient. However, its reactivity can be enhanced by the addition of Lewis acids or by performing the reaction in specific solvent systems. For example, the combination of sodium borohydride and aluminum chloride has been used to reduce esters of nicotinic and isonicotinic acids, although with some difficulty.[11] A sodium borohydride-THF-methanol system has been shown to be effective for the reduction of aromatic methyl esters to their corresponding primary alcohols.[9] The use of sodium borohydride in carboxylic acid media also presents a versatile reduction system.[12][13]

  • Advantages: Higher selectivity than LAH, safer to handle, and compatible with protic solvents.

  • Disadvantages: Generally unreactive towards esters without activation.

Diisobutylaluminum hydride (DIBAL-H) is a versatile and selective reducing agent, particularly known for the partial reduction of esters to aldehydes at low temperatures.[14][15][16][17]

Mechanism of Action: DIBAL-H, an electrophilic reducing agent, coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[15][18] This is followed by intramolecular hydride transfer. At low temperatures (typically -78 °C), the resulting tetrahedral intermediate is stable and does not collapse to the aldehyde until aqueous workup. By carefully controlling the stoichiometry and temperature, the reaction can be stopped at the aldehyde stage. However, for the complete reduction to the alcohol, an excess of DIBAL-H and higher temperatures are employed.

Experimental Insights: DIBAL-H offers a good balance of reactivity and selectivity for the reduction of pyridazine-3-carboxylates. It is less prone to reducing the pyridazine ring compared to LAH, especially when the reaction is conducted at low temperatures.

  • Advantages: High selectivity, can be used for both partial reduction to aldehydes and full reduction to alcohols.

  • Disadvantages: Requires careful temperature control and inert atmosphere.

Catalytic Hydrogenation

Catalytic hydrogenation offers a greener and often highly selective alternative to metal hydride reductions.

Mechanism of Action: The substrate is adsorbed onto the surface of a metal catalyst (e.g., Palladium on carbon, Rhodium oxide) in the presence of hydrogen gas. The hydrogen atoms are also adsorbed onto the catalyst surface and are then transferred to the functional group being reduced.

Experimental Insights: Catalytic hydrogenation has been successfully employed for the reduction of various functional groups on the pyridazine ring, such as the conversion of an azidopyridazine to an amine using Pd/C.[19] The hydrogenation of functionalized pyridines, a related heterocyclic system, has been achieved using a rhodium oxide catalyst under mild conditions.[20] This method has been shown to tolerate ester and carboxylic acid functionalities directly attached to the ring.[20] The choice of catalyst, solvent, and reaction conditions (pressure and temperature) is critical to achieve selective reduction of the ester without affecting the pyridazine ring.

  • Advantages: High selectivity, environmentally friendly, and amenable to large-scale synthesis.

  • Disadvantages: May require specialized high-pressure equipment; catalyst can be sensitive to poisoning by certain functional groups.

Comparison of Reducing Agents

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LAH) Anhydrous THF or Et₂O, -78 °C to rtHigh reactivityLow selectivity, risk of ring reduction, requires stringent anhydrous conditions
Sodium Borohydride (NaBH₄) Methanol or Ethanol, rt (often with additives)High selectivity, safe to handleGenerally unreactive towards esters without activation
Diisobutylaluminum Hydride (DIBAL-H) Anhydrous Toluene or CH₂Cl₂, -78 °C to rtGood selectivity, tunable reactivityRequires careful temperature control, moisture sensitive
Catalytic Hydrogenation (e.g., Rh₂O₃, Pd/C) H₂ gas, various solvents (e.g., TFE, alcohols), catalystExcellent selectivity, green methodMay require high pressure, catalyst sensitivity

Experimental Workflow and Protocols

This protocol provides a general procedure for the reduction of a pyridazine-3-carboxylate to the corresponding alcohol using DIBAL-H.

Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ethyl Pyridazine-3-carboxylate in anhydrous Toluene cool Cool to -78 °C (Dry ice/acetone bath) start->cool add_dibal Add DIBAL-H solution dropwise cool->add_dibal stir Stir at -78 °C for 1 hour add_dibal->stir warm Allow to warm to room temperature stir->warm quench Quench with Methanol warm->quench add_h2o Add Water and stir quench->add_h2o filter Filter through Celite add_h2o->filter extract Extract with Ethyl Acetate filter->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the DIBAL-H reduction of ethyl pyridazine-3-carboxylate.

Step-by-Step Protocol:

  • Preparation: A solution of ethyl pyridazine-3-carboxylate (1.0 eq) in anhydrous toluene (0.2 M) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: A solution of DIBAL-H (2.5 eq, typically 1.0 M in toluene or hexanes) is added dropwise to the stirred solution of the ester over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour.

  • Warming: The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C, followed by the addition of water.

  • Workup: The resulting suspension is stirred vigorously for 1 hour, then filtered through a pad of Celite®. The filter cake is washed with ethyl acetate.

  • Extraction: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 3-(hydroxymethyl)pyridazine.

Conclusion

The selection of a reducing agent for pyridazine-3-carboxylates is a critical decision that impacts the efficiency and selectivity of the synthesis. For a highly reactive and rapid reduction where selectivity is not a primary concern, Lithium Aluminum Hydride can be employed with careful temperature control. Sodium Borohydride is generally too mild for this transformation unless activated. Diisobutylaluminum Hydride (DIBAL-H) emerges as a highly versatile and selective reagent, allowing for controlled reduction to the desired alcohol. For processes where green chemistry and high selectivity are paramount, catalytic hydrogenation with a suitable catalyst like Rh₂O₃ presents an excellent, albeit potentially more specialized, option. Ultimately, the optimal choice will depend on the specific substrate, available equipment, and desired scale of the reaction.

References

  • Rutner, H., & Spoerri, P. E. (1956). Lithium Aluminum Hydride Reductions of Pyrazine Carboxylic Esters. Synthesis of Pyrazinealdehyde from Methyl Pyrazionate. The Journal of Organic Chemistry. [Link]

  • Science of Synthesis. (2004). Product Class 8: Pyridazines. Thieme.
  • Snyder Jr., H. R., & Michels, J. G. (1959). The Lithium Aluminum Hydride Reduction of Various Tetrahydropyridazine-1,2-dicarboxylic Acid Esters. The Journal of Organic Chemistry. [Link]

  • Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society. [Link]

  • Kadaba, P. K., Stanovnik, B., & Tišler, M. (1976). Pyridazines. LXXXIV. Studies on borohydride reduction of pyridazine compounds. Journal of Heterocyclic Chemistry.
  • American Chemical Society. (1987). Preparation of 3,6-bis(hydroxymethyl)pyridazine and poly(3,6-pyridazinediylbis(methylene)
  • ResearchGate. Reaction of pyridine carboxylic esters with sodium borohydride. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Common Organic Chemistry. Diisobutylaluminum Hydride (DIBAL-H). [Link]

  • Wikipedia. Diisobutylaluminium hydride. [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • YouTube. (2020). Synthesis and reactions of Pyrazine. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • Chemistry Steps. DIBAL Reducing Agent. [Link]

  • YouTube. (2021). PYRIDAZINE#PYRIDAZINE SYNTHESIS. [Link]

  • Journal of the Chemical Society, Chemical Communications (RSC Publishing). Selective reduction of pyridazin-3-ones and ring contraction to pyrrolidin-2-ones and 3-pyrrolin-2-ones.
  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • ChemTube 3D. Synthesis of Pyridazine. [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction Of Esters and Nitriles. [Link]

  • YouTube. (2020). Reduction of Esters With DIBAL-H. [Link]

  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]

  • Chemical Society Reviews (RSC Publishing). Sodium borohydride in carboxylic acid media: a phenomenal reduction system.
  • Liberty University.
  • ResearchGate. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

  • designer-drug.com. Sodium borohydride in carboxylic acid media: a phenomenal reduction system.
  • PMC - PubMed Central. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. [Link]

  • PMC - NIH. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.
  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • RSC Medicinal Chemistry. 4.
  • SciSpace. Pyridazin-3(2H)
  • PubMed. (2008). Unexpected reduction of ethyl 3-phenylquinoxaline-2- carboxylate 1,4-di-N-oxide derivatives by amines. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

Sources

A Comparative Guide to the Conformational Rigidity of Hexahydropyridazine and Other Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the conformational control of bioactive molecules is a cornerstone of rational design. The incorporation of conformationally restricted amino acid analogs into peptides and small molecules offers a powerful strategy to enhance binding affinity, improve selectivity, and increase metabolic stability by pre-organizing the molecule into its bioactive conformation.[1][2] This guide provides an in-depth analysis of the conformational rigidity of the hexahydropyridazine scaffold, a unique six-membered diaza-heterocycle, and compares it with the well-established cyclic amino acids, proline and pipecolic acid.

The Significance of Conformational Rigidity

The therapeutic potential of peptides is often hampered by their inherent flexibility, which leads to a significant entropic penalty upon binding to a biological target and susceptibility to proteolytic degradation.[3] By introducing rigid structural elements, such as cyclic amino acids, medicinal chemists can lock the molecule into a specific three-dimensional arrangement that mimics the bound state, thereby reducing the entropic cost of binding and improving pharmacological properties.[4] The choice of the cyclic scaffold is critical, as it dictates the accessible dihedral angles (φ, ψ) and the overall topology of the resulting peptidomimetic.[1]

The Conformational Landscape of Cyclic Amino Acids

Proline: The Five-Membered Benchmark

Proline, with its five-membered pyrrolidine ring, is the most well-known proteinogenic cyclic amino acid.[5] Its side chain's cyclization restricts the backbone dihedral angle φ to approximately -65° ± 25°.[5] The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo (down) and Cγ-endo (up).[5][6] The energy barrier between these conformers is relatively low, allowing for rapid interconversion. The specific pucker preference can be influenced by substituents on the ring, which can exert stereoelectronic effects.[5][7]

Pipecolic Acid: The Six-Membered Homolog

Pipecolic acid, the six-membered homolog of proline, offers a different set of conformational constraints.[8] Its piperidine ring predominantly adopts a chair conformation, which is significantly more rigid than the envelope/twist forms of proline's pyrrolidine ring. The energy barrier for chair-to-chair interconversion in piperidine is substantially higher than the pucker interconversion in proline. The substitution of a pipecolic acid residue for proline in a peptide has been shown to increase the population of the cis conformer of the preceding peptide bond and accelerate the rate of cis-trans isomerization.[8]

Hexahydropyridazine: A Unique Diaza-Scaffold

Hexahydropyridazine is a six-membered saturated heterocycle containing two adjacent nitrogen atoms. This arrangement introduces unique conformational properties compared to its carbocyclic and mono-aza counterparts. The presence of two nitrogen atoms influences the ring's geometry and the barriers to conformational inversion. Studies on N,N'-dimethylhexahydropyridazine have shown that conformations with N-methyl groups in axial and equatorial positions are approximately equally populated, indicating a complex conformational equilibrium.[9] The conformational behavior is a result of the interplay between ring inversion and nitrogen inversion processes.[10]

Quantitative Comparison of Conformational Parameters

The rigidity of these cyclic systems can be quantitatively compared by examining the energy barriers to their primary modes of conformational interconversion.

Cyclic Amino Acid ScaffoldRing SizePrimary ConformationsInterconversion Energy Barrier (kcal/mol)Key Conformational Features
Proline 5-memberedCγ-exo and Cγ-endo envelope/twistLow (~2-4 kcal/mol)Flexible ring, influences cis/trans isomerism of the preceding peptide bond.[5]
Pipecolic Acid 6-memberedChairHigher (~10-12 kcal/mol for piperidine)More rigid than proline, favors chair conformation.[8]
Hexahydropyridazine 6-memberedChair, Twist-BoatVaries with substitutionComplex interplay of ring and nitrogen inversion.[9][10]

Experimental and Computational Methodologies for Assessing Rigidity

A combination of experimental and computational techniques is essential for a thorough understanding of the conformational landscape of these molecules.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic conformational equilibria.[13][14] By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔH°, ΔS°) and the activation energy (ΔG‡) for conformational interconversion.

Protocol: Determination of Ring Inversion Barrier via VT-NMR

  • Sample Preparation: Dissolve 5-10 mg of the N-protected cyclic amino acid in a suitable deuterated solvent (e.g., deuterated chloroform, deuterated toluene) that remains liquid at the desired low temperatures.

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Low-Temperature Analysis: Gradually decrease the temperature of the NMR probe in increments of 10 K. At each temperature, allow the sample to equilibrate for several minutes before acquiring a new spectrum.

  • Coalescence Temperature Determination: Observe the broadening of signals corresponding to protons that exchange between different magnetic environments in the various conformers. The temperature at which these distinct signals merge into a single broad peak is the coalescence temperature (Tc).

  • Low-Temperature Limit: Continue to lower the temperature until the exchange is slow enough to observe sharp, distinct signals for each conformer (the slow-exchange regime).

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) from the coalescence temperature and the frequency separation of the signals in the slow-exchange regime.

Computational Modeling

Molecular mechanics and quantum mechanics calculations are invaluable for mapping the potential energy surface of a molecule and identifying stable conformers and the transition states that connect them.[15][16]

Protocol: Conformational Search using Computational Methods

  • Initial Structure Generation: Build the 3D structure of the cyclic amino acid using a molecular modeling software package.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm (e.g., Low-Mode Search) to generate a diverse set of possible conformations.[17]

  • Geometry Optimization and Energy Calculation: For each generated conformer, perform a geometry optimization and calculate its relative energy using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G(d,p)).[15]

  • Transition State Search: Identify the transition state structures connecting the low-energy minima. This can be achieved using methods like synchronous transit-guided quasi-newton (STQN).

  • Frequency Calculation: Perform a frequency calculation on all optimized structures to confirm that minima have all real frequencies and transition states have exactly one imaginary frequency. This also provides the zero-point vibrational energies and thermal corrections to the Gibbs free energy.

  • Potential Energy Surface Mapping: Construct a potential energy surface by plotting the relative energies of the conformers and transition states to visualize the conformational landscape and determine the energy barriers.

Visualization of Conformational Equilibria and Workflow

G cluster_proline Proline (5-membered ring) cluster_pipecolic Pipecolic Acid (6-membered ring) cluster_pyridazine Hexahydropyridazine (6-membered ring) Pro_exo Cγ-exo Pro_endo Cγ-endo Pro_exo->Pro_endo Low Barrier Pip_chair1 Chair 1 Pip_chair2 Chair 2 Pip_chair1->Pip_chair2 High Barrier Pyr_chair Chair Pyr_twist Twist-Boat Pyr_chair->Pyr_twist Complex Interplay

Caption: Conformational equilibria of cyclic amino acids.

G A Molecule of Interest (e.g., Hexahydropyridazine derivative) B Experimental Analysis (VT-NMR) A->B C Computational Modeling (DFT, MP2) A->C D Acquire Spectra at Various Temperatures B->D G Perform Conformational Search C->G E Determine Coalescence Temp (Tc) & Δν D->E F Calculate ΔG‡ (Energy Barrier) E->F K Synthesized Understanding of Conformational Rigidity F->K H Optimize Geometries & Calculate Energies G->H I Locate Transition States H->I J Map Potential Energy Surface I->J J->K

Caption: Workflow for assessing conformational rigidity.

Implications for Drug Design

The choice between these cyclic scaffolds can have profound implications for the biological activity of a peptidomimetic or small molecule drug.

  • Proline offers a moderate level of constraint, making it a versatile building block for introducing turns and kinks in a peptide backbone. Its dynamic nature can be advantageous for allowing some induced fit upon binding.

  • Pipecolic Acid , with its more rigid chair conformation, can more effectively lock a peptide into a specific secondary structure, potentially leading to higher binding affinity and selectivity.

  • Hexahydropyridazine presents a unique scaffold with its two nitrogen atoms. These nitrogens can serve as hydrogen bond acceptors or donors, and their presence alters the electronic and steric properties of the ring. This can lead to novel binding interactions and improved pharmacokinetic profiles. The conformational complexity of substituted hexahydropyridazines allows for fine-tuning of the desired geometry.[9]

Conclusion

The conformational rigidity of cyclic amino acids is a critical parameter in the design of potent and selective therapeutics. While proline and pipecolic acid are well-characterized and widely used scaffolds, the hexahydropyridazine ring offers a unique and potentially advantageous alternative. Its distinct conformational properties, arising from the presence of two adjacent nitrogen atoms, provide new avenues for structural diversification in drug design. A comprehensive assessment using both experimental techniques like VT-NMR and computational modeling is crucial for understanding and harnessing the conformational preferences of these valuable building blocks in the pursuit of novel medicines.

References

  • Anderson, J. E., & Roberts, J. D. (1968). The conformational analysis of saturated heterocycles. Part XLII. 1,2-Dimethylhexahydropyridazine. Journal of the Chemical Society, Perkin Transactions 2.
  • Adessi, C., & Soto, C. (2002). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega.
  • Gante, J. (1994). Peptidomimetics—tailed ligands for receptor research. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Fülöp, F. (2001). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. PubMed.
  • Kruijtzer, J. A., & Liskamp, R. M. (1998). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega.
  • Nelsen, S. F. (1978). Conformational studies of hexahydropyridazine derivatives. Accounts of Chemical Research, 11(1), 14-20.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Conformational design of cyclic peptides. Enlighten Theses - University of Glasgow.
  • Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208.
  • Nelsen, S. F., & Weisman, G. R. (1976). Conformational Interconversions in Hexahydropyridazine Derivatives. Journal of the American Chemical Society, 98(11), 3281-3282.
  • Allinger, N. L., & Jindal, S. P. (1962). The conformational analysis of saturated heterocycles. Part XXIII. Hexahydropyrimidines. Journal of the Chemical Society B: Physical Organic.
  • Wenzel, T. J., & Chisholm, C. D. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.
  • de Kowalewski, D. G., & Contreras, R. H. (1984). Advanced NMR techniques for structural characterization of heterocyclic structures. Magnetic Resonance in Chemistry, 22(6), 343-353.
  • Rittner, R., & Tormena, C. F. (2005). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 16(5), 841-855.
  • Crick, J. C., & others. (2013). Computational and Experimental Investigations into the Conformations of Cyclic Tetra-α/β-peptides. The Journal of Physical Chemistry B.
  • Wu, W. J. (2000). (1) Conformational heterogeneity about proline and pipecolic acid peptide bonds. (2)
  • Katritzky, A. R., & others. (1970). The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2.
  • Tormena, C. F., & Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.
  • BenchChem. (2025).
  • Papavasileiou, K. D., & others. (2020). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory.
  • Guida, W. C., & others. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Peptides. Journal of the American Chemical Society, 118(21), 5011-5019.
  • Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. ChemTexts, 1(3), 1-19.
  • Wang, Y., & others. (2017). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Molecules, 22(10), 1693.
  • Gandeepan, P., & others. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
  • Samanta, U., & others. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 379-401.
  • Krenske, E. H. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Accounts of Chemical Research, 56(15), 1981-1992.
  • Schiffer, C. A., & others. (1992). Flexible-geometry conformational energy maps for the amino acid residue preceding a proline. Journal of Molecular Biology, 223(3), 883-890.
  • Wang, M., & others. (2021). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. Molecules, 26(16), 4945.
  • Miller, S. J., & others. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 137(42), 13638-13653.
  • Lätti, S., & others. (2003). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 68(19), 7354-7360.

Sources

A Comparative Guide to the Therapeutic Potential of Hexahydropyridazine-Based Compounds: An Underexplored Scaffold with High Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen-containing heterocyclic compounds form the backbone of modern medicinal chemistry, with the pyridazine scaffold being a recurring feature in a multitude of pharmacologically active agents.[1][2] While its unsaturated and fused-ring derivatives have been extensively explored, the fully saturated hexahydropyridazine core remains a nascent and largely untapped area of research.[3] This guide provides a comparative analysis of the therapeutic potential of hexahydropyridazine-based compounds. We will first establish the well-documented efficacy of the broader pyridazine family in key therapeutic areas to provide a benchmark for comparison. Subsequently, we will delve into the unique chemical properties of the hexahydropyridazine scaffold, present a logical framework for its exploration, and provide detailed experimental protocols for its biological evaluation. This analysis aims to equip researchers with the foundational knowledge and practical methodologies required to pioneer investigations into this promising, yet underexplored, class of compounds.

The Pyridazine Family: A Proven Scaffold in Drug Discovery

To appreciate the potential of the hexahydropyridazine core, one must first understand the therapeutic success of its parent chemical family. The pyridazine ring is characterized by its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are crucial for drug-target interactions.[2] This has led to the development of pyridazine derivatives with a wide array of biological activities.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

A significant number of pyridazine derivatives have been developed as potent anti-inflammatory agents, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4] Selective COX-2 inhibition is a validated strategy for mitigating inflammation while reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Recent studies have yielded pyridazine scaffolds with exceptional potency and selectivity. For instance, compound 6b from a 2024 study demonstrated a COX-2 inhibitory concentration (IC₅₀) of 0.18 µM, surpassing the potency of the widely used drug Celecoxib (IC₅₀ = 0.35 µM).[5] Histopathological examination further confirmed that this compound did not produce the ulcerative effects common to other NSAIDs, highlighting the therapeutic promise of this scaffold.[5]

Compound Target IC₅₀ (µM) Selectivity Index (SI) vs. COX-1 Reference
Compound 6b COX-20.186.33[PubMed, 2024][5]
Compound 4c COX-20.26Not Reported[PubMed, 2024][5]
Celecoxib COX-20.35>7.6[PubMed, 2024][5]
Indomethacin COX-1/COX-20.11 (COX-1), 0.22 (COX-2)0.50[PubMed, 2024][5]
Anticancer Activity: Diverse Mechanisms of Action

The pyridazine and pyridazinone nuclei are prominent pharmacophores in oncology research.[6][7] Derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), melanoma (SK-MEL-28), and non-small cell lung cancer (A549).[1][7][8]

The mechanisms are often multifaceted. Some derivatives function as VEGFR-2 inhibitors, a key target in angiogenesis, while others induce apoptosis by modulating the expression of key regulatory genes like p53, Bax, and Bcl-2.[7] For example, a novel class of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides exhibited excellent activity against MCF-7 and SK-MEL-28 cell lines, with IC₅₀ values in the low micromolar range (1-10 µM).[8]

Compound Series Cancer Cell Line Reported IC₅₀ (µM) Proposed Mechanism Reference
Pyridopyridazin-3(2H)-ones MCF-7 (Breast)Potent vs. DoxorubicinNot specified[Scirp.org, 2015][1]
Tetrahydroimidazo[1,2-b]pyridazines MCF-7, SK-MEL-281 - 10Kinase Inhibition[PMC, 2022][8]
Pyridazinone-based diarylureas A549/ATCC (Lung)GI₅₀ = 1.66 - 100Cell Cycle Arrest (G0-G1)[RSC Publishing, 2024][7]
Antimicrobial Activity

With rising antibiotic resistance, the need for novel antimicrobial agents is critical. Pyridazine derivatives have demonstrated promising activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[9][10] Some compounds have exhibited potent activity against methicillin-resistant S. aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values as low as 3.74 µM.[10] This versatility makes the scaffold an excellent starting point for the development of new antibiotics.[9]

Hexahydropyridazine: The Frontier of Opportunity

Despite the proven success of the pyridazine family, the fully saturated hexahydropyridazine ring is a significantly underexplored chemical entity.[3] Its structure, a cyclic hydrazine, presents unique synthetic and therapeutic possibilities that differentiate it from its unsaturated counterparts.

Key Structural Features & Rationale for Exploration:
  • Two Nucleophilic Nitrogens: The presence of two nucleophilic nitrogen centers makes it an ideal candidate for multi-component reactions (MCRs), a powerful tool for rapidly generating diverse chemical libraries for high-throughput screening.[3]

  • Three-Dimensionality: Unlike the planar aromatic pyridazine ring, the hexahydropyridazine core possesses a flexible, three-dimensional structure. This can enable novel interactions with biological targets and potentially lead to improved selectivity and reduced off-target effects.

  • Analogy to Active Scaffolds: The closely related hexahydropyrimidine scaffold has been identified as a potent inhibitor of the Hepatitis C Virus (HCV), acting on the entry and release of viral particles.[11] This success provides a strong rationale for investigating the antiviral potential of hexahydropyridazines.

The lack of extensive literature on hexahydropyridazines represents a clear opportunity for innovation in medicinal chemistry. Researchers who undertake its study are not just performing incremental science but are pioneering a new area of chemical space.[3]

Experimental Design for Evaluating Hexahydropyridazine Derivatives

A systematic approach is essential when exploring a novel scaffold. The following workflow provides a comprehensive framework for synthesizing and evaluating the therapeutic potential of new hexahydropyridazine-based compounds.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit Validation & Mechanism of Action S Synthesis of Novel Hexahydropyridazine Derivatives P Purification & Structural Characterization (NMR, HRMS) S->P A Anticancer Screening (e.g., MTT Assay) P->A Primary Screening B Antimicrobial Screening (e.g., MIC Determination) P->B Primary Screening C Anti-inflammatory Screening (e.g., COX-2 Inhibition Assay) P->C Primary Screening D Dose-Response Studies (IC50 / MIC Determination) A->D Identify Hits B->D Identify Hits C->D Identify Hits E Mechanism of Action Studies (e.g., Western Blot, Gene Expression) D->E F Selectivity & Off-Target Screening E->F G In Vivo Model Testing F->G Lead Compound Identified

General workflow for the discovery and validation of novel therapeutic compounds.
Detailed Experimental Protocol: Cytotoxicity Assessment via MTT Assay

This protocol is fundamental for assessing the anticancer potential of newly synthesized compounds. It measures the metabolic activity of cells, which serves as a proxy for cell viability.

Causality-Driven Methodology:

  • Cell Seeding:

    • Action: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours.

    • Rationale: This density ensures cells are in their logarithmic growth phase during treatment, making them most sensitive to cytotoxic agents. The 24-hour incubation allows cells to adhere and recover from the stress of plating.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the hexahydropyridazine compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Rationale: A 48-72 hour incubation period is typically sufficient for cytotoxic effects to manifest. Serial dilutions are critical for generating a dose-response curve to calculate the IC₅₀ value.

  • MTT Addition:

    • Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Rationale: Living, metabolically active cells possess mitochondrial reductase enzymes. These enzymes cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The 4-hour incubation allows for sufficient formazan accumulation.

  • Solubilization and Reading:

    • Action: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

    • Rationale: DMSO dissolves the water-insoluble formazan, creating a colored solution. The absorbance is directly proportional to the number of viable cells.

Detailed Experimental Protocol: COX-1/COX-2 Inhibition Assay

This assay is crucial for evaluating the anti-inflammatory potential and selectivity of the synthesized compounds.

Causality-Driven Methodology:

  • Enzyme Preparation:

    • Action: Use commercially available human recombinant COX-1 and COX-2 enzymes. Prepare the reaction buffer as specified by the manufacturer.

    • Rationale: Using purified recombinant enzymes ensures that the inhibitory activity observed is due to direct interaction with the target, eliminating confounding factors from a whole-cell environment.

  • Inhibitor Pre-incubation:

    • Action: Add the test compounds (at various concentrations) to the enzyme in the reaction buffer. Pre-incubate for 15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme's active site before the substrate is introduced, ensuring an accurate measurement of its inhibitory potential.

  • Initiation of Reaction:

    • Action: Add arachidonic acid (the substrate) to initiate the enzymatic reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Rationale: Arachidonic acid is the natural substrate for COX enzymes. Its conversion to prostaglandin H2 (PGH2) is the reaction being measured.

  • Quantification of Prostaglandin:

    • Action: Stop the reaction and quantify the amount of prostaglandin produced using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

    • Rationale: The amount of prostaglandin produced is inversely proportional to the inhibitory activity of the compound. Comparing the results from COX-1 and COX-2 assays allows for the calculation of the selectivity index.

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 Binds to Active Site PGs Prostaglandins (Pro-inflammatory) COX2->PGs Catalyzes Conversion Inflammation Inflammation Pain, Fever PGs->Inflammation Mediates Compound Pyridazine-based Inhibitor Compound->COX2 Blocks Active Site

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-methyl hexahydropyridazine-3-carboxylate and its Salts

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (S)-methyl hexahydropyridazine-3-carboxylate. As professionals in research and drug development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to rigorous disposal protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice, ensuring the safety of personnel and the protection of our environment.

While a specific Safety Data Sheet (SDS) for the free base form of this compound is not consistently available, a thorough hazard assessment can be constructed from its more common hydrochloride salt, this compound hydrochloride (CAS No. 380223-17-6), and by applying established principles of chemical waste management.[1][2][3][4][5][6] This document synthesizes this information into a clear, actionable framework.

Hazard Profile and Risk Assessment

The first step in any disposal procedure is a comprehensive understanding of the chemical's hazards. Based on the available data for its hydrochloride salt, this compound should be handled as a hazardous substance.[2]

The Globally Harmonized System (GHS) classification for the hydrochloride salt provides critical safety information:

Hazard Category Details
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning [2]
Hazard Statements H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P280: Wear protective gloves/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

Causality Behind Hazard Assessment: The assigned hazard statements indicate that the compound is an irritant to the skin, eyes, and respiratory system and is harmful upon ingestion. This profile is common for amine-containing heterocyclic compounds. Therefore, the fundamental principle for disposal is to treat all waste containing this compound as hazardous chemical waste .[1][7]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. The following workflow ensures that waste is handled safely and in compliance with regulations from agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10][11]

Step 1: Waste Identification and Segregation

All materials that have come into contact with this compound must be classified as hazardous waste. This includes:

  • Residual or expired pure compound.

  • Solutions containing the compound.

  • Contaminated consumables such as gloves, weighing papers, pipette tips, and paper towels used for cleanup.[7]

Crucially, segregate this waste stream. Do not mix it with other types of chemical waste, particularly strong oxidizing agents or strong acids, to prevent unforeseen reactions.[12][13][14] Halogenated and non-halogenated solvent wastes should also be kept separate, as their disposal costs and methods differ significantly.[15]

Step 2: Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling waste containing this compound:

  • Eye Protection: Chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid skin contact.[1][16]

  • Body Protection: A standard, fully-buttoned laboratory coat.

Step 3: Containerization

Waste must be collected in a designated and appropriate container. OSHA mandates that containers must be:

  • Chemically Compatible: Use a container made of a material that will not react with or be degraded by the waste. High-density polyethylene (HDPE) is a suitable choice for many organic chemical wastes.

  • Secure and Leak-Proof: The container must have a secure, tightly fitting lid to prevent spills and the release of vapors.[8][12]

  • In Good Condition: Never use a container that is damaged, cracked, or rusted.[8]

Step 4: Labeling

Proper labeling is a critical compliance and safety step. The waste container must be clearly labeled with:

  • The words "Hazardous Waste ".[1]

  • The full, unabbreviated chemical name: This compound .

  • A clear indication of the hazards (e.g., "Irritant," "Harmful").

  • The date when waste was first added to the container (accumulation start date).[17]

Step 5: Accumulation and Storage

Waste should be accumulated at or near the point of generation.[8] The storage area must be:

  • Well-ventilated , such as inside a certified laboratory chemical fume hood.[14]

  • Equipped with secondary containment , like a spill tray, to contain any potential leaks.[12][18]

  • Away from heat sources or direct sunlight.[14]

Step 6: Final Disposal

Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[8][19] Final disposal must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management company.[16] These entities are equipped to handle transport and disposal in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[8][11][20]

G cluster_prep Preparation Phase cluster_collection Collection & Storage cluster_disposal Final Disposition gen Waste Generation (e.g., used reagents, contaminated gloves) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Assess Hazards container Prepare Labeled Waste Container ('Hazardous Waste', Chemical Name) ppe->container Follow Protocol collect Collect Waste in Container (Solids, Liquids, Consumables) container->collect Begin Accumulation store Store Securely in Designated Area (Ventilated, Secondary Containment) collect->store Seal Container When Not in Use pickup Schedule Pickup with EHS or Licensed Waste Contractor store->pickup When Full or Project Ends end_node Compliant Disposal (Incineration or other approved method) pickup->end_node Ensure Regulatory Compliance

Caption: Disposal workflow for this compound.

Spill Management Protocol

In the event of a small spill, immediate and correct action can prevent a more serious incident.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated, preferably within a fume hood.

  • Wear PPE: Before cleaning, don the appropriate PPE as described in Section 2.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to cover and contain the spill.[1]

  • Collect Waste: Carefully collect the absorbent material and place it into your designated hazardous waste container.[1][19]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1][19]

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[15]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025-05-21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Specific Waste Industries. Chemical Waste Disposal for Laboratories.
  • BenchChem. (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Vanderbilt University. (2024-01). Guide to Managing Laboratory Chemical Waste.
  • Sigma-Aldrich. Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride | 380223-17-6.
  • CDMS. (2024-10-30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • DuraLabel Resources. (2025-12-16). OSHA Rules for Hazardous Chemicals.
  • Tetra Tech. (2022-07-12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Sigma-Aldrich. Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride | 380223-17-6.
  • BenchChem. (2025). Proper Disposal of 6-Propylpyridazin-3-amine: A Step-by-Step Guide for Laboratory Professionals.
  • Alachem Co., Ltd. 380223-17-6 | Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride.
  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • U.S. Environmental Protection Agency. (2025-08-13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025-04-15). Waste, Chemical, and Cleanup Enforcement.
  • Crystal Clean. (2026-01-12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • Occupational Safety and Health Administration. Hazardous Waste - Overview.
  • KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Santa Cruz Biotechnology, Inc. (2025-09-18). Pyridazine - SAFETY DATA SHEET.
  • ChemicalBook. Pyridazine - Safety Data Sheet.
  • Washington State University. Pyridine Standard Operating Procedure.
  • Fisher Scientific. (2021-12-24). Methyl hydrazinocarboxylate - SAFETY DATA SHEET.
  • AChemBlock. Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride 95% | CAS: 380223-17-6.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Merck. Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride.
  • ChemScene. 380223-17-6 | Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (S)-methyl hexahydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety, handling, and disposal protocols for (S)-methyl hexahydropyridazine-3-carboxylate (CAS No. 380223-17-6), tailored for researchers and drug development professionals. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, explaining not just the "what" but the "why" behind each recommendation to ensure a self-validating system of laboratory safety.

Hazard Assessment and Profile

This compound, often supplied as a hydrochloride salt, is a solid organic compound.[1][2][3] While comprehensive toxicological data is not fully available, the compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word and the GHS07 pictogram, indicating moderate hazards.[2][3] The primary risks are associated with direct contact and inhalation.

The established hazard statements (H-statements) dictate the necessary safety precautions.[1][2][3]

Hazard StatementGHS ClassificationImplication for Handling
H302 Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the handling area.
H315 Causes skin irritationDirect skin contact must be prevented through appropriate gloves and lab attire.
H319 Causes serious eye irritationRobust eye protection is mandatory to prevent contact with dust or splashes.
H335 May cause respiratory irritationHandling must occur in a well-ventilated area, preferably with local exhaust ventilation, to avoid inhaling dust.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazards identified above. The principle of causality is simple: the potential for skin, eye, and respiratory irritation necessitates specific barriers to prevent exposure.

First Line of Defense: Engineering Controls

Before considering wearable PPE, engineering controls are paramount.

  • Chemical Fume Hood: All weighing and solution preparation activities involving this compound powder must be conducted inside a certified chemical fume hood. This directly mitigates the risk of respiratory irritation (H335) by containing and exhausting airborne particles.[4]

Essential Personal Protective Equipment

The following PPE is mandatory for all personnel handling the compound.

  • Eye and Face Protection :

    • Rationale : To prevent serious eye irritation (H319) from accidental splashes or airborne dust.

    • Specification : Chemical splash goggles conforming to ANSI Z87.1 standards are required.[5]

    • Enhanced Precaution : When handling larger quantities (>5g) or performing vigorous mixing where splash potential is high, a face shield should be worn over the safety goggles.[5]

  • Hand Protection :

    • Rationale : To prevent skin irritation (H315) upon contact.

    • Specification : Chemical-resistant gloves are mandatory. Standard disposable nitrile gloves provide adequate splash protection for incidental contact.[5][6]

    • Operational Protocol : Gloves must be inspected for tears or holes before each use. If contact with the chemical occurs, remove the gloves immediately, wash hands thoroughly, and don a new pair. Never reuse disposable gloves.

  • Body Protection :

    • Rationale : To protect skin on the arms and body from accidental spills and contamination.

    • Specification : A standard, fully-buttoned laboratory coat is required.[5] Ensure it is appropriate for a chemical laboratory and not made of highly flammable materials like polyester.

  • Respiratory Protection :

    • Rationale : As a secondary measure to prevent respiratory irritation (H335) if engineering controls are insufficient or in the event of a large spill.

    • Specification : Routine handling within a fume hood should not require a respirator. However, for spill cleanup outside of a hood, or if ventilation is inadequate, a NIOSH-approved air-purifying respirator with a particulate filter is necessary.[7][8] Respirator use requires prior medical clearance and fit-testing.[5]

Operational and Disposal Plans

A safe workflow integrates PPE selection and procedural steps into a seamless process.

Standard Handling Protocol (Weighing and Dilution)
  • Preparation : Before handling, ensure a designated hazardous waste container is available in the work area.[6]

  • Don PPE : Put on a lab coat, chemical splash goggles, and nitrile gloves.

  • Work Area : Perform all manipulations inside a chemical fume hood.

  • Weighing : Carefully weigh the solid compound. Avoid creating dust. If some material adheres to the spatula or weigh boat, do not tap it in a way that generates airborne particles.

  • Transfer : Gently transfer the solid into the destination vessel.

  • Decontamination : Rinse any tools (e.g., spatula) that contacted the compound with a suitable solvent and collect the rinsate as hazardous waste.

  • Immediate Disposal : Dispose of contaminated consumables (e.g., weigh boats, pipette tips, gloves) directly into the designated hazardous waste container.[6]

  • Hand Hygiene : After completing the task and removing PPE, wash hands thoroughly with soap and water.

Spill Response Plan

In the event of a spill, a structured response is critical to prevent exposure and contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess : From a safe distance, assess the size of the spill. If it is large or you feel unsafe, contact your institution's emergency response team.

  • Secure Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.

  • Don Enhanced PPE : Wear double nitrile gloves, chemical splash goggles, a lab coat, and if outside a fume hood, a respirator.

  • Contain and Absorb : Cover the spill with an inert absorbent material like vermiculite or sand.[6] Do not use combustible materials like paper towels.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6]

Waste Disposal
  • Classification : All waste containing this compound, including contaminated PPE and cleaning materials, must be classified and disposed of as hazardous chemical waste.[4][6]

  • Containerization : Use a clearly labeled, sealed container for all solid and liquid waste. The label should include "Hazardous Waste" and the full chemical name.[4]

  • Compliance : Follow all local, state, and federal regulations for hazardous waste disposal.[6] Never dispose of this chemical down the drain or in regular trash.[4]

Visualization of Safety Workflows

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is the work performed in a chemical fume hood? start->fume_hood weighing Task: Weighing solid or handling powder? fume_hood->weighing Yes no_hood STOP! Move operations to a certified fume hood. fume_hood->no_hood No solution Task: Handling dilute solutions weighing->solution No (Solution Prep) ppe_base Mandatory Base PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat weighing->ppe_base Yes (Weighing) solution->ppe_base spill Is there a spill outside of the fume hood? ppe_respirator Add NIOSH-Approved Respirator spill->ppe_respirator Yes end_process Proceed with Caution spill->end_process No ppe_base->spill ppe_respirator->end_process

Spill_Response_Plan spill_detected Spill Detected alert 1. Alert Personnel & Evacuate Immediate Area spill_detected->alert assess 2. Assess Spill Size & Location alert->assess large_spill Contact Institutional Emergency Response assess->large_spill Large or Unsafe small_spill Proceed with Cleanup assess->small_spill Small & Manageable ppe 3. Don Enhanced PPE: - Goggles, Lab Coat - Double Gloves - Respirator (if needed) small_spill->ppe contain 4. Contain & Absorb with Inert Material ppe->contain collect 5. Collect Waste into Hazardous Waste Container contain->collect decontaminate 6. Decontaminate Spill Area & Dispose of all materials as waste collect->decontaminate complete Cleanup Complete decontaminate->complete

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride. ChemScene.
  • Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride | 380223-17-6. Sigma-Aldrich.
  • Proper Disposal of 3-Iodo-6-methylpyridazine: A Guide for Laboratory Professionals. Benchchem.
  • Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride | 380223-17-6. Sigma-Aldrich.
  • 380223-17-6 | Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride. Alachem Co., Ltd.
  • SAFETY DATA SHEET - Methyl hydrazinocarboxylate. Fisher Scientific.
  • Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride 95% | CAS: 380223-17-6. AChemBlock.
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY DATA SHEET - Methyl hydrazinocarboxylate. Sigma-Aldrich.
  • Personal Protective Equipment | US EPA.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.

Sources

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